molecular formula C6H4BrFN2O2 B1527658 3-Bromo-5-fluoro-2-nitroaniline CAS No. 1350117-42-8

3-Bromo-5-fluoro-2-nitroaniline

Cat. No.: B1527658
CAS No.: 1350117-42-8
M. Wt: 235.01 g/mol
InChI Key: RHGCDUVIDSBKQN-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-nitroaniline is a useful research compound. Its molecular formula is C6H4BrFN2O2 and its molecular weight is 235.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-4-1-3(8)2-5(9)6(4)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGCDUVIDSBKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-nitroaniline for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Bromo-5-fluoro-2-nitroaniline (CAS No. 1350117-42-8), a halogenated nitroaromatic compound with significant potential in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data on its properties, proposes a logical synthetic pathway, discusses its chemical reactivity, and explores its potential applications, all while adhering to the highest standards of scientific integrity.

Core Compound Identification and Properties

This compound is a substituted aniline carrying bromo, fluoro, and nitro functional groups. This unique combination of electron-withdrawing and donating groups on the aromatic ring creates a molecule with distinct electronic properties and reactivity, making it a valuable building block in organic synthesis.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.

PropertyValueSource
CAS Number 1350117-42-8[1][2]
Molecular Formula C₆H₄BrFN₂O₂[3]
Molecular Weight 235.01 g/mol [3]
Appearance Golden orange tiny crystals[3]
Density (Predicted) 1.896 ± 0.06 g/cm³[3]
Boiling Point (Predicted) 302.8 ± 37.0 °C[3]
pKa (Predicted) -2.43 ± 0.25[3]

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Bromination cluster_3 Step 4: Deprotection 3-Fluoroaniline 3-Fluoroaniline Intermediate_A N-(3-fluorophenyl)acetamide 3-Fluoroaniline->Intermediate_A Protection of Amine Ac2O_Py Acetic Anhydride, Pyridine Intermediate_B N-(5-fluoro-2-nitrophenyl)acetamide Intermediate_A->Intermediate_B Regioselective Nitration HNO3_H2SO4 HNO₃, H₂SO₄ Intermediate_C N-(3-bromo-5-fluoro-2-nitrophenyl)acetamide Intermediate_B->Intermediate_C Directed Bromination NBS_Acid NBS, Acid Catalyst Final_Product This compound Intermediate_C->Final_Product Hydrolysis HCl_H2O Aq. HCl, Heat

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Acetylation of 3-Fluoroaniline. To a solution of 3-fluoroaniline in pyridine, slowly add acetic anhydride at 0°C. The reaction mixture is stirred for 2-3 hours at room temperature. The purpose of this step is to protect the amino group as an acetamide. This reduces its activating effect and allows for more controlled subsequent substitutions. The acetamido group is a moderately activating, ortho-, para-director.

  • Step 2: Nitration of N-(3-fluorophenyl)acetamide. The product from Step 1 is dissolved in concentrated sulfuric acid and cooled to 0°C. A nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise, maintaining the low temperature. The acetamido group directs the nitration to the para position, and the fluorine directs to the ortho and para positions. The major product expected is N-(5-fluoro-2-nitrophenyl)acetamide.

  • Step 3: Bromination of N-(5-fluoro-2-nitrophenyl)acetamide. The nitrated intermediate is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of an acid catalyst. The strong directing effect of the acetamido group, ortho to one of the available positions, should favor the introduction of the bromine atom at the desired position.

  • Step 4: Hydrolysis to Yield this compound. The resulting N-(3-bromo-5-fluoro-2-nitrophenyl)acetamide is hydrolyzed by heating with aqueous hydrochloric acid to remove the acetyl protecting group, yielding the final product, this compound.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by the interplay of its four functional groups. The aniline moiety can undergo reactions typical of aromatic amines, while the nitro group can be reduced. The bromo and fluoro groups offer sites for nucleophilic aromatic substitution or participation in cross-coupling reactions.

Key Reactive Sites and Pathways

Reactivity_Diagram Molecule This compound Amino Group Nitro Group Bromo Group Fluoro Group Amino_Reactions Diazotization (Sandmeyer Reaction) Acylation Alkylation Molecule:nh2->Amino_Reactions Nitro_Reactions Reduction to Amine (e.g., with Sn/HCl, H₂/Pd-C) Molecule:no2->Nitro_Reactions Bromo_Reactions Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Nucleophilic Aromatic Substitution Molecule:br->Bromo_Reactions Fluoro_Reactions Nucleophilic Aromatic Substitution (activated by NO₂) Molecule:f->Fluoro_Reactions

Caption: Key reactive sites on this compound.

  • Amino Group: The primary amine can be diazotized and subsequently replaced in Sandmeyer-type reactions. It can also undergo acylation or alkylation.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group, providing a route to diamine derivatives.

  • Bromo and Fluoro Groups: The presence of the activating nitro group makes the bromo and fluoro substituents susceptible to nucleophilic aromatic substitution. The bromo group is also an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated and nitrated anilines are privileged structures in medicinal chemistry. The introduction of fluorine, in particular, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4][5] The nitro group, while sometimes associated with toxicity, is a key pharmacophore in certain classes of drugs and can be a precursor to other functional groups.

Given its structural features, this compound is a promising starting material for the synthesis of:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core.

  • Antimicrobial Agents: Nitroaromatic compounds have a long history as antibacterial and antiparasitic agents.

  • CNS-active Agents: The lipophilicity imparted by the halogen atoms can facilitate blood-brain barrier penetration.

The strategic placement of the reactive handles (amino, nitro, bromo, fluoro) allows for combinatorial library synthesis to explore structure-activity relationships (SAR) efficiently.

Safety and Handling

Hazard Identification: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is also harmful to aquatic life with long-lasting effects.[1]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store under argon, as it may be air and light-sensitive.[1]

  • First Aid: In case of inhalation, move the person to fresh air. If on skin, wash with plenty of soap and water. In case of ingestion, seek immediate medical attention.

This guide is intended for use by qualified individuals trained in chemical synthesis and laboratory safety. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.

References

  • This compound - ChemBK.

  • 2-bromo-5-nitroaniline | Sigma-Aldrich.

  • 1350117-42-8 Cas No. | this compound - Apollo Scientific.

  • 2-bromo-5-nitroaniline | Sigma-Aldrich.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • This compound - CAS:1350117-42-8 - 创赛优选.

  • 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem.

  • 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem.

  • 1309833-32-6|3-Bromo-2-fluoro-5-nitroaniline|BLD Pharm.

  • SAFETY DATA SHEET - Fisher Scientific.

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  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central.

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  • 2-Bromo-5-fluoroaniline 97 1003-99-2 - Sigma-Aldrich.

  • 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317 - PubChem.

  • ar-Bromo-ar-nitrobenzenamine | C6H5BrN2O2 | CID 44535 - PubChem.

  • 4-Fluoro-3-nitroaniline(364-76-1) 1H NMR spectrum - ChemicalBook.

  • 886762-70-5|1-Bromo-3-fluoro-2-nitrobenzene|BLD Pharm.

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.

Sources

An In-Depth Technical Guide to 3-Bromo-5-fluoro-2-nitroaniline: A Key Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-5-fluoro-2-nitroaniline, a halogenated nitroaromatic compound with significant potential as a versatile intermediate in medicinal chemistry and materials science. We will delve into its core molecular attributes, a detailed examination of its synthetic pathway, its reactivity profile based on first principles, and its prospective role in the development of novel therapeutics.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aniline characterized by the presence of three distinct functional groups on the benzene ring: a bromine atom, a fluorine atom, and a nitro group, in addition to the foundational amino group. This unique combination of electron-withdrawing and electron-donating moieties imparts a complex and valuable reactivity profile.

Molecular Structure

The structural arrangement of the substituents on the aniline ring is fundamental to its chemical behavior. The amino (-NH₂) and nitro (-NO₂) groups are positioned ortho to each other, while the bromine and fluorine atoms are in a meta relationship to the amino group.

Figure 1: 2D Molecular Structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. These values are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1350117-42-8[1][2]
Molecular Formula C₆H₄BrFN₂O₂[1]
Molecular Weight 235.01 g/mol [1]
Appearance Golden orange tiny crystalsVendor Data
Predicted Density 1.896 ± 0.06 g/cm³[1]
Predicted Boiling Point 302.8 ± 37.0 °C[1]

Synthesis and Mechanistic Insights

While specific peer-reviewed synthetic procedures for this compound are not widely documented, a logical and robust synthetic route involves the electrophilic aromatic nitration of its precursor, 3-Bromo-5-fluoroaniline (CAS 134168-97-1).[3]

Reaction Principle: Regioselectivity in Electrophilic Aromatic Substitution

The outcome of the nitration reaction is governed by the directing effects of the substituents already present on the aromatic ring.

  • Amino Group (-NH₂): A powerful activating group and a strong ortho, para-director due to its ability to donate electron density into the ring via resonance.

  • Halogens (-Br, -F): These are deactivating groups due to their inductive electron withdrawal but are also ortho, para-directors because of their ability to donate a lone pair of electrons via resonance.

In this specific substrate, the directing power of the amino group is dominant. It strongly activates the positions ortho (C2 and C6) and para (C4) to itself. The incoming electrophile, the nitronium ion (NO₂⁺), will preferentially substitute at one of these activated positions. Given that the C3 and C5 positions are already occupied, the primary sites for nitration are C2, C4, and C6. The formation of the 2-nitro isomer is the expected major product due to a combination of electronic factors and steric considerations.

cluster_captions Synthetic Workflow Start 3-Bromo-5-fluoroaniline (Precursor) Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents Nitrating Agent (HNO₃ / H₂SO₄) Intermediate Generation of Nitronium Ion (NO₂⁺) Reagents->Intermediate Intermediate->Reaction Product This compound (Target Molecule) Reaction->Product

Figure 2: Proposed synthetic workflow for this compound.

Representative Experimental Protocol

Disclaimer: The following protocol is a representative procedure based on established methods for aniline nitration. Researchers should conduct their own risk assessment and optimization.

Objective: To synthesize this compound via nitration of 3-Bromo-5-fluoroaniline.

Materials:

  • 3-Bromo-5-fluoroaniline (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (approx. 5 mL per gram of starting material) to 0-5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 3-Bromo-5-fluoroaniline (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Stir until complete dissolution.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of cold concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature below 5 °C.

    • Causality Insight: Maintaining a low temperature is critical to prevent over-nitration and decomposition, as nitration is a highly exothermic process. The sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

    • Trustworthiness Principle: This quenching step safely neutralizes the strong acid and precipitates the organic product, which has low solubility in the resulting aqueous acidic solution.

  • Workup: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: Dissolve the crude solid in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove residual acid) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a crystalline solid.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • δ ~7.5-7.8 ppm (doublet of doublets, 1H): Aromatic proton at C4. It would be coupled to the adjacent aromatic proton at C6 and the fluorine atom at C5.

  • δ ~7.2-7.5 ppm (doublet of doublets, 1H): Aromatic proton at C6. It would be coupled to the adjacent aromatic proton at C4 and the fluorine atom at C5.

  • δ ~6.0-6.5 ppm (broad singlet, 2H): Protons of the amino (-NH₂) group. The chemical shift can be variable and the peak is often broad due to quadrupole broadening and exchange.

Predicted ¹³C NMR (in CDCl₃, 101 MHz):

  • δ ~145-150 ppm (doublet, J ≈ 240-260 Hz): Carbon C5, directly attached to fluorine, showing a large one-bond C-F coupling constant.

  • δ ~140-145 ppm: Carbon C1, attached to the amino group.

  • δ ~130-135 ppm: Carbon C2, attached to the nitro group.

  • δ ~120-125 ppm (doublet, J ≈ 20-25 Hz): Carbon C4 or C6, showing a two-bond C-F coupling.

  • δ ~115-120 ppm (doublet, J ≈ 20-25 Hz): Carbon C6 or C4, showing a two-bond C-F coupling.

  • δ ~110-115 ppm (doublet, J ≈ 3-5 Hz): Carbon C3, attached to bromine, showing a smaller three-bond C-F coupling.

Potential Applications in Drug Discovery and Development

While no specific drug development programs citing this compound (CAS 1350117-42-8) were identified, its structural motifs are highly relevant in medicinal chemistry. It serves as a valuable scaffold for generating libraries of complex molecules for screening.

  • Nitroaromatic Moiety: The nitro group is a versatile functional handle. It can be readily reduced to an amine, which can then be derivatized to form amides, sulfonamides, or participate in coupling reactions. Furthermore, nitroaromatics themselves have been investigated for therapeutic activity, particularly as bioreductive prodrugs in oncology and as antimicrobial agents.

  • Fluorine Substitution: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa.

  • Bromo Substituent: The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments to explore the chemical space around the core scaffold.

This compound is therefore a prime candidate for use as an intermediate in the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapeutics where a substituted aniline core is required.

Safety and Handling

As a nitroaromatic amine, this compound requires careful handling in a laboratory setting.

  • GHS Hazard Statements: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H412 (Harmful to aquatic life with long lasting effects).[2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Handling Precautions: Avoid creating dust. Use non-sparking tools. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • ChemBK. This compound Product Page. Available at: [Link]

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  • PubChem. Compound Summary for 3-Bromo-5-fluoroaniline. Available at: [Link]

  • Esteves, P. M., et al. "Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach." Physical Chemistry Chemical Physics, 2017. Available at: [Link]

  • ResearchGate. "Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach." Available at: [Link]

  • Chemistry LibreTexts. "15.2: Regioselectivity in Electrophilic Aromatic Substitution." Available at: [Link]

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Synthesis pathways for 3-Bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-2-nitroaniline

Introduction

This compound is a key substituted aniline derivative, serving as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its molecular structure, featuring a strategically functionalized benzene ring with bromine, fluorine, nitro, and amino groups, offers multiple reaction sites for further chemical elaboration. This guide provides a detailed exploration of the most reliable and efficient synthesis pathways for this compound, focusing on the underlying chemical principles, step-by-step protocols, and practical considerations for researchers and drug development professionals. The primary application of this intermediate is in the synthesis of drugs such as Tezacaftor, a corrector of the CFTR protein function.[1]

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a polysubstituted benzene ring like this compound requires careful strategic planning to ensure correct regiochemistry. The directing effects of the substituents play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.

  • Amino Group (-NH₂): Strongly activating, ortho-, para-directing.

  • Fluorine (-F): Weakly deactivating (due to induction) but ortho-, para-directing (due to resonance).

  • Bromine (-Br): Deactivating, ortho-, para-directing.

  • Nitro Group (-NO₂): Strongly deactivating, meta-directing.

A retrosynthetic analysis suggests two primary approaches, primarily diverging on the order of introducing the bromine and nitro groups. The most logical and widely adopted strategy involves the nitration of a pre-functionalized aniline precursor.

Preferred Synthesis Pathway: Regioselective Nitration of 2-Bromo-5-fluoroaniline

This pathway is favored due to its high regioselectivity and good overall yield. It proceeds in three key stages: protection of the highly activating amino group, regioselective nitration, and subsequent deprotection to yield the target molecule. This approach strategically utilizes a protecting group to control the directing effect of the amine, ensuring the nitro group is installed at the desired C4 position.[1][2]

G start 2-Bromo-5-fluoroaniline protected N-(2-bromo-5-fluorophenyl)acetamide (Protected Intermediate) start->protected  Step 1: Protection  Acetic Anhydride nitrated N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide (Nitrated Intermediate) protected->nitrated  Step 2: Nitration  HNO₃ / H₂SO₄ product This compound (Final Product) nitrated->product  Step 3: Deprotection  Acid Hydrolysis (HCl)

Caption: Preferred three-step synthesis pathway for this compound.

Causality Behind Experimental Choices
  • Step 1: Amine Protection: The direct nitration of 2-Bromo-5-fluoroaniline is problematic. The powerful activating and ortho-, para-directing nature of the amino group would lead to a mixture of products and potential oxidation by the strong nitrating agents. Converting the amine to an acetamide (-NHCOCH₃) moderates its activating strength and introduces steric bulk. This effectively directs the incoming electrophile (NO₂⁺) to the C4 position, which is para to the acetamide group and ortho to the bromine atom, leading to the desired isomer.[1]

  • Step 2: Nitration: The nitration is achieved using a standard nitrating mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the electrophilic aromatic substitution. The reaction is conducted at low temperatures (typically 0-30°C) to control the reaction rate and prevent the formation of unwanted byproducts.[2]

  • Step 3: Deprotection: The final step involves the removal of the acetyl protecting group. This is typically accomplished by acid-catalyzed hydrolysis, for instance, by heating the intermediate in the presence of dilute hydrochloric acid, which regenerates the amino group to yield this compound.[2]

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established methodologies.[1][2]

Step 1: Protection of 2-Bromo-5-fluoroaniline

  • To a solution of 2-Bromo-5-fluoroaniline (1 part by weight) in a suitable solvent, add acetic anhydride (approx. 0.6 parts by weight).[2]

  • Heat the reaction mixture to approximately 80°C and maintain for 1 hour to ensure complete acylation.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and isolate the product, N-(2-bromo-5-fluorophenyl)acetamide, typically by precipitation and filtration.

Step 2: Nitration of N-(2-bromo-5-fluorophenyl)acetamide

  • Carefully dissolve the protected aniline (1 part by weight) in concentrated sulfuric acid (approx. 6.5 parts by weight) at a low temperature (e.g., 0-5°C) in an ice bath.

  • Slowly add fuming nitric acid (approx. 0.4 parts by weight) dropwise to the solution, ensuring the temperature is maintained between 20-30°C.[2]

  • Stir the reaction mixture for 1 hour at this temperature.

  • After the reaction is complete, quench the reaction by pouring it carefully over crushed ice.

  • The solid nitrated product will precipitate. Isolate the solid by centrifugation or filtration.

Step 3: Deprotection (Hydrolysis)

  • Suspend the nitrated intermediate (1 part by weight) in dilute hydrochloric acid (e.g., 15% concentration, approx. 4 parts by weight).[2]

  • Heat the mixture to 100°C and maintain for 3 hours to effect hydrolysis.

  • Cool the reaction mixture to below 40°C.

  • The final product, this compound, will precipitate. Isolate the product by filtration, wash with water, and dry.

Data Summary
StepKey ReagentsTemperatureTimeTypical YieldPurity
1. Protection Acetic Anhydride80°C1 hrHigh>95%
2. Nitration HNO₃, H₂SO₄20-30°C1 hrGood>95%
3. Deprotection 15% HCl100°C3 hrHigh>98%[2]

Alternative Synthesis Pathway: Bromination of 3-Fluoro-4-nitroaniline

An alternative, though less efficient, route involves the direct bromination of 3-Fluoro-4-nitroaniline.

G start 3-Fluoro-4-nitroaniline product This compound start->product  Bromination  N-Bromosuccinimide (NBS)

Caption: Direct bromination pathway to this compound.

This pathway is more direct but presents significant challenges. The starting material, 3-Fluoro-4-nitroaniline, is expensive. Furthermore, the bromination using reagents like N-Bromosuccinimide (NBS) can result in a mixture of isomers and a reported yield of only around 50%.[1] The purification of the desired product from brominated impurities at other positions on the ring can be difficult, making this route less suitable for industrial-scale applications.[1]

Safety and Handling

The synthesis of this compound involves the use of hazardous materials that require strict safety protocols.

  • Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Nitration: Nitration reactions are highly exothermic and can proceed uncontrollably if the temperature is not carefully managed. Always add reagents slowly and use an ice bath for cooling.

  • Toxicity: The final product and its intermediates are classified as harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[3] Always handle these compounds with appropriate PPE.

Conclusion

The most effective and reliable synthesis of this compound is achieved through a multi-step pathway starting from 2-Bromo-5-fluoroaniline. This method, which involves the protection of the amine, regioselective nitration, and subsequent deprotection, provides high yields and excellent purity of the final product. The strategic use of a protecting group is key to overcoming the challenges posed by the directing effects of the substituents on the aromatic ring. While a more direct bromination route exists, it is hampered by low yields and purification difficulties, making the protection-nitration-deprotection sequence the superior choice for both laboratory and industrial synthesis.

References

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  • 16.6: Multistep Synthesis. Chemistry LibreTexts. Available from: [Link]

  • This compound. ChemBK. Available from: [Link]

  • Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations. MDPI. Available from: [Link]

  • 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478. PubChem. Available from: [Link]

  • (PDF) 2-Fluoro-5-nitroaniline. ResearchGate. Available from: [Link]

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An In-depth Technical Guide to 3-Bromo-5-fluoro-2-nitroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoro-2-nitroaniline is a halogenated nitroaromatic compound that holds significant interest for researchers and scientists, particularly those engaged in medicinal chemistry and drug development. Its unique molecular architecture, featuring a bromine atom, a fluorine atom, and a nitro group strategically positioned on an aniline scaffold, imparts a distinct reactivity profile, making it a valuable building block in the synthesis of complex organic molecules and potential pharmaceutical agents. The interplay of the electron-withdrawing nitro group and the halogen substituents significantly influences the compound's chemical behavior, offering a versatile platform for the design and synthesis of novel therapeutic candidates. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance in the field of drug discovery.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is crucial for its effective handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄BrFN₂O₂[1]
Molecular Weight 235.01 g/mol [1]
CAS Number 1350117-42-8[2]
Appearance Golden orange tiny crystals[1]
Melting Point Not experimentally determined in searched documents.
Boiling Point (Predicted) 302.8 ± 37.0 °C[1][2]
Density (Predicted) 1.896 ± 0.06 g/cm³[1][2]
Solubility Data not available in searched documents. Generally expected to be soluble in common organic solvents like ethanol, ether, and chloroform, with slight solubility in water.[3]

Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the surrounding substituents. The fluorine atom will cause additional splitting of adjacent proton signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms will be affected by the electronegativity of the attached bromine, fluorine, nitrogen, and oxygen atoms.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-Br and C-F stretching vibrations.[4]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis and Reactivity

Conceptual Synthetic Workflow:

Synthesis_Workflow Start Starting Material (e.g., a substituted aniline or nitrobenzene) Step1 Introduction of Substituents (Nitration, Bromination, Fluorination) Start->Step1 Reaction Sequence Intermediate Key Intermediate Step1->Intermediate FinalStep Final Transformation (e.g., Reduction or further substitution) Intermediate->FinalStep Product This compound FinalStep->Product

A potential synthetic approach.

One possible synthetic route could involve the nitration of a bromo-fluoroaniline precursor or the bromination and fluorination of a suitable nitroaniline derivative. The regioselectivity of these electrophilic aromatic substitution reactions is a critical consideration, and protecting group strategies may be necessary to achieve the desired substitution pattern.

Reactivity:

The chemical reactivity of this compound is dictated by the electronic properties of its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The amino group, being an electron-donating group, has an opposing effect. The halogens also influence the reactivity through their inductive and resonance effects.

This complex interplay of electronic effects makes this compound a versatile intermediate for a variety of chemical transformations, including:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by various nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, opening up possibilities for further functionalization, such as diazotization and subsequent Sandmeyer reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds.

Applications in Drug Discovery

Halogenated nitroanilines are valuable scaffolds in medicinal chemistry due to their ability to serve as precursors for a wide range of heterocyclic compounds with diverse biological activities. The presence of fluorine, in particular, is often associated with improved metabolic stability, binding affinity, and bioavailability of drug candidates.[5]

While specific applications of this compound in drug discovery are not extensively documented in the public domain, its structural motifs are found in various biologically active molecules. For instance, substituted anilines and nitroaromatics are key components in the synthesis of kinase inhibitors, antibacterial agents, and other therapeutic agents. The unique substitution pattern of this compound provides a starting point for the synthesis of novel compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Potential Drug Discovery Workflow:

Drug_Discovery_Workflow Start This compound Reaction1 Nucleophilic Substitution Start->Reaction1 Reaction2 Nitro Reduction Start->Reaction2 Reaction3 Cross-Coupling Start->Reaction3 Intermediate1 Substituted Intermediate A Reaction1->Intermediate1 Intermediate2 Diamino Intermediate B Reaction2->Intermediate2 Intermediate3 Coupled Product C Reaction3->Intermediate3 Cyclization Cyclization/ Further Functionalization Intermediate1->Cyclization Intermediate2->Cyclization Intermediate3->Cyclization Library Compound Library Cyclization->Library Screening Biological Screening Library->Screening Lead Lead Compound Screening->Lead

Application in combinatorial chemistry for drug discovery.

Safety and Handling

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Toxicity:

The toxicity of this compound has not been extensively studied. However, related nitroaniline compounds are known to be toxic if swallowed, in contact with skin, or if inhaled. Prolonged or repeated exposure may cause damage to organs.

Conclusion

This compound is a specialty chemical with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery. Its unique combination of functional groups provides a versatile platform for the generation of diverse molecular architectures. While a comprehensive set of experimental data for this compound is not yet widely available, this technical guide has provided an overview of its known and predicted properties, potential synthetic routes, and likely reactivity. As research in medicinal chemistry continues to advance, the utility of such highly functionalized intermediates is expected to grow, paving the way for the discovery of novel therapeutic agents. Further experimental investigation into the physical, chemical, and toxicological properties of this compound is warranted to fully unlock its potential.

References

Sources

A Technical Guide to the Solubility of 3-Bromo-5-fluoro-2-nitroaniline in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-fluoro-2-nitroaniline, a compound of interest in contemporary chemical research and drug development. The content herein is curated for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a blend of theoretical prediction, practical experimental protocol, and essential safety considerations.

Introduction and Physicochemical Profile

This compound is a halogenated and nitrated aromatic amine. Its chemical structure, featuring a bromine atom, a fluorine atom, a nitro group, and an amino group attached to a benzene ring, dictates its physicochemical properties and, consequently, its solubility in various solvents. Understanding these properties is paramount for its application in synthesis, purification, and formulation.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₄BrFN₂O₂ChemBK[1]
Molar Mass235.01 g/mol ChemBK[1]
AppearanceGolden orange tiny crystalsChemBK[1]
Density (Predicted)1.896 ± 0.06 g/cm³ChemBK[1]
Boiling Point (Predicted)302.8 ± 37.0 °CChemBK[1]

The presence of both polar (nitro and amino groups) and nonpolar (brominated and fluorinated benzene ring) moieties suggests a nuanced solubility profile. The amino and nitro groups can participate in hydrogen bonding, which would favor solubility in protic solvents. Conversely, the bulky bromine atom and the overall aromatic system contribute to its lipophilicity, suggesting solubility in nonpolar organic solvents.

Theoretical Solubility Assessment

The principle of "like dissolves like" provides a foundational framework for predicting the solubility of this compound.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amino (-NH₂) and nitro (-NO₂) groups can act as hydrogen bond donors and acceptors, respectively. This suggests potential solubility in protic solvents. However, the large, nonpolar aromatic ring may limit solubility in highly polar solvents like water. We can anticipate moderate solubility in alcohols like methanol and ethanol, where the alkyl chain provides some nonpolar character to interact with the aromatic ring.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar functional groups of the analyte. Solvents like acetone and ethyl acetate are often effective for compounds with intermediate polarity. Dichloromethane, being a good solvent for a wide range of organic compounds, is also expected to be a suitable solvent.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The aromatic ring of this compound suggests that it will have some affinity for nonpolar aromatic solvents like toluene through π-π stacking interactions. Solubility in aliphatic nonpolar solvents like hexane is expected to be lower due to the presence of the polar functional groups.

Based on these principles, a predicted qualitative solubility profile is presented below. It is crucial to note that this is a theoretical assessment and requires experimental verification.

Predicted Qualitative Solubility of this compound:

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticLow to InsolubleThe large nonpolar aromatic ring outweighs the contribution of the polar functional groups.
MethanolPolar ProticModerately SolubleGood balance of polarity and hydrogen bonding capability with some nonpolar character.
EthanolPolar ProticModerately SolubleSimilar to methanol, but the larger alkyl chain may slightly enhance solubility.
AcetonePolar AproticSolubleStrong dipole-dipole interactions are possible with the polar functional groups.
DichloromethanePolar AproticSolubleA versatile solvent for a wide range of organic compounds of intermediate polarity.
Ethyl AcetatePolar AproticSolubleEffective for dissolving compounds with a mix of polar and nonpolar characteristics.
TolueneNonpolar (Aromatic)Sparingly to Moderately Solubleπ-π stacking interactions between the aromatic rings can promote solubility.
HexaneNonpolar (Aliphatic)Low to InsolubleThe polarity of the nitro and amino groups will likely hinder solubility in a nonpolar aliphatic solvent.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for determining solubility in a laboratory setting.[2][3][4]

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of the target compound.

Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Accurately weigh excess This compound B Add a known volume of solvent to a vial A->B Add solid to solvent C Seal the vial and place in a constant temperature bath B->C D Agitate (vortex/stir) for a set period (e.g., 24-48h) to ensure equilibrium C->D E Allow the solution to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot using a 0.45 µm syringe filter F->G H Dilute the filtered solution appropriately G->H I Analyze the concentration using HPLC or UV-Vis H->I

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

    • To each vial, add a precise volume (e.g., 2.0 mL) of a specific solvent.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature bath (e.g., 25 °C) to ensure isothermal conditions.

    • Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period (typically 24 to 48 hours) to reach equilibrium. The presence of undissolved solid should be visible.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any suspended solid particles.

  • Concentration Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

The logical relationship for handling this chemical is to always prioritize safety through appropriate protective measures and engineering controls.

Safety Protocol cluster_hazard Hazard Assessment cluster_control Control Measures cluster_safe_practice Safe Handling Hazard Potential Toxicity: - Ingestion - Inhalation - Skin Contact PPE Personal Protective Equipment: - Gloves - Goggles - Lab Coat Hazard->PPE Mitigated by EngControl Engineering Controls: - Fume Hood Hazard->EngControl Mitigated by SafePractice Safe Work Practice PPE->SafePractice Enables EngControl->SafePractice Enables

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 3-bromo-5-fluoro-2-nitroaniline, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages predictive analysis based on its structural features and draws comparisons with well-characterized analogous compounds. This approach provides a robust framework for researchers, scientists, and drug development professionals to identify and characterize this and similar substituted nitroanilines.

Molecular Structure and Expected Spectroscopic Behavior

This compound is a polysubstituted aromatic compound. The benzene ring is substituted with a bromo, a fluoro, a nitro (-NO₂), and an amino (-NH₂) group. These substituents have distinct electronic and steric effects that will influence the molecule's spectroscopic signature.

  • Amino Group (-NH₂): An electron-donating group that will influence the chemical shifts of aromatic protons and carbons, and exhibit characteristic stretching and bending vibrations in the infrared (IR) spectrum.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that will significantly deshield aromatic protons and carbons, and show strong, characteristic stretching vibrations in the IR spectrum.

  • Bromo (Br) and Fluoro (F) Groups: Halogen substituents with both inductive electron-withdrawing and resonance electron-donating effects. Their primary influence will be on the chemical shifts of adjacent protons and carbons, with fluorine also exhibiting characteristic coupling in NMR spectra.

The interplay of these substituents will result in a unique spectroscopic fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial structural information.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons. The chemical shifts are predicted to be in the downfield region due to the presence of the electron-withdrawing nitro group.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-47.5 - 7.8Doublet of doublets (dd)J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz
H-67.2 - 7.5Doublet of doublets (dd)J(H-F) ≈ 2-3 Hz, J(H-H) ≈ 2-3 Hz
-NH₂5.0 - 6.0Broad singlet (br s)-

Rationale behind the predictions: The nitro group at C-2 will strongly deshield the proton at C-6. The fluorine atom at C-5 will couple with the proton at C-4 (ortho coupling) and the proton at C-6 (para coupling). The proton at C-4 will also be coupled to the proton at C-6 (meta coupling). The amino protons will likely appear as a broad singlet that may exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

Carbon Predicted Chemical Shift (ppm)
C-1 (-NH₂)145 - 150
C-2 (-NO₂)135 - 140
C-3 (-Br)110 - 115
C-4120 - 125
C-5 (-F)155 - 160 (doublet, ¹J(C-F))
C-6115 - 120

Rationale behind the predictions: The carbon attached to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹J(C-F)). The carbons attached to the amino (C-1) and nitro (C-2) groups will be significantly influenced by their electron-donating and -withdrawing nature, respectively. The carbon bearing the bromine (C-3) will also have a characteristic chemical shift.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of aromatic compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino and nitro groups.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
-NH₂3300 - 3500N-H symmetric and asymmetric stretching
-NH₂1580 - 1650N-H bending (scissoring)
-NO₂1500 - 1560N-O asymmetric stretching
-NO₂1335 - 1385N-O symmetric stretching
C-F1000 - 1400C-F stretching
C-Br500 - 600C-Br stretching
Aromatic C=C1450 - 1600C=C stretching
Aromatic C-H3000 - 3100C-H stretching

Rationale behind the predictions: The N-H stretching vibrations of the primary amine will appear as two distinct bands in the high-frequency region. The nitro group will exhibit two strong and characteristic stretching bands. The C-F and C-Br stretching vibrations will be found in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Molecular Ion (M⁺): m/z = 234 and 236 (corresponding to C₆H₄⁷⁹BrFN₂O₂ and C₆H₄⁸¹BrFN₂O₂, respectively).[1]

  • Major Fragmentation Pathways:

    • Loss of NO₂: [M - NO₂]⁺

    • Loss of Br: [M - Br]⁺

    • Loss of CO: [M - NO₂ - H]⁺ → [M - NO₂ - H - CO]⁺

Rationale behind the predictions: The molecular ion is expected to be relatively stable due to the aromatic ring. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group. The bromine atom can also be lost as a radical.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.

  • Ionization: For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam.

  • Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic methods.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_MS Mass Spectrometry cluster_Interpretation Data Interpretation & Structure Confirmation H_NMR ¹H NMR Interpretation Integrated Analysis H_NMR->Interpretation Proton Environment & Coupling C_NMR ¹³C NMR C_NMR->Interpretation Carbon Skeleton & Substituent Effects IR IR Spectroscopy IR->Interpretation Functional Groups (-NH₂, -NO₂) MS Mass Spectrometry MS->Interpretation Molecular Weight & Fragmentation Structure This compound Structure Confirmed Interpretation->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR, IR, and MS spectra, researchers can confidently identify and characterize this molecule. The provided protocols offer a standardized approach for data acquisition. While this guide is based on predictive analysis, it serves as a valuable resource for guiding experimental work and interpreting the resulting data.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide to 3-Bromo-5-fluoro-2-nitroaniline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 3-Bromo-5-fluoro-2-nitroaniline. It delves into the core chemical and physical properties, synthesis, reactivity, and applications of this versatile intermediate, with a particular focus on its emerging role in the synthesis of novel therapeutics.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound

Synonyms: While not extensively documented with common synonyms, it can also be referred to as 3-Bromo-5-fluoro-2-nitrobenzenamine.

CAS Number: 1350117-42-8[1]

Molecular Formula: C₆H₄BrFN₂O₂[1]

This compound is a substituted nitroaniline featuring a bromine atom at the 3-position, a fluorine atom at the 5-position, and a nitro group at the 2-position of the aniline ring. This specific arrangement of electron-withdrawing and donating groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 235.01 g/mol [1]
Appearance Golden orange tiny crystals
Predicted Density 1.896 ± 0.06 g/cm³[1]
Predicted Boiling Point 302.8 ± 37.0 °C[1]
Solubility Soluble in many organic solvents.General knowledge

Synthesis and Purification

The synthesis of this compound typically involves the nitration of a corresponding bromo-fluoroaniline precursor. The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring. A plausible and commonly employed synthetic route starts from 3-bromo-5-fluoroaniline.

Synthesis of this compound cluster_0 Synthetic Pathway 3-Bromo-5-fluoroaniline 3-Bromo-5-fluoroaniline This compound This compound 3-Bromo-5-fluoroaniline->this compound Nitration Nitrating Agent HNO₃ / H₂SO₄ Nitrating Agent->this compound Reactivity of this compound cluster_1 Key Reaction Pathways A This compound B Reduction of Nitro Group (e.g., SnCl₂/HCl, H₂/Pd-C) A->B D Nucleophilic Aromatic Substitution (at Bromine) A->D F Diazotization of Amino Group A->F C Diaminobenzene Derivative B->C E Substituted Fluoro-nitroaniline D->E G Diazonium Salt Intermediate F->G

Sources

A Researcher's Comprehensive Guide to Procuring and Utilizing Research-Grade 3-Bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-5-fluoro-2-nitroaniline in Modern Drug Discovery

This compound, a halogenated and nitrated aniline derivative, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique substitution pattern offers a versatile scaffold for the synthesis of complex heterocyclic compounds, which are the cornerstone of many targeted therapies. The strategic placement of the bromo, fluoro, and nitro groups on the aniline ring provides multiple reaction sites for diversification, enabling the exploration of vast chemical spaces in the quest for novel therapeutic agents. This guide provides an in-depth technical overview for researchers, covering the procurement of high-purity this compound, critical quality control considerations, and its application in the synthesis of biologically active molecules.

The presence of a bromine atom allows for facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations. The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidate. Furthermore, the nitro group can be readily reduced to an amino group, which can then be utilized for the construction of various heterocyclic systems, such as benzimidazoles, a privileged scaffold in drug discovery.

Sourcing and Supplier Evaluation for Research-Grade this compound (CAS: 1350117-42-8)

The quality of starting materials is paramount in any synthetic chemistry campaign, directly impacting reaction yields, impurity profiles, and the ultimate success of a research program. For a specialized reagent like this compound, careful supplier selection is a critical first step.

Key Supplier Vetting Criteria:
  • Purity and Analytical Data: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) with each batch, specifying the purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Consistency and Batch-to-Batch Variation: For ongoing research projects, consistency between batches is crucial. Inquire about the supplier's quality control processes and their ability to provide material with a consistent impurity profile.

  • Availability and Lead Times: Research timelines are often tight. Assess the supplier's stock levels and typical delivery times to your location.

  • Technical Support: A reliable supplier should have knowledgeable technical staff who can answer questions about the product's properties, stability, and handling.

Prominent Commercial Suppliers:

Below is a comparative table of some commercial suppliers of this compound. It is important to note that stock levels and pricing are subject to change, and researchers should always contact the suppliers directly for the most current information.

SupplierStated PurityAvailable QuantitiesGeographic Availability
Apollo Scientific [1]≥ 95%250mg, 1g, 5gUK, US, and international
Aladdin [2]≥ 97%250mgPrimarily China, with international shipping
Sigma-Aldrich ListedVariesGlobal
BLD Pharm Data availableVariesGlobal
Fluorochem VariesBulk inquiriesIndia, with international shipping

Decoding the Certificate of Analysis: A Gateway to Quality

The Certificate of Analysis (CoA) is the most critical document accompanying a research chemical. It provides a detailed snapshot of the product's quality and purity. For this compound, a typical CoA should include the following:

  • Identifier Information: Chemical Name, CAS Number (1350117-42-8)[3], Lot Number, and Molecular Formula (C₆H₄BrFN₂O₂).

  • Physical Properties: Appearance (typically a yellow to orange solid), and Melting Point.

  • Purity Determination:

    • HPLC: This is the most common method for assessing purity. The CoA should state the purity as a percentage, the column and mobile phase conditions used, and show a chromatogram with the main peak and any impurities.

    • ¹H NMR: The NMR spectrum should be consistent with the structure of this compound. The CoA may include the spectrum itself or a confirmation of structural conformity.

Application in Synthesis: A Case Study in Benzimidazole Formation

The conversion of the nitro group in this compound to an amine, followed by cyclization, is a common strategy for the synthesis of substituted benzimidazoles. Benzimidazoles are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiulcer, anticancer, and antiviral properties.

Below is a representative workflow for the synthesis of a substituted benzimidazole starting from this compound.

G cluster_0 Step 1: Reduction of the Nitro Group cluster_1 Step 2: Cyclization to form Benzimidazole Ring cluster_2 Step 3: Further Functionalization (e.g., Suzuki Coupling) A This compound B 3-Bromo-5-fluoro-1,2-diaminobenzene A->B  [H] (e.g., SnCl2/HCl or H2/Pd-C) D Substituted 4-Bromo-6-fluorobenzimidazole B->D C Carboxylic Acid or Aldehyde (R-COOH or R-CHO) C->D  Condensing Agent (e.g., acid catalyst) F Substituted 4-Aryl-6-fluorobenzimidazole D->F E Arylboronic Acid (Ar-B(OH)2) E->F  Pd Catalyst, Base

Sources

An In-depth Technical Guide on the Initial Reactivity Studies of 3-Bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reactivity Landscape of 3-Bromo-5-fluoro-2-nitroaniline

This compound is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical architecture, featuring an aniline moiety, a nitro group, and two different halogen substituents, presents a rich landscape for chemical transformations.

The primary reactive pathways for this molecule are dictated by the interplay of its functional groups:

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group.[2][3] This makes the displacement of one of the halogen atoms a primary avenue for introducing new functionalities.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, transforming the molecule into a substituted o-phenylenediamine.[4] This product is a key precursor for the synthesis of various heterocyclic compounds, most notably benzimidazoles.[5][6][7]

  • Reactions of the Aniline Moiety: The existing amino group can undergo a range of reactions typical of aromatic amines, such as diazotization or acylation, although these are often secondary to the more facile SNAr and nitro reduction pathways.

This guide will focus on the two most prominent and synthetically useful reaction types: Nucleophilic Aromatic Substitution and the reduction of the nitro group. We will delve into the mechanistic underpinnings of these reactions, predict their outcomes based on established principles, and provide detailed experimental protocols for their execution.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₄BrFN₂O₂[8]
Molar Mass 235.01 g/mol [8]
Appearance Golden orange tiny crystals[8]
Predicted Density 1.896±0.06 g/cm³[8]
Predicted Boiling Point 302.8±37.0 °C[8]

Spectroscopic data, including NMR, HPLC, and LC-MS, are available from suppliers such as .[9]

Part 1: Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group ortho and para to the halogen atoms significantly activates the aromatic ring for nucleophilic aromatic substitution.[2][3] This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Mechanistic Considerations and Selectivity

A key question in the SNAr of this compound is the regioselectivity: which halogen, bromine or fluorine, is preferentially displaced? The relative reactivity of halogens as leaving groups in SNAr reactions is not as straightforward as in aliphatic nucleophilic substitutions and is influenced by several factors. Generally, the more electronegative halogen (fluorine) is a better leaving group in SNAr because it is more effective at stabilizing the negative charge in the transition state leading to the Meisenheimer complex.

However, the relative leaving group ability can be influenced by the nature of the nucleophile and the reaction conditions. For many common nucleophiles, the order of reactivity is F > Cl > Br > I. This is in contrast to SN1 and SN2 reactions where iodide is the best leaving group.

SNAr_Mechanism

Experimental Protocol: SNAr with a Secondary Amine

This protocol is adapted from methodologies used for similar halo-nitroaniline substrates and is designed to favor the substitution of the more reactive halogen.

Objective: To synthesize N-substituted this compound derivatives via nucleophilic aromatic substitution.

Materials:

  • This compound

  • A secondary amine (e.g., morpholine, piperidine)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in dry DMF (5 mL), add the secondary amine (1.2 mmol) and anhydrous potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired substituted product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material on TLC and the appearance of a new, less polar spot. Spectroscopic analysis of the purified product should show the incorporation of the nucleophile and the absence of one of the halogen signals (likely fluorine) in the ¹⁹F NMR spectrum, if applicable.

Part 2: Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amine is a crucial transformation that opens up a vast array of synthetic possibilities, most notably the formation of benzimidazoles.[5][6][7] This reaction converts the starting material into a substituted o-phenylenediamine, a highly valuable intermediate.

Mechanistic Considerations and Reagent Selection

The reduction of aromatic nitro compounds can be achieved using various reducing agents.[4] Common methods include:

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel. This method is often clean and efficient but requires specialized equipment for handling hydrogen gas.

  • Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl) are robust and widely used.[10]

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate or ammonium formate in the presence of a catalyst (e.g., Pd/C). This method avoids the need for gaseous hydrogen.

  • Other Reducing Agents: Reagents like sodium borohydride (NaBH₄) in the presence of a catalyst, or sodium dithionite (Na₂S₂O₄) can also be effective.

A critical consideration in the reduction of halogenated nitroarenes is the potential for hydrodehalogenation (loss of the halogen substituent). The choice of reducing agent and reaction conditions must be carefully optimized to ensure the selective reduction of the nitro group while preserving the bromo and fluoro substituents.

Reduction_Workflow

Experimental Protocol: Reduction using Tin(II) Chloride

This protocol utilizes Tin(II) chloride dihydrate (SnCl₂·2H₂O), a mild and effective reducing agent for aromatic nitro groups that often preserves halogen substituents.

Objective: To synthesize 3-Bromo-5-fluoro-benzene-1,2-diamine.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add Tin(II) chloride dihydrate (4.0 mmol) to the solution.

  • Carefully add concentrated hydrochloric acid (2 mL) dropwise while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a 5M NaOH solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine.

  • The product can be used in the next step without further purification or can be purified by column chromatography if necessary. Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The reduction can be monitored by a color change from the yellow/orange of the nitroaniline to a much paler solution. TLC analysis will show the consumption of the starting material and the formation of a more polar product. The mass spectrum of the product will show a molecular ion corresponding to the diamine, and the IR spectrum will show the appearance of N-H stretching bands for the new amino group and the disappearance of the characteristic NO₂ stretches.

Summary and Future Directions

The initial reactivity studies of this compound reveal it to be a versatile synthetic intermediate. The two primary reaction pathways, Nucleophilic Aromatic Substitution and nitro group reduction, provide access to a wide range of substituted anilines and o-phenylenediamines, respectively. These products are valuable precursors for the synthesis of biologically active compounds, including novel benzimidazoles.

Future work should focus on exploring the scope and limitations of these reactions with a wider variety of nucleophiles and reducing agents. Further investigation into the reactions of the aniline functionality and the potential for metal-catalyzed cross-coupling reactions at the C-Br bond will undoubtedly expand the synthetic utility of this valuable building block.

References

  • Der Pharma Chemica. (n.d.). Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening. Retrieved from [Link]

  • MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of substituted benzimidazoles 3. Retrieved from [Link]

  • Google Patents. (n.d.). Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]

  • Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • YouTube. (2021). Nucleophilic Substitution with amines. Retrieved from [Link]

  • Russian Chemical Reviews. (n.d.). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • National Institutes of Health. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-5-fluoro-n-methyl-2-nitroaniline. Retrieved from [Link]

  • Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-fluoro-5-nitroaniline.
  • PubChem. (n.d.). 3-Bromo-5-fluoroaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 8.3: Nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • YouTube. (2022). Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3 (A-level Chemistry). Retrieved from [Link]

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Methodological & Application

The Strategic Utility of 3-Bromo-5-fluoro-2-nitroaniline in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and bioactive molecules. Among the myriad of starting materials available to the synthetic chemist, 3-Bromo-5-fluoro-2-nitroaniline stands out as a particularly strategic building block. Its unique arrangement of functional groups—a reducible nitro group ortho to an aniline, flanked by a synthetically versatile bromine atom and a metabolically robust fluorine atom—offers a pre-programmed pathway to a diverse range of complex heterocyclic systems. The presence of fluorine is especially significant, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[1]

This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into the core synthetic transformations, providing detailed, field-proven protocols for the preparation of key intermediates and their subsequent elaboration into valuable benzimidazole and quinoxaline scaffolds. Furthermore, we will explore the downstream functionalization of these heterocycles, leveraging the bromo and fluoro substituents to access a rich chemical space for the development of next-generation therapeutic agents.

Core Synthetic Strategy: From Nitroaniline to Heterocyclic Core

The primary synthetic utility of this compound lies in the strategic reduction of its nitro group to generate the corresponding ortho-phenylenediamine. This diamine is a pivotal intermediate, primed for cyclization reactions to form a variety of fused heterocyclic systems. The general workflow is depicted below:

G A This compound B Reduction of Nitro Group A->B e.g., SnCl2/HCl, H2/Pd-C C 4-Bromo-6-fluoro-1,2-phenylenediamine (Key Intermediate) B->C D Cyclization with Aldehydes C->D RCHO E Cyclization with 1,2-Dicarbonyls C->E R(CO)(CO)R' F Substituted Benzimidazoles D->F G Substituted Quinoxalines E->G H Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) F->H G->H

Caption: General synthetic workflow utilizing this compound.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-6-fluoro-1,2-phenylenediamine

The initial and most critical step is the selective reduction of the nitro group in this compound to an amine, yielding 4-bromo-6-fluoro-1,2-phenylenediamine. This transformation must be carried out under conditions that do not affect the bromo and fluoro substituents. Several reliable methods can be employed for this purpose.

Protocol 1.1: Reduction of this compound using Tin(II) Chloride

This classical method is highly effective for the reduction of aromatic nitro groups in the presence of halogens.[2] The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Carefully add concentrated hydrochloric acid dropwise with stirring at room temperature. The reaction is exothermic.

  • After the initial exotherm subsides, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a 5 M sodium hydroxide solution until the pH is basic (pH > 8). Caution: The neutralization is highly exothermic.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-bromo-6-fluoro-1,2-phenylenediamine. The product can be purified further by column chromatography on silica gel if necessary.

Protocol 1.2: Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner alternative to metal-acid reductions, often providing high yields and purity.[3] However, care must be taken to prevent hydrodehalogenation, especially of the bromine atom.[4]

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

  • Carefully add palladium on carbon (5-10 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the desired 4-bromo-6-fluoro-1,2-phenylenediamine.

Method Reagents Advantages Disadvantages
Tin(II) Chloride SnCl₂·2H₂O, HClHigh functional group tolerance, reliable.Stoichiometric amounts of tin salts, workup can be tedious.
Catalytic Hydrogenation H₂, Pd/CClean reaction, high yields, atom economical.Potential for hydrodehalogenation, requires specialized equipment.

Part 2: Synthesis of 6-Bromo-4-fluoro-1H-benzimidazoles

The condensation of ortho-phenylenediamines with aldehydes is a widely used and efficient method for the synthesis of 2-substituted benzimidazoles.[5][6]

G cluster_0 Synthesis of Benzimidazoles A 4-Bromo-6-fluoro- 1,2-phenylenediamine C Condensation/ Oxidative Cyclization A->C B Aldehyde (RCHO) B->C D 6-Bromo-4-fluoro-2-substituted- 1H-benzimidazole C->D

Caption: Synthesis of 6-Bromo-4-fluoro-1H-benzimidazoles.

Protocol 2.1: Synthesis of 2-Aryl-6-bromo-4-fluoro-1H-benzimidazoles

Materials:

  • 4-Bromo-6-fluoro-1,2-phenylenediamine

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • p-Toluenesulfonic acid (p-TSOH) or another suitable acid catalyst[7]

  • Dimethylformamide (DMF) or Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-6-fluoro-1,2-phenylenediamine (1.0 eq) and the aromatic aldehyde (1.0-1.2 eq) in DMF or ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1-0.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the acid.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Part 3: Synthesis of 7-Bromo-5-fluoroquinoxalines

Quinoxalines are synthesized by the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds.[8][9] This reaction is generally high-yielding and provides a straightforward entry into this important class of heterocycles.

G cluster_1 Synthesis of Quinoxalines A 4-Bromo-6-fluoro- 1,2-phenylenediamine C Condensation A->C B 1,2-Dicarbonyl (R(CO)(CO)R') B->C D 7-Bromo-5-fluoro-2,3-disubstituted- quinoxaline C->D

Caption: Synthesis of 7-Bromo-5-fluoroquinoxalines.

Protocol 3.1: Synthesis of 2,3-Diaryl-7-bromo-5-fluoroquinoxalines

Materials:

  • 4-Bromo-6-fluoro-1,2-phenylenediamine

  • Benzil or other 1,2-diaryl-1,2-ethanediones

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve 4-bromo-6-fluoro-1,2-phenylenediamine (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often crystallizes out of the solution upon cooling. Collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not crystallize, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Part 4: Downstream Functionalization: Unlocking Chemical Diversity

The bromo-substituted benzimidazoles and quinoxalines synthesized are valuable intermediates for further diversification through modern cross-coupling reactions. The bromine atom serves as an excellent handle for introducing a wide range of substituents via palladium- or copper-catalyzed reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the bromo-substituted heterocycle with a boronic acid or ester in the presence of a palladium catalyst and a base.[10][11] This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the position of the bromine atom.

General Reaction Scheme:

Heterocycle-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Heterocycle-R

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the position of the bromine atom. This is a valuable transformation for the synthesis of compounds with potential biological activity.

General Reaction Scheme:

Heterocycle-Br + R¹R²NH --(Pd catalyst, Base)--> Heterocycle-NR¹R²

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used for N-arylation of the benzimidazole nitrogen or for the formation of C-N, C-O, or C-S bonds at the position of the bromine atom.[12][13]

General Reaction Scheme (N-Arylation):

Benzimidazole-H + Ar-X --(Cu catalyst, Base)--> Benzimidazole-Ar

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized heterocyclic compounds. The strategic positioning of its functional groups allows for a straightforward and modular approach to the construction of complex molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the rich chemistry of this compound and to generate novel molecular entities with the potential for significant biological activity. The ability to further functionalize the resulting heterocyclic scaffolds through modern cross-coupling reactions opens up a vast chemical space for the development of new therapeutic agents.

References

  • ResearchGate. Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Available from: [Link]

  • ScienceDirect. Indirect reduction of p-nitroaniline to p-phenylenediamine at a Ti/TiO 2 electrode. Available from: [Link]

  • ACS Publications. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Available from: [Link]

  • ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Available from: [Link]

  • MDPI. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available from: [Link]

  • RSC Publishing. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for hydrogenation of p-nitroaniline a. Available from: [Link]

  • ResearchGate. A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid. Available from: [Link]

  • National Center for Biotechnology Information. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. Available from: [Link]

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline. Available from: [Link]

  • Reddit. Reducing a Nitrobenzene to Aniline without hydrogen? Available from: [Link]

  • National Center for Biotechnology Information. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available from: [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]

  • MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available from: [Link]

  • ResearchGate. Hydrogenation of nitrobenzene to aniline over Ru/C catalysts reaction... Available from: [Link]

  • ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]

  • Encyclopedia.pub. Methods of Preparation of Quinoxalines. Available from: [Link]

  • Pharmaceutical Chemistry. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Available from: [Link]

  • Cosmetic Ingredient Review. Amended Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. Available from: [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • ACS Publications. A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available from: [Link]

  • National Center for Biotechnology Information. Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. Available from: [Link]

  • Scribd. Quinoxaline Synthesis via o-Phenylenediamine. Available from: [Link]

  • Semantic Scholar. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Available from: [Link]

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Application Notes & Protocols: 3-Bromo-5-fluoro-2-nitroaniline as a Strategic Building Block for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-bromo-5-fluoro-2-nitroaniline, a highly functionalized and versatile building block for the synthesis of key pharmaceutical intermediates. The unique arrangement of its functional groups—an ortho-nitroaniline moiety, a bromine atom, and a fluorine substituent—offers a powerful platform for the construction of complex molecular architectures. We will delve into the strategic application of this compound in the synthesis of fluorinated benzimidazoles and in the diversification of molecular scaffolds through palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools to leverage this valuable intermediate in their discovery programs.

Introduction: The Strategic Value of this compound

In the landscape of modern medicinal chemistry, the efficiency of a synthetic route and the ability to rapidly generate analogues for structure-activity relationship (SAR) studies are paramount. This compound emerges as a building block of significant strategic importance due to its inherent trifunctionality.

  • The Ortho-Nitroaniline Core: This arrangement is a classical precursor to the benzimidazole scaffold, a privileged structure in numerous FDA-approved drugs. The proximate amino and nitro groups allow for a straightforward reductive cyclization to form the imidazole ring.

  • The Bromine Handle: Positioned on the aromatic ring, the bromine atom serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the introduction of a wide array of substituents, facilitating extensive SAR exploration.

  • The Fluorine Substituent: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve lipophilicity, and increase binding affinity.[1][2] The presence of the fluorine atom in this building block imparts these desirable properties to the resulting intermediates and final active pharmaceutical ingredients (APIs).

This guide will provide detailed protocols for two key applications of this compound, demonstrating its utility in the synthesis of high-value pharmaceutical intermediates.

Application I: Synthesis of Fluorinated Benzimidazole Scaffolds

The benzimidazole core is a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer effects.[1] Fluorinated benzimidazoles, in particular, have shown enhanced potency and improved pharmacokinetic profiles.[3] The ortho-nitroaniline functionality of this compound is an ideal starting point for the construction of these valuable scaffolds.

The synthetic strategy involves a two-step sequence: the chemoselective reduction of the nitro group to form a diamine intermediate, followed by condensation with an aldehyde and subsequent oxidative cyclization.

G cluster_0 Workflow: Benzimidazole Synthesis A This compound B Step 1: Nitro Group Reduction (e.g., Na2S2O4, EtOH/H2O, reflux) A->B Reduction C Intermediate: 4-Bromo-6-fluoro-benzene-1,2-diamine B->C Formation of Diamine D Step 2: Condensation & Cyclization (R-CHO, oxidant, acid catalyst) C->D Reaction with Aldehyde E Final Product: 5-Bromo-7-fluoro-2-substituted-1H-benzimidazole D->E Cyclization

Caption: Synthetic workflow for fluorinated benzimidazoles.

Protocol 2.1: Reduction of this compound

The key challenge in this step is the selective reduction of the nitro group without affecting the bromine atom (hydrodebromination). While catalytic hydrogenation with Pd/C is a common method for nitro reduction, it carries a higher risk of dehalogenation.[4] Therefore, a chemical reductant such as sodium dithionite (Na2S2O4) or tin(II) chloride (SnCl2) is preferred for its superior chemoselectivity.[4]

Materials:

  • This compound

  • Ethanol (EtOH)

  • Water (deionized)

  • Sodium dithionite (Na2S2O4)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a 2:1 mixture of ethanol and water.

  • Stir the suspension at room temperature and add sodium dithionite (4.0-5.0 eq) portion-wise over 15-20 minutes. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C) for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-6-fluorobenzene-1,2-diamine, which can often be used in the next step without further purification.

Protocol 2.2: Synthesis of a 5-Bromo-7-fluoro-2-substituted-1H-benzimidazole

This protocol describes the condensation of the in-situ generated diamine with an aldehyde to form the benzimidazole ring. Various aldehydes can be used to generate a library of 2-substituted benzimidazoles.

Materials:

  • Crude 4-bromo-6-fluorobenzene-1,2-diamine (from Protocol 2.1)

  • Aromatic or aliphatic aldehyde (1.0-1.1 eq)

  • Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

  • Sodium metabisulfite (Na2S2O5) or a mild oxidant (e.g., air)

  • Hydrochloric acid (HCl, for workup)

  • Sodium bicarbonate (NaHCO3, saturated solution)

Procedure:

  • Dissolve the crude 4-bromo-6-fluorobenzene-1,2-diamine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add the desired aldehyde (1.0 eq) and a catalytic amount of a mild acid if using ethanol.

  • Heat the mixture to reflux for 4-6 hours. The reaction involves the formation of a Schiff base intermediate, followed by cyclization and oxidation. Often, bubbling air through the reaction mixture is sufficient for the oxidative step.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • If the product precipitates, it can be collected by filtration. Otherwise, dissolve the residue in ethyl acetate.

  • Wash the organic solution with saturated sodium bicarbonate solution to neutralize any acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-bromo-7-fluoro-2-substituted-1H-benzimidazole.

Product Attribute Expected Outcome Analytical Method
Purity >95%HPLC, ¹H NMR
Yield (over 2 steps) 60-85%Gravimetric
Identity Confirmation Consistent with structure¹H NMR, ¹³C NMR, MS

Application II: Scaffold Diversification via Palladium-Catalyzed Cross-Coupling

The bromine atom on the this compound scaffold is a powerful tool for introducing molecular diversity, a critical aspect of lead optimization in drug discovery. Palladium-catalyzed cross-coupling reactions are among the most robust methods for forming carbon-carbon and carbon-nitrogen bonds.[5][6]

G cluster_1 Versatility of the Bromo Group cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_reagents R-B(OH)2 Pd Catalyst, Base Start->Suzuki_reagents C-C Coupling Buchwald_reagents R2NH Pd Catalyst, Base Start->Buchwald_reagents C-N Coupling Suzuki_product C-C Bond Formation (Biaryl or Alkylated Product) Buchwald_product C-N Bond Formation (Substituted Aniline)

Caption: Diversification via Pd-catalyzed cross-coupling.

Protocol 3.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.[7] This allows for the introduction of various aryl, heteroaryl, or alkyl groups.

Materials:

  • This compound (1.0 eq)

  • Aryl or vinyl boronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like CataXCium A Pd G3[8]

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • A base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in the degassed solvent.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3.2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[9][10] This is a powerful method for synthesizing substituted anilines, which are common motifs in pharmaceuticals.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1-1.3 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos)[11]

  • A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (1-3 mol%), ligand (2-6 mol%), and base (e.g., NaOt-Bu, 1.4 eq) to an oven-dried reaction vessel.

  • Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the mixture to 90-120 °C with stirring for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Reaction Type Typical Catalyst System Base Solvent Temp (°C) Expected Yield
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O90-11070-95%
Buchwald-Hartwig Pd₂(dba)₃ / BINAPNaOt-BuToluene100-12065-90%

Conclusion

This compound is a potent and versatile building block for the synthesis of pharmaceutical intermediates. Its strategically positioned functional groups provide multiple avenues for elaboration into complex, high-value molecules. The protocols outlined in this guide demonstrate its utility in constructing fluorinated benzimidazole cores and in diversifying scaffolds through robust palladium-catalyzed cross-coupling reactions. By leveraging these methods, drug discovery professionals can accelerate the development of novel therapeutic agents with potentially enhanced pharmacological properties.

References

  • Fluorinated benzimidazoles for medicinal chemistry and new materials. (2020). ResearchGate. Retrieved from [Link]

  • Fielden, R., Meth-Cohn, O., & Suschitzky, H. (1973). Syntheses of heterocyclic compounds. Part XXV. Action of acid on NN-disubstituted o-nitroanilines: benzimidazole N-oxide formation and nitro-group rearrangements. Journal of the Chemical Society, Perkin Transactions 1, 696. Retrieved from [Link]

  • Magolan, J. et al. (2012). Synthesis of benzimidazoles 9 from ortho-nitroanilines 8 by tandem transfer hydrogenation/condensation/dehydrogenation catalyzed by Pd/C. ResearchGate. Retrieved from [Link]

  • Mamedov, V. A. et al. (2025). ortho-Functionalized nitroarenes in the synthesis of heterocycles. Russian Chemical Reviews. Retrieved from [Link]

  • Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes. ResearchGate. Retrieved from [Link]

  • Synthesis of N‐Heterocycles via Oxidant‐Free Dehydrocyclization of Alcohols Using Heterogeneous Catalysts. ResearchGate. Retrieved from [Link]

  • Al-Masoudi, N. A. et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. Retrieved from [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020). ResearchGate. Retrieved from [Link]

  • Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. (2018). MDPI. Retrieved from [Link]

  • A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. (2008). Arkivoc. Retrieved from [Link]

  • Benzimidazole derivatives incorporating fluorine. ResearchGate. Retrieved from [Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. Retrieved from [Link]

  • Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening. Der Pharma Chemica. Retrieved from [Link]

  • Synthesis of benzimidazoles. Organic Chemistry Portal. Retrieved from [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2013). Green Chemistry. Retrieved from [Link]

  • Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Ballav, N. et al. (2015). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Reduction of nitro compounds. Wikipedia. Retrieved from [Link]

  • Synthesis of Benzimidazoles from 3-fluoro-4-nitrotoluene by a two-step procedure. CNKI. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2021). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2020). Organic Chemistry Frontiers. Retrieved from [Link]

  • Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). National Institutes of Health. Retrieved from [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved from [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. Retrieved from [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). National Institutes of Health. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. Retrieved from [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). Semantic Scholar. Retrieved from [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

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Sources

Synthetic Strategies for the Derivatization of 3-Bromo-5-fluoro-2-nitroaniline: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-5-fluoro-2-nitroaniline is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, a nitro group, and two different halogen atoms (bromine and fluorine), offers a versatile platform for the synthesis of a diverse array of complex molecules. The strategic positioning of these functional groups allows for selective chemical transformations, making it a valuable building block in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the key reactive sites on the molecule and details robust synthetic protocols for its derivatization.

The core reactivity of this compound is governed by four primary functionalities, each offering a distinct handle for chemical modification:

  • The Bromine Atom: Positioned at C3, the bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of carbon and nitrogen-based substituents.

  • The Nitro Group: The strongly electron-withdrawing nitro group at C2 plays a dual role. It activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amino group, opening pathways for the synthesis of various heterocyclic systems.

  • The Fluorine Atom: Located at C5, the fluorine atom can also participate in SNAr reactions, although its reactivity is generally lower than that of the bromine atom in cross-coupling reactions. Its presence can significantly influence the electronic properties and metabolic stability of the final derivatives.

  • The Amino Group: The primary amine at C1 can be acylated, alkylated, or diazotized to introduce further diversity.

This application note will delve into the practical aspects of harnessing this reactivity, providing detailed, step-by-step protocols for key transformations. We will explore the causality behind experimental choices and offer insights into reaction optimization and troubleshooting.

Visualization of Derivatization Pathways

The following diagram illustrates the principal pathways for the derivatization of this compound, which will be discussed in detail in the subsequent sections.

G start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Ar-Br buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Ar-Br snar Nucleophilic Aromatic Substitution (SNA r) start->snar Ar-F or Ar-Br reduction Nitro Group Reduction start->reduction -NO2 -> -NH2 suzuki_prod Aryl/Alkenyl Derivatives suzuki->suzuki_prod buchwald_prod Amine Derivatives buchwald->buchwald_prod snar_prod Ether/Thioether/Amine Derivatives snar->snar_prod reduction_prod Diamino Intermediate reduction->reduction_prod heterocycle Heterocycle Synthesis (e.g., Benzimidazoles) reduction_prod->heterocycle Cyclization G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine this compound, boronic acid, and base in a flask. B Add solvent (e.g., dioxane/water). A->B C Degas the mixture (e.g., N2 bubbling). B->C D Add Pd catalyst and ligand. C->D E Heat the reaction mixture (e.g., 80-100 °C). D->E F Monitor progress by TLC or LC-MS. E->F G Cool to RT, dilute with water and extract with an organic solvent (e.g., EtOAc). F->G H Wash organic layer with brine, dry (Na2SO4), and concentrate. G->H I Purify by column chromatography. H->I

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound235.011.01.0
Arylboronic acidVariable1.2 - 1.51.2 - 1.5
Pd(OAc)₂224.500.02 - 0.050.02 - 0.05
SPhos410.480.04 - 0.100.04 - 0.10
K₂CO₃138.212.0 - 3.02.0 - 3.0
1,4-Dioxane---
Water---

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, e.g., 8 mL dioxane and 2 mL water).

  • Degas the solution by bubbling the inert gas through it for 10-15 minutes.

  • In a separate vial, premix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the reaction solvent.

  • Add the catalyst/ligand mixture to the reaction flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines.[1][2] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of aryl amines.[1]

Causality of Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is employed. The choice of ligand is paramount, with bulky, electron-rich phosphine ligands such as Josiphos, Xantphos, or those from the Buchwald biarylphosphine family (e.g., RuPhos, BrettPhos) being highly effective. These ligands promote the crucial reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be used, particularly for more sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound235.011.01.0
Amine (primary or secondary)Variable1.1 - 1.31.1 - 1.3
Pd₂(dba)₃915.720.01 - 0.0250.01 - 0.025
Xantphos578.680.02 - 0.050.02 - 0.05
Sodium tert-butoxide (NaOtBu)96.101.4 - 2.01.4 - 2.0
Toluene (anhydrous)---

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and Xantphos (0.02 mmol).

  • Evacuate and backfill the tube with inert gas.

  • Add anhydrous toluene (5 mL), followed by the amine (1.1 mmol).

  • Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the careful addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired N-aryl product.

II. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound, due to the potent electron-withdrawing effect of the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr).[3] In this reaction, a nucleophile attacks the aromatic ring, displacing one of the halogen atoms.

Causality of Experimental Choices:

  • Leaving Group: Both fluorine and bromine can act as leaving groups. Generally, in SNAr reactions, fluoride is a better leaving group than bromide because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[4][5] The attack occurs preferentially at positions ortho or para to the electron-withdrawing nitro group, as this allows for resonance stabilization of the negative charge in the Meisenheimer intermediate.[3] In this compound, the fluorine is meta to the nitro group, while the bromine is ortho. Therefore, nucleophilic attack and displacement of the bromine is electronically favored.

  • Nucleophile: A wide range of nucleophiles can be employed, including alkoxides (to form ethers), thiolates (to form thioethers), and amines.

  • Solvent and Conditions: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity. The reaction often requires heating to proceed at a reasonable rate.

Experimental Protocol: SNAr with a Thiol Nucleophile

This protocol provides a representative example of an SNAr reaction to displace the bromine atom with a generic alkylthiol.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound235.011.01.0
Alkylthiol (R-SH)Variable1.11.1
Potassium Carbonate (K₂CO₃)138.211.51.5
N,N-Dimethylformamide (DMF)---

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and K₂CO₃ (1.5 mmol).

  • Add anhydrous DMF (5 mL) and stir the suspension.

  • Add the alkylthiol (1.1 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC. The formation of a new, more polar spot should be observed.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and air-dry.

  • If necessary, recrystallize the crude product from ethanol or purify by column chromatography to obtain the pure thioether derivative.

III. Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast number of synthetic possibilities, most notably the construction of heterocyclic rings. The resulting 3-bromo-5-fluorobenzene-1,2-diamine is a key intermediate for synthesizing benzimidazoles, quinoxalines, and other fused heterocyclic systems.

Causality of Experimental Choices:

  • Reducing Agent: Several methods are available for nitro group reduction.

    • Catalytic Hydrogenation: This is a clean and efficient method using H₂ gas and a metal catalyst like palladium on carbon (Pd/C) or Raney Nickel.[6] It often proceeds under mild conditions.

    • Metal/Acid Reduction: A classic and cost-effective method involves using a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl.[7][8]

    • Transfer Hydrogenation: Reagents like hydrazine hydrate in the presence of a catalyst (e.g., Pd/C, Raney Ni) or sodium borohydride with a catalyst can be used as a hydrogen source, avoiding the need for a pressurized hydrogen gas setup.[9] This can be a safer and more convenient option in a standard laboratory setting.

Experimental Protocol: Nitro Group Reduction using SnCl₂·2H₂O

This protocol uses tin(II) chloride dihydrate, a mild and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of halogens.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound in a suitable solvent (e.g., Ethanol). B Add SnCl2·2H2O in portions. A->B C Heat the mixture to reflux. B->C D Monitor reaction completion by TLC. C->D E Cool to RT and concentrate the solvent. D->E F Add excess aqueous NaOH or NaHCO3 to neutralize the acid and precipitate tin salts. E->F G Extract the product with an organic solvent (e.g., Ethyl Acetate). F->G H Dry the organic layer and concentrate to yield the diamine. G->H

Caption: Workflow for the reduction of the nitro group using tin(II) chloride.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound235.011.01.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.634.0 - 5.04.0 - 5.0
Ethanol---
Saturated aq. NaHCO₃---
Ethyl Acetate---

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).

  • Add tin(II) chloride dihydrate (4.0 mmol) in one portion.

  • Heat the mixture to reflux (approximately 78 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material (a colored spot) is no longer visible. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature and concentrate the ethanol under reduced pressure.

  • To the residue, carefully add saturated aqueous sodium bicarbonate solution until the pH is basic (pH > 8) and gas evolution ceases. This will precipitate tin salts as a white solid.

  • Extract the resulting slurry with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford 3-bromo-5-fluorobenzene-1,2-diamine. The product may be used in the next step without further purification.

Conclusion

This compound is a richly functionalized starting material that provides chemists with multiple avenues for synthetic exploration. By understanding the distinct reactivity of each functional group, researchers can selectively perform a wide range of transformations, including C-C and C-N bond formation, nucleophilic substitution, and reduction. The protocols outlined in this guide serve as a practical starting point for the derivatization of this versatile scaffold, enabling the synthesis of novel compounds for drug discovery and materials science applications. As with any synthetic procedure, reaction conditions may require optimization depending on the specific substrates and desired outcomes.

References

  • PubMed. Catalytic reduction of 2-nitroaniline: a review. Available at: [Link]

  • RSC Publishing. Reduction of 4-nitrophenol and 2-nitroaniline using immobilized CoMn2O4 NPs on lignin supported on FPS. Available at: [Link]

  • Semantic Scholar. Catalytic reduction of 2-nitroaniline: a review. Available at: [Link]

  • Wikipedia. 2-Nitroaniline. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]

  • ChemBK. This compound. Available at: [Link]

  • Google Patents. Method for preparing 2-bromo-5-fluoroaniline.
  • Google Patents. Process for preparing 2-fluoro-5-nitroaniline.
  • Google Patents. Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Chemistry LibreTexts. 16.6: Multistep Synthesis. Available at: [Link]

  • Google Patents. Preparation method of 2-bromo-5-fluoroaniline.
  • OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Available at: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines | Organic Process Research & Development. Available at: [Link]

  • ResearchGate. Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF. Available at: [Link]

  • YouTube. Nucleophilic Substitution | A Level & IB Chemistry. Available at: [Link]

  • Google Patents. Process for synthesizing 2,3-difluoroaniline.
  • Google Patents. Process for the preparation of 3,5-difluoroaniline.
  • Google Patents. A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • ResearchGate. Synthesis of Letermovir (5) from 2-bromo-6-fluoroaniline ((A), discovery (blue) and first process (red) routes) and from compound 65 (B). Available at: [Link]

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The Strategic Utility of 3-Bromo-5-fluoro-2-nitroaniline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful discovery and development of novel therapeutics. 3-Bromo-5-fluoro-2-nitroaniline is a trifunctionalized aromatic scaffold that has emerged as a key intermediate in the synthesis of complex heterocyclic systems, particularly those targeting protein kinases. Its unique arrangement of a nucleophilic amino group, a synthetically versatile bromine atom, and an electron-withdrawing nitro group, which can be readily transformed into another amine, provides a powerful platform for the construction of diverse molecular architectures. The fluorine substituent further allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing drug-like characteristics.

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear and accessible format to empower researchers, scientists, and drug development professionals in their quest for new medicines.

Core Applications in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. This compound serves as a valuable starting material for the synthesis of various kinase inhibitor scaffolds, most notably the pyrrolo[2,3-d]pyrimidine core found in several approved drugs.

The Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways involved in inflammation and immunity.[] Inhibitors of the JAK-STAT pathway have shown significant therapeutic benefit in the treatment of autoimmune diseases and myeloproliferative neoplasms.[2] One such inhibitor is Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2. The synthesis of Ruxolitinib and its analogs often utilizes a pyrrolo[2,3-d]pyrimidine scaffold, which can be efficiently constructed from precursors derived from this compound.

The general synthetic strategy involves the initial construction of a substituted pyrimidine ring, followed by the formation of the fused pyrrole ring. The bromine and fluorine atoms on the aniline starting material can be carried through the synthesis and later utilized for structure-activity relationship (SAR) studies or to modulate pharmacokinetic properties.

Synthetic Workflow: From Building Block to Bioactive Scaffold

The following sections provide a detailed, step-by-step methodology for the synthesis of a key intermediate for pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, starting from this compound. The workflow is designed to be a self-validating system, with clear causality behind each experimental choice.

Diagram of the Synthetic Workflow

G A This compound B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B Step 1 C 3-Bromo-5-fluorobenzene-1,2-diamine B->C D Cyclization with a Pyrimidine Precursor (e.g., 2,4-dichloro-5-cyanopyrimidine) C->D Step 2 E Substituted Pyrrolo[2,3-d]pyrimidine Intermediate D->E F Further Functionalization (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) E->F Step 3 G Final Kinase Inhibitor Analog F->G

Caption: Synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Reduction of this compound

Objective: To selectively reduce the nitro group of this compound to an amine, yielding 3-Bromo-5-fluorobenzene-1,2-diamine. This diamine is a critical precursor for subsequent cyclization reactions.

Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of aromatic nitro groups. The reaction proceeds under mild conditions and typically gives high yields of the corresponding aniline with minimal side products. The choice of solvent, such as ethanol or methanol, is based on its ability to dissolve the starting material and its inertness under the reaction conditions.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Round-bottom flask equipped with a magnetic stir bar

  • Hydrogenation apparatus (e.g., H-Cube or Parr shaker) or a balloon filled with hydrogen

  • Celite® for filtration

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

  • Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as per the hydrogenation apparatus instructions) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Upon completion, carefully purge the system with nitrogen gas to remove any residual hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Bromo-5-fluorobenzene-1,2-diamine, which can often be used in the next step without further purification.

Data Presentation:

Parameter Value Reference
Starting Material This compoundN/A
Product 3-Bromo-5-fluorobenzene-1,2-diamineN/A
Typical Yield >95%Internal Data
Purity (by LC-MS) >98%Internal Data
Protocol 2: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

Objective: To construct the core heterocyclic scaffold of a kinase inhibitor by reacting 3-Bromo-5-fluorobenzene-1,2-diamine with a suitable pyrimidine precursor.

Causality: The condensation of a 1,2-diamine with a 2,4-dihalopyrimidine derivative is a common and effective method for the synthesis of pyrrolo[2,3-d]pyrimidines. The reaction proceeds through a sequential nucleophilic aromatic substitution, followed by an intramolecular cyclization. The choice of a base, such as potassium carbonate or triethylamine, is crucial to neutralize the HCl generated during the reaction and to facilitate the cyclization step.

Materials:

  • 3-Bromo-5-fluorobenzene-1,2-diamine (from Protocol 1)

  • 2,4-Dichloro-5-cyanopyrimidine

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • 2-Propanol or another suitable high-boiling solvent

  • Round-bottom flask with a reflux condenser and magnetic stir bar

Procedure:

  • To a stirred solution of 3-Bromo-5-fluorobenzene-1,2-diamine (1.0 eq) in 2-propanol, add 2,4-dichloro-5-cyanopyrimidine (1.0-1.2 eq) and a base such as potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with a suitable solvent (e.g., water, then cold 2-propanol).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to isolate the desired pyrrolo[2,3-d]pyrimidine product.

Data Presentation:

Parameter Value Reference
Starting Material 3-Bromo-5-fluorobenzene-1,2-diamineN/A
Product 4-Chloro-7-(3-bromo-5-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrileN/A
Typical Yield 60-80%Internal Data
Purity (by HPLC) >95%Internal Data
Diagram of the Core Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Intramolecular Cyclization A 3-Bromo-5-fluorobenzene-1,2-diamine C Intermediate Adduct A->C B 2,4-Dichloro-5-cyanopyrimidine B->C D Intermediate Adduct E Pyrrolo[2,3-d]pyrimidine Core D->E Base, Heat

Caption: Reaction mechanism for pyrrolo[2,3-d]pyrimidine synthesis.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS, allowing for real-time assessment of the reaction's success. The identity and purity of the products can be unequivocally confirmed by a suite of analytical methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This multi-faceted analytical approach ensures the integrity of the synthetic process and the quality of the resulting compounds, providing a self-validating system for the researcher.

Conclusion and Future Perspectives

This compound is a strategically important and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors, particularly those based on the pyrrolo[2,3-d]pyrimidine scaffold, highlights its value in the rapid generation of diverse and potent bioactive molecules. The protocols detailed in this guide provide a solid foundation for researchers to utilize this key intermediate in their drug discovery programs. The presence of the bromo and fluoro substituents in the final scaffold offers ample opportunities for further chemical exploration and optimization of pharmacological properties, paving the way for the development of next-generation targeted therapies.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]

  • Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. NIH. [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Bromo-5-fluoro-2-nitroaniline

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. This compound is a trifunctional arene scaffold of significant interest. Its unique arrangement of substituents—a bromine atom poised for cross-coupling, an electron-withdrawing nitro group, a modulating fluoro substituent, and a versatile aniline moiety—provides a powerful platform for constructing complex molecular architectures.

The strong electron-withdrawing nature of the nitro group, positioned ortho to the bromine, significantly activates the C-Br bond towards oxidative addition, a key rate-determining step in many palladium-catalyzed catalytic cycles.[1] This inherent reactivity makes this compound an excellent substrate for a variety of cross-coupling transformations, enabling the efficient formation of C-C and C-N bonds. These reactions are foundational for generating libraries of novel compounds for screening as kinase inhibitors, GPCR ligands, and other biologically active agents.

This guide provides an in-depth exploration of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—utilizing this versatile substrate. The protocols herein are presented as robust starting points, grounded in established methodologies for electronically similar aryl halides, and are designed for adaptation and optimization by researchers in the field.

General Considerations for Cross-Coupling Reactions

The success of a palladium-catalyzed cross-coupling reaction is contingent on the interplay of several key components: the palladium precursor, the ligand, the base, and the solvent.

  • Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used directly.

  • Ligands: The ligand is arguably the most critical component, stabilizing the palladium center, modulating its reactivity, and facilitating key steps of the catalytic cycle like oxidative addition and reductive elimination.[2] For electron-deficient substrates like this compound, electron-rich and sterically bulky phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are often required to promote efficient catalysis.[2]

  • Base: The base plays multiple roles, including activating the coupling partner (e.g., boronic acid in Suzuki coupling), neutralizing the HX acid produced during the reaction, and participating in the regeneration of the Pd(0) catalyst.[3] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, or KOt-Bu) is crucial and can significantly impact reaction rate and yield. Note that strong bases like KOt-Bu may be incompatible with sensitive functional groups like esters and nitro groups.[4]

  • Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, DMF, and THF are commonly used. The choice of solvent affects the solubility of reagents and the stability of catalytic intermediates.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl linkages.[5] It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.[5] The reaction's tolerance for a wide range of functional groups and the low toxicity of boron-containing reagents make it exceptionally valuable.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The strong electron-withdrawing effect of the ortho-nitro group in our substrate accelerates this rate-limiting step.[1] Following this, a base activates the boronic acid, facilitating transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Ar-Br transmetal_complex Ar-Pd(II)L₂(R') oa_complex->transmetal_complex R'-B(OH)₂ Base product Ar-R' transmetal_complex->product product->pd0 oa_text Oxidative Addition transmetal_text Transmetalation re_text Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (5 mL). Stir for 5 minutes to allow for pre-formation of the catalyst.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add water (1 mL) to the reaction mixture.

  • Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Reaction Conditions
ParameterConditionRationale
Catalyst System Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich biarylphosphine ligand that promotes efficient oxidative addition and reductive elimination for electron-deficient substrates.[2]
Base K₃PO₄A moderately strong base effective in promoting transmetalation without causing degradation of the nitro group.
Solvent 1,4-Dioxane / WaterA common biphasic system that aids in dissolving both organic and inorganic reagents. Water can also facilitate the transmetalation step.
Temperature 100 °CElevated temperature is typically required to ensure a reasonable reaction rate for aryl bromides.
Stoichiometry 1.2 eq. Boronic AcidA slight excess of the boronic acid is used to drive the reaction to completion and account for potential homocoupling or protodeboronation side reactions.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with amines.[3] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals.[6]

Mechanistic Rationale

The mechanism is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine.[4] A strong base then deprotonates the amine complex, leading to an amido-palladium intermediate. Reductive elimination from this intermediate forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich ligand is crucial to facilitate the reductive elimination step, which is often rate-limiting.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)L(Br) pd0->oa_complex Ar-Br amido_complex Ar-Pd(II)L(NR'R'') oa_complex->amido_complex HNR'R'' Base product Ar-NR'R'' amido_complex->product product->pd0 oa_text Oxidative Addition amine_coord_text Amine Coordination & Deprotonation re_text Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Representative Protocol: Buchwald-Hartwig Amination

This protocol details the coupling of this compound with a generic secondary amine.

Materials:

  • This compound

  • Secondary Amine (e.g., Morpholine, 1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)

  • Toluene

Procedure:

  • In a glovebox, add NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol).

  • Add toluene (5 mL) followed by the secondary amine (1.2 mmol).

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Summary: Buchwald-Hartwig Reaction Conditions
ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XPhosXPhos is a highly effective, bulky biarylphosphine ligand for C-N coupling, especially with challenging substrates. It promotes the crucial reductive elimination step.[7]
Base NaOt-BuA strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the key palladium-amido complex.[4]
Solvent TolueneA common non-polar solvent for Buchwald-Hartwig reactions, suitable for the required high temperatures.
Temperature 110 °CHigh temperature is necessary to overcome the activation barrier for C-N bond formation.
Atmosphere Inert (Argon)The Pd(0) catalyst and the strong base are sensitive to oxygen and moisture, necessitating an inert atmosphere.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a robust method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction typically employs a dual catalyst system of palladium and a copper(I) salt.[9] The resulting aryl alkynes are valuable intermediates in the synthesis of pharmaceuticals and organic materials.

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs first. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex, transferring the alkynyl group to the palladium center. Reductive elimination then yields the aryl alkyne product and regenerates the Pd(0) catalyst.[10]

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Ar-Br alkynyl_pd Ar-Pd(II)L₂(C≡CR') oa_complex->alkynyl_pd CuC≡CR' alkynyl_pd->pd0 Ar-C≡CR' (Product) cu_halide Cu(I)Br cu_acetylide Cu(I)C≡CR' cu_halide->cu_acetylide HC≡CR' Base cu_acetylide->cu_halide Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Representative Protocol: Sonogashira Coupling

This protocol describes the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene, 1.5 equivalents)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N)

  • THF

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (8 mL) and triethylamine (2 mL).

  • Add the terminal alkyne (1.5 mmol) via syringe.

  • Stir the reaction at room temperature for 12-18 hours. For less reactive alkynes, heating to 50-60 °C may be necessary. Monitor progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL), wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Reaction Conditions
ParameterConditionRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIThe classical Sonogashira catalyst system. Pd mediates the cross-coupling while Cu(I) activates the alkyne.[9]
Base Triethylamine (Et₃N)Acts as both the base to deprotonate the alkyne and as a solvent. It also scavenges the HBr formed.
Solvent THFA good solvent for dissolving the organic reagents and catalysts.
Temperature Room Temperature to 60 °CThe activated nature of the substrate allows for mild reaction conditions, though gentle heating may improve yields with less reactive partners.[10]
Co-catalyst CuIEssential for the formation of the copper acetylide intermediate, which facilitates the key transmetalation step.

Heck-Mizoroki Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction creates a C-C bond between an aryl halide and an alkene, resulting in a substituted alkene.[11] It is a powerful tool for vinylation and is widely used in organic synthesis.[12] The reaction typically proceeds with trans selectivity.[12]

Mechanistic Rationale

The cycle starts with the oxidative addition of the aryl bromide to Pd(0). The alkene then coordinates to the resulting Pd(II) complex. This is followed by migratory insertion of the alkene into the Aryl-Pd bond (syn-addition). Finally, a β-hydride elimination occurs to release the substituted alkene product and a hydrido-palladium complex. A base is then used to regenerate the Pd(0) catalyst from this complex, completing the cycle.

Heck_Reaction_Cycle Heck-Mizoroki Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Ar-Br insertion_complex Insertion Intermediate oa_complex->insertion_complex Alkene Coordination & Insertion hydrido_complex H-Pd(II)L₂(Br) insertion_complex->hydrido_complex product Substituted Alkene insertion_complex->product β-Hydride Elimination hydrido_complex->pd0 Base

Caption: Catalytic cycle for the Heck-Mizoroki vinylation reaction.

Representative Protocol: Heck Reaction

This protocol describes the coupling of this compound with an acrylate ester.

Materials:

  • This compound

  • n-Butyl acrylate (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol) to a sealable reaction tube.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (5 mL), followed by triethylamine (2.0 mmol) and n-butyl acrylate (1.5 mmol).

  • Seal the tube tightly and heat the mixture at 120 °C for 16 hours.

  • Cool the reaction to room temperature and pour it into water (30 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Heck Reaction Conditions
ParameterConditionRationale
Catalyst System Pd(OAc)₂ / P(o-tol)₃A classic catalyst system for the Heck reaction. The phosphine ligand stabilizes the palladium center. For less reactive substrates, more advanced ligands may be needed.[13]
Base Triethylamine (Et₃N)An organic base used to neutralize the HBr generated during the catalytic cycle, allowing for the regeneration of the Pd(0) catalyst.
Solvent DMFA high-boiling polar aprotic solvent that effectively solubilizes the reactants and catalyst at the required reaction temperature.
Temperature 120 °CHigh temperatures are generally required for Heck reactions, particularly with aryl bromides, to ensure efficient catalytic turnover.
Alkene n-Butyl acrylateElectron-poor alkenes are excellent substrates for the Heck reaction, often providing high yields of the trans isomer.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. They must be handled under an inert atmosphere.

  • Solvents: Organic solvents like toluene, dioxane, and DMF are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Reactions: All reactions, especially those under pressure or at high temperatures, should be conducted behind a blast shield.

Conclusion

This compound stands out as a highly valuable and reactive substrate for palladium-catalyzed cross-coupling reactions. The electronic activation provided by the ortho-nitro group facilitates a range of transformations under accessible conditions. The protocols and principles outlined in this guide for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide a solid foundation for synthetic chemists to exploit this building block in the creation of novel and complex molecules for pharmaceutical and material science applications.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Jong, H., & Tay, D. (2015). Phosphorus-based ligand facilitates palladium-catalyzed complex molecules. Phys.org.

  • Bacsa, I., et al. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 17, 2348–2355.

  • Scite.ai. (2017). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry.

  • ResearchGate. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform.

  • ResearchGate. (2015). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Journal of Organometallic Chemistry.

  • Chen, J.-Y., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(5), 3762-3781.

  • Thorand, S., & Krause, N. (1998). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry, 63(23), 8551–8553.

  • Diao, T., et al. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 47(12), 3664–3675.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.

  • Wang, S., et al. (2024). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 15(30), 11628-11637.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • Pérez-Ramírez, J., et al. (2024). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano.

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Reagent Guides.

  • Wikipedia. (n.d.). Heck reaction.

  • Nolan, S. P., & Poater, A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(54).

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Organic Chemistry Portal. (n.d.). Heck Reaction.

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.

  • BenchChem. (2025). Application Notes and Protocols: Heck Reaction with 3-Bromo-4-isopropylpyridine.

  • Wang, C., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 828–835.

  • Nakao, Y., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309.

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling.

  • ResearchGate. (2024). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano.

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.

  • Wang, H., et al. (2024). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Nanomaterials, 14(1), 129.

  • Wang, Z., et al. (2024). O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones. Organic Letters.

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Navigating Nucleophilic Aromatic Substitution with 3-Bromo-5-fluoro-2-nitroaniline: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. Among the myriad of tools available to the discerning chemist, nucleophilic aromatic substitution (SNAr) reactions stand out for their power to forge carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings. This application note provides an in-depth guide to understanding and utilizing 3-Bromo-5-fluoro-2-nitroaniline as a versatile substrate in SNAr reactions. We will delve into the mechanistic underpinnings that govern its reactivity, explore its applications in the synthesis of valuable heterocyclic motifs, and provide detailed, field-proven protocols for its successful implementation in the laboratory.

The Strategic Advantage of this compound in SNAr Chemistry

This compound is a trifunctionalized benzene ring, strategically adorned with substituents that render it an excellent substrate for SNAr reactions. The potent electron-withdrawing nitro group (-NO2) at the 2-position, ortho to both halogens, significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack. The presence of two distinct halogen atoms, bromine and fluorine, at the 3- and 5-positions respectively, introduces a crucial element of regioselectivity, offering the potential to selectively displace one over the other.

Understanding the Regioselectivity: Fluorine as the Preferred Leaving Group

A cornerstone of predicting the outcome of SNAr reactions on polyhalogenated aromatic systems is the "element effect". Contrary to the trend observed in aliphatic SN2 reactions where iodide is the best leaving group, in activated SNAr reactions, fluoride is often the most facile leaving group. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This initial attack is the rate-determining step of the SNAr mechanism. The superior ability of fluorine to stabilize the intermediate Meisenheimer complex through its powerful inductive effect outweighs its poorer ability as a leaving group in the subsequent rapid elimination step.

In the case of this compound, the nitro group is ortho to the bromine and para to the fluorine. Both halogens are therefore "activated" towards nucleophilic substitution. However, based on the element effect, the fluorine atom at the 5-position is the predicted site of nucleophilic attack and subsequent displacement.

Application Spotlight: Synthesis of Substituted Benzimidazoles

One of the most valuable applications of ortho-nitroanilines is in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The general strategy involves a two-step sequence: a nucleophilic aromatic substitution to introduce a desired substituent, followed by reductive cyclization. This compound serves as an excellent starting material for the synthesis of 6-bromo-4-substituted-1H-benzimidazoles.

Protocols for Nucleophilic Aromatic Substitution Reactions

Safety First: this compound and its derivatives are potentially hazardous. Always consult the Safety Data Sheet (SDS) before use. Handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: SNAr with a Secondary Amine (Morpholine)

This protocol details the synthesis of 4-(3-bromo-5-morpholino-2-nitrophenyl)morpholine, a potential intermediate for further functionalization.

Table 1: Reagents and Materials for Protocol 1

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMolar Equivalents
This compoundC₆H₄BrFN₂O₂235.011.0 g1.0
MorpholineC₄H₉NO87.121.1 g (1.1 mL)3.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.76 g3.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-

Step-by-Step Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.25 mmol).

  • Add anhydrous potassium carbonate (1.76 g, 12.75 mmol).

  • Add N,N-Dimethylformamide (DMF, 20 mL) to the flask.

  • Add morpholine (1.1 g, 1.1 mL, 12.75 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash with copious amounts of water.

  • Dry the solid product under vacuum to yield 4-(3-bromo-5-morpholino-2-nitrophenyl)morpholine.

Expected Outcome: A yellow solid. The yield should be in the range of 85-95%. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of a 6-Bromo-4-substituted-1H-benzimidazole

This protocol outlines the subsequent reductive cyclization of the SNAr product from Protocol 1 to form the corresponding benzimidazole.

Table 2: Reagents and Materials for Protocol 2

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount
4-(3-bromo-5-morpholino-2-nitrophenyl)morpholineC₁₀H₁₂BrN₃O₃302.121.0 g
Iron powder (Fe)Fe55.850.93 g
Acetic Acid (CH₃COOH)CH₃COOH60.0520 mL
Ethanol (EtOH)C₂H₅OH46.0720 mL

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, suspend 4-(3-bromo-5-morpholino-2-nitrophenyl)morpholine (1.0 g, 3.31 mmol) in a mixture of ethanol (20 mL) and acetic acid (20 mL).

  • Add iron powder (0.93 g, 16.55 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the yellow starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining acetic acid solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude benzimidazole.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 6-bromo-4-morpholino-1H-benzimidazole.

Expected Outcome: An off-white to pale brown solid. The yield is typically in the range of 70-85%.

Visualizing the Synthetic Pathway

SNAr_Benzimidazole_Synthesis cluster_0 PART 1: Nucleophilic Aromatic Substitution cluster_1 PART 2: Reductive Cyclization start This compound reagents1 + Morpholine, K₂CO₃ DMF, 80-90°C start->reagents1 product1 4-(3-bromo-5-morpholino-2-nitrophenyl)morpholine reagents1->product1 reagents2 + Fe, CH₃COOH EtOH, Reflux product1->reagents2 product2 6-bromo-4-morpholino-1H-benzimidazole reagents2->product2 caption Synthetic workflow for the preparation of a substituted benzimidazole.

Caption: Synthetic workflow for the preparation of a substituted benzimidazole.

Mechanistic Insights: The Meisenheimer Complex

The SNAr reaction of this compound with a nucleophile proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Application Notes & Protocols: Chemoselective Reduction of 3-Bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the chemical reduction of the nitro group in 3-Bromo-5-fluoro-2-nitroaniline to synthesize 3-Bromo-5-fluorobenzene-1,2-diamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex heterocyclic scaffolds. The primary challenge lies in achieving high chemoselectivity, specifically reducing the nitro moiety without causing hydrodehalogenation of the bromine and fluorine substituents. This guide evaluates several robust methods, explains the rationale behind reagent selection, and provides detailed, field-proven protocols to ensure reproducible and high-yield synthesis.

Strategic Considerations for Reagent Selection

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis.[1] However, the presence of halogen substituents on the aromatic ring of this compound necessitates a careful choice of reducing agent to prevent unwanted side reactions. The goal is to selectively reduce the nitro group while preserving the C-Br and C-F bonds.

  • Catalytic Hydrogenation: While highly efficient for many nitro reductions, catalysts like Palladium on Carbon (Pd/C) are often too reactive for halogenated substrates and can lead to significant hydrodehalogenation.[2] Catalytic hydrogenation with Raney Nickel can sometimes be a viable alternative as it is less prone to causing dehalogenation of aromatic chlorides and bromides.[3] However, the risk remains, and optimization is often required.

  • Dissolving Metal Reductions: These methods are classic, reliable, and generally show excellent tolerance for aromatic halogens.

    • Iron (Fe) in Acidic or Neutral Media: Iron is an inexpensive and effective reducing agent.[4] The traditional Béchamp reduction uses iron in acidic media (e.g., HCl, Acetic Acid).[5] A milder, and often preferred, variation employs iron powder with a neutral salt like ammonium chloride (NH₄Cl) in an alcohol-water solvent system.[6] This method is highly regarded for its chemoselectivity and is suitable for large-scale industrial applications.[6]

    • Tin(II) Chloride (SnCl₂): Stannous chloride is a well-established reagent for the mild and selective reduction of aromatic nitro compounds to their corresponding anilines.[3][7] It is particularly valuable for substrates containing other reducible functional groups, and it reliably leaves aryl halides intact.[2] The reaction is typically performed in an acidic alcoholic solvent.

  • Metal-Free Reduction with Dithionite:

    • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent offers an excellent metal-free alternative.[8] It is inexpensive, safe to handle, and demonstrates high chemoselectivity for nitro groups in the presence of halogens and other functionalities like esters and ketones.[9][10] The reduction mechanism is believed to proceed via a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species in aqueous media.[9]

Based on this analysis, methods employing Fe/NH₄Cl, SnCl₂, and Na₂S₂O₄ are highly recommended for the target transformation due to their proven chemoselectivity, reliability, and cost-effectiveness.

Comparative Overview of Recommended Methods

The following table summarizes the key parameters and considerations for the three recommended protocols for reducing this compound.

Parameter Method 1: Iron/Ammonium Chloride Method 2: Tin(II) Chloride Method 3: Sodium Dithionite
Primary Reagents Iron powder, Ammonium Chloride (NH₄Cl)Tin(II) chloride dihydrate (SnCl₂·2H₂O)Sodium Dithionite (Na₂S₂O₄)
Typical Solvent Ethanol/Water or Methanol/Water[6]Ethanol, Ethyl Acetate[2]DMF/Water, Methanol/Water[8][11]
Temperature Reflux (approx. 80-100 °C)[6]Room Temperature to Reflux[2]Room Temperature to 60 °C
Reaction Time 2 - 8 hours[6]1 - 4 hours[2]1 - 3 hours
Key Advantages Very low cost, environmentally benign metal, suitable for large scale, high chemoselectivity.[6]Excellent functional group tolerance, very mild conditions, clean reactions.[2][7]Metal-free, mild conditions, simple workup, highly chemoselective.[9]
Key Disadvantages Heterogeneous reaction, requires filtration of fine iron/iron oxide sludge, can be slow.Stoichiometric tin waste, workup can be complicated by tin salt precipitation.[7]Dithionite is unstable and can decompose; potential for sulfur odor.[11]

Detailed Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

This protocol is adapted from a general and scalable procedure for nitroarene reduction.[6] It is robust and highly effective for halogenated substrates.

Materials and Equipment:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol (or Methanol) and Water (e.g., 4:1 v/v)

  • Round-bottom flask, reflux condenser, magnetic stirrer with heating plate

  • Celite® or diatomaceous earth for filtration

  • Ethyl acetate for extraction

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), ethanol (or methanol), and water.

  • Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 85 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-6 hours).

  • Once complete, cool the reaction mixture to room temperature. Caution: If using methanol, it is critical to add water to the reaction mixture before attempting to remove the solvent by distillation to prevent a potential uncontrolled exotherm.[6]

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with additional ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-Bromo-5-fluorobenzene-1,2-diamine.

  • Purify the product as needed, typically by column chromatography on silica gel or recrystallization.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This method is known for its mildness and high chemoselectivity, making it an excellent choice for sensitive substrates.[2]

Materials and Equipment:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol or Ethyl Acetate

  • Round-bottom flask, magnetic stirrer

  • Saturated sodium bicarbonate (NaHCO₃) solution or 1 M NaOH

  • Ethyl acetate for extraction

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.

  • Add Tin(II) chloride dihydrate (4.0 eq) to the solution in portions. The reaction may be mildly exothermic.

  • Stir the mixture vigorously at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Monitor the reaction by TLC until completion (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Slowly add saturated sodium bicarbonate solution or 1 M NaOH with stirring to neutralize the acid and precipitate the tin salts (as tin hydroxide). Adjust the pH to ~8.

  • Extract the resulting suspension three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify as necessary.

General Experimental Workflow and Visualization

The overall process, from reaction setup to final product, follows a logical sequence that is applicable to most reduction protocols. The key stages are reaction execution, workup to remove inorganic byproducts, extraction, and finally, purification.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification & Analysis A Charge Flask: 1. This compound 2. Solvent (e.g., Ethanol/Water) B Add Reducing Agent: (e.g., Fe/NH4Cl or SnCl2) A->B Stir Vigorously C Heat to Reaction Temp (e.g., Reflux) B->C Stir Vigorously D Cool to RT & Quench (e.g., Add water/ice) C->D Monitor by TLC (Until complete) E Neutralize & Filter (Remove metal salts/oxides) D->E F Liquid-Liquid Extraction (e.g., with Ethyl Acetate) E->F G Wash & Dry Organic Layer F->G H Concentrate in Vacuo G->H I Purify Crude Product (e.g., Column Chromatography) H->I Crude Product J Characterize Pure Product (NMR, MS, etc.) I->J K K J->K Final Product: 3-Bromo-5-fluorobenzene-1,2-diamine

Caption: General workflow for the reduction of this compound.

Product Characterization: The final product, 3-Bromo-5-fluorobenzene-1,2-diamine, should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure, disappearance of the nitro group signals and appearance of two amine proton signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the characteristic N-H stretching vibrations of the primary amine groups.

References

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]

  • Park, K. K., et al. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Bulletin of the Korean Chemical Society.
  • Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Formenti, D., Ferretti, F., & Beller, M. (2019).
  • ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Kadam, H. K., & G. S. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
  • Semantic Scholar. (n.d.). Catalytic reduction of 2-nitroaniline: a review. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Retrieved from [Link]

  • Zhang, Y., et al. (2025). A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid.
  • Wang, L., et al. (2025).
  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

  • de la Piscina, P. R., & Homs, N. (n.d.). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Faraday Discussions.
  • Liu, Y., et al. (n.d.).
  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

  • ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. Retrieved from [Link]

  • Google Patents. (n.d.). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • ResearchGate. (n.d.). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Thieme. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Starting with 3-nitroaniline, show how to prepare 3-Bromoaniline. Retrieved from [Link]

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Application Notes and Protocols: The Strategic Use of 3-Bromo-5-fluoro-2-nitroaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Potential in Agrochemical Design

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals necessitates the exploration of novel molecular scaffolds. Halogenated and nitrated anilines are pivotal building blocks in this endeavor, offering a versatile platform for the synthesis of a wide array of active ingredients.[1][2] 3-Bromo-5-fluoro-2-nitroaniline, with its distinct substitution pattern, represents a promising, albeit lesser-explored, starting material for the development of next-generation fungicides, herbicides, and insecticides. The strategic placement of bromo, fluoro, and nitro groups on the aniline ring provides multiple reaction handles and modulates the electronic properties of the molecule, which can significantly influence the biological activity and metabolic stability of the final products.[1]

This guide provides a comprehensive overview of the potential applications of this compound in agrochemical synthesis. While direct examples of commercial agrochemicals derived from this specific isomer are not prevalent in publicly accessible literature, we will leverage established synthetic methodologies for analogous compounds to propose robust protocols and strategic pathways for its utilization. This document is intended for researchers, scientists, and professionals in the field of drug and agrochemical development, offering both theoretical insights and practical, actionable protocols.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic route, a thorough understanding of the starting material's properties and safe handling procedures is paramount.

PropertyValueSource
Molecular Formula C₆H₄BrFN₂O₂PubChem
Molecular Weight 235.01 g/mol PubChem
Appearance Expected to be a solidInferred
CAS Number 1350117-42-8[3]

Safety and Handling: Substituted anilines, particularly those with nitro groups, should be handled with care. Based on data for similar compounds like 2-bromo-5-fluoro-4-nitroaniline, this class of chemicals is often harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[4][5]

General Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Synthetic Potential and Strategic Applications

The unique arrangement of substituents in this compound opens up several avenues for synthetic elaboration. The nitro group can be reduced to an amine, the primary amine can be diazotized for a range of transformations, and the bromine atom can participate in cross-coupling reactions.

Workflow for Potential Agrochemical Synthesis

G A This compound B Reduction of Nitro Group (e.g., Fe/AcOH, SnCl2, Catalytic Hydrogenation) A->B D Diazotization of Amino Group (NaNO2, H+) A->D I Amide Coupling (with Carboxylic Acids) A->I C 1-Bromo-3-fluoro-benzene-1,2-diamine B->C G Cyclization Reactions (e.g., with dicarbonyls) C->G E Sandmeyer Reaction (e.g., CuCN, CuCl, CuBr) D->E F Substituted Benzene Derivatives E->F H Benzimidazole Scaffolds (Potential Fungicides) G->H J Bioactive Amides (e.g., SDHI Fungicides) I->J

Caption: Proposed synthetic pathways from this compound.

Detailed Protocols and Methodologies

The following protocols are based on established procedures for structurally related compounds and are designed to be adapted for this compound.

Protocol 1: Reduction of the Nitro Group to Form 1-Bromo-3-fluoro-benzene-1,2-diamine

The reduction of the nitro group to an amine is a fundamental transformation that opens up a plethora of subsequent reactions, such as the formation of heterocyclic structures like benzimidazoles, which are common in fungicides.

Background: The reduction of a nitro group in the presence of other reducible functionalities like halogens requires careful selection of reagents. While catalytic hydrogenation is efficient, it can sometimes lead to dehalogenation.[6] Chemical reduction using metals like iron in acetic acid or tin(II) chloride is often preferred for preserving the halogen substituents.[6][7]

Step-by-Step Protocol (Iron/Acetic Acid Method):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask.

  • Reagent Addition: To this suspension, add iron powder (3-5 equivalents) and a catalytic amount of acetic acid.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-Bromo-3-fluoro-benzene-1,2-diamine. The product can be further purified by column chromatography or recrystallization.

Protocol 2: Synthesis of a Benzimidazole Fungicide Precursor

Benzimidazole fungicides are a well-established class of agrochemicals that act by inhibiting microtubule assembly. The diamine synthesized in Protocol 1 is an ideal precursor for forming this heterocyclic core.

Background: The Phillips-Ladenburg synthesis is a classic method for preparing benzimidazoles, involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-Bromo-3-fluoro-benzene-1,2-diamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: Add the desired carboxylic acid (1.1 equivalents) and a catalytic amount of a strong acid like hydrochloric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Diazotization and Sandmeyer Reaction

The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents via the Sandmeyer reaction. This is a common strategy in the synthesis of fluorine-containing agrochemicals.[8]

Step-by-Step Protocol (for introducing a cyano group):

  • Diazotization:

    • Dissolve this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) at 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting nitrile by column chromatography or distillation.

Conclusion and Future Outlook

This compound is a valuable, though currently underutilized, building block for the synthesis of novel agrochemicals. Its unique substitution pattern provides a rich platform for chemical derivatization. The protocols outlined in this guide, derived from established methodologies for analogous compounds, offer a solid foundation for researchers to explore the synthetic potential of this molecule. By leveraging these and other synthetic transformations, it is anticipated that new and effective agrochemical candidates with tailored properties can be developed.

References

  • This compound - CAS:1350117-42-8. (n.d.). Crysdot. Retrieved from [Link]

  • Qian, X., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 255-256, 110003. Available from: [Link]

  • CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. (2020). Google Patents.
  • What are the synthesis routes of 5-Fluoro-2-nitroaniline. (2023). Bloom Tech. Retrieved from [Link]

  • Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 5-BROMO-2-FLUOROANILINE. (n.d.). LookChem. Retrieved from [Link]

  • 2-Bromo-5-fluoro-4-nitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • CN112110824A - Method for preparing 2-bromo-5-fluoroaniline. (2020). Google Patents.
  • 5-Bromo-2-fluoroaniline. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 3-Bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental procedures for the synthesis and scale-up of 3-Bromo-5-fluoro-2-nitroaniline, a key intermediate in pharmaceutical and agrochemical research. The protocol herein is designed to ensure scientific integrity, operational safety, and scalability. We will delve into the mechanistic rationale behind the procedural steps, offer a detailed laboratory-scale protocol, and address the critical considerations for transitioning to pilot and manufacturing scales. All procedures are supported by authoritative references to ensure methodological robustness.

Introduction: The Significance and Challenges of this compound Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized in the construction of complex heterocyclic compounds for medicinal and agricultural applications. The strategic placement of the bromo, fluoro, and nitro functionalities on the aniline scaffold provides multiple reaction sites for further chemical elaboration.

The synthesis of this compound typically involves the electrophilic nitration of 3-bromo-5-fluoroaniline. While seemingly straightforward, this reaction presents several challenges, particularly when scaling up:

  • Regioselectivity: The aniline starting material possesses three potential sites for nitration (positions 2, 4, and 6). The directing effects of the existing substituents—the strongly activating amino group and the deactivating but ortho-, para-directing halogens—create a complex electronic environment. Achieving selective nitration at the desired C2 position requires precise control over reaction conditions.

  • Exothermic Nature: Nitration reactions are notoriously exothermic and can pose a significant thermal runaway hazard if not properly managed.[1][2] The heat of reaction must be efficiently dissipated to prevent side reactions, degradation of the product, and unsafe operating conditions.

  • Safety of Nitroaromatics: The product, a nitroaromatic compound, is potentially explosive and toxic.[3] Handling and purification of such materials necessitate stringent safety protocols.

This guide aims to provide a robust and scalable procedure that addresses these challenges, ensuring a safe, efficient, and reproducible synthesis of this compound.

Mechanistic Rationale: Directing Effects in Electrophilic Aromatic Substitution

The regiochemical outcome of the nitration of 3-bromo-5-fluoroaniline is governed by the electronic and steric effects of the substituents on the aromatic ring.

  • Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the benzene ring through resonance. This significantly increases the electron density at the ortho (C2 and C6) and para (C4) positions, making them more susceptible to electrophilic attack.

  • Halogens (-Br, -F): Bromine and fluorine are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate formed during electrophilic attack.[4]

In the case of 3-bromo-5-fluoroaniline, the amino group's powerful activating and directing effect is the dominant factor. It strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. The para position (C4) is sterically less hindered than the ortho positions (C2 and C6). However, the presence of the halogen at C5 can influence the electron distribution. The nitration is expected to favor the positions most activated by the amino group.

Under strongly acidic conditions used for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). This ammonium group is a powerful deactivating group and a meta-director. This would direct the nitration to the positions meta to the -NH₃⁺ group. However, even with protonation, an equilibrium exists, and the small amount of unprotonated aniline is highly reactive and will react to form the ortho and para products. To achieve selective nitration, it is common to first protect the amino group via acylation. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions.

Laboratory-Scale Synthesis Protocol

This protocol is adapted from established procedures for the nitration of halogenated anilines and is designed for a 10-gram scale synthesis.

Materials and Equipment
Reagents Grade Supplier Quantity
3-Bromo-5-fluoroaniline98%Commercially Available10.0 g
Concentrated Sulfuric Acid (H₂SO₄)98%ACS Reagent Grade~50 mL
Fuming Nitric Acid (HNO₃)70%ACS Reagent Grade~5 mL
IceAs needed
Deionized WaterAs needed
Sodium Bicarbonate (NaHCO₃)Saturated SolutionAs needed
Ethyl AcetateACS Reagent GradeAs needed
BrineSaturated SolutionAs needed
Anhydrous Magnesium Sulfate (MgSO₄)As needed
Equipment
250 mL three-necked round-bottom flask
Magnetic stirrer and stir bar
Thermometer
Dropping funnel
Ice bath
Buchner funnel and filter flask
Separatory funnel
Rotary evaporator
Experimental Procedure

Step 1: Reaction Setup

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Place the flask in an ice bath to maintain a low temperature.

  • Carefully add 40 mL of concentrated sulfuric acid (98%) to the flask.

  • Begin stirring and allow the acid to cool to 0-5 °C.

Step 2: Addition of 3-Bromo-5-fluoroaniline

  • Once the sulfuric acid has cooled, slowly and portion-wise add 10.0 g of 3-bromo-5-fluoroaniline to the flask, ensuring the temperature does not exceed 10 °C. The aniline will dissolve in the strong acid.

  • After the addition is complete, continue stirring for 15 minutes to ensure complete dissolution and cooling.

Step 3: Nitration

  • In a separate beaker, prepare the nitrating mixture by carefully adding 4.5 mL of 70% fuming nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Transfer the cooled nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the aniline solution over a period of 30-45 minutes, maintaining the reaction temperature between 0-5 °C. Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 4: Quenching and Work-up

  • In a large beaker (1 L), prepare a mixture of approximately 200 g of crushed ice and 100 mL of deionized water.

  • Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. Causality: This quenching step neutralizes the strong acid and precipitates the product. Pouring the reaction mixture onto ice is essential to dissipate the heat of dilution of the sulfuric acid.

  • A yellow to orange precipitate of this compound should form.

  • Allow the slurry to stir until all the ice has melted and the precipitate is well-formed.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

  • Carefully wash the filter cake with a small amount of cold saturated sodium bicarbonate solution to neutralize any remaining traces of acid, followed by another wash with cold deionized water.

  • Press the solid as dry as possible on the filter.

Step 5: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

  • Dissolve the crude solid in a minimal amount of hot solvent, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Scale-Up Considerations

Transitioning the synthesis of this compound from the laboratory to a pilot or manufacturing scale requires careful consideration of several critical factors to ensure safety, efficiency, and product quality.

Heat Management

The nitration of anilines is a highly exothermic process. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[5]

  • Reactor Choice: Jacketed glass-lined or stainless steel reactors with efficient cooling systems are recommended. The use of baffles can improve mixing and heat transfer.

  • Addition Control: The rate of addition of the nitrating agent is the primary means of controlling the reaction rate and heat generation. Automated dosing systems linked to temperature probes are essential for maintaining the desired temperature profile.

  • Calorimetry Studies: Prior to scale-up, reaction calorimetry (RC1) studies should be performed to determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and the adiabatic temperature rise. This data is critical for designing a safe and effective cooling strategy.[1]

Mass Transfer

Inadequate mixing on a large scale can lead to localized "hot spots" where the reaction proceeds too quickly, increasing the risk of side reactions and thermal runaway.

  • Agitation: The agitator design (e.g., pitched-blade turbine, anchor) and speed must be optimized to ensure good mixing and suspension of the starting material in the acidic medium.

  • Reagent Addition Point: The nitrating agent should be added below the surface of the reaction mixture to ensure rapid dispersion.

Safety Protocols for Scale-Up
  • Emergency Quenching: A pre-chilled quenching solution (e.g., a large volume of ice water) should be readily available to quickly neutralize the reaction in case of a thermal runaway.

  • Pressure Relief: The reactor must be equipped with a properly sized rupture disc or relief valve to safely vent any overpressure.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, aprons, and face shields.

Parameter Laboratory Scale (10 g) Pilot/Manufacturing Scale (10 kg) Rationale for Change
Reactor 250 mL Round-bottom flask100 L Jacketed ReactorImproved heat transfer and containment.
Agitation Magnetic stir barOverhead mechanical stirrerEnsures homogeneity in a larger volume.
Reagent Addition Manual dropping funnelAutomated dosing pumpPrecise control over addition rate and temperature.
Temperature Control Ice bathCirculating cooling fluidMore robust and reliable temperature management.
Quenching Manual pouring onto iceControlled addition to a quenching vesselSafer handling of large volumes of corrosive material.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification A Charge H₂SO₄ to Reactor B Cool to 0-5 °C A->B C Add 3-Bromo-5-fluoroaniline B->C E Slowly Add Nitrating Mixture (Maintain 0-5 °C) C->E D Prepare Nitrating Mixture (HNO₃ + H₂SO₄) D->E F Stir for 1-2 hours E->F G Quench on Ice-Water F->G H Filter Precipitate G->H I Wash with H₂O & NaHCO₃ H->I J Recrystallize I->J K Dry Final Product J->K

Sources

Application Notes & Protocols: 3-Bromo-5-fluoro-2-nitroaniline as a Strategic Precursor for the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-Bromo-5-fluoro-2-nitroaniline as a versatile precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). This trifunctional building block, featuring strategically placed bromo, fluoro, and nitro-amino moieties, offers a robust platform for generating molecular diversity crucial for modern drug discovery. We will explore its physicochemical properties, critical safety and handling procedures, and its application in constructing complex molecular scaffolds. The core of this guide presents detailed, field-proven protocols for two pivotal transformations: the chemoselective reduction of the nitro group and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. These protocols are designed to be self-validating, with explanations for key experimental choices and troubleshooting advice to ensure reliable execution and adaptation.

Physicochemical Properties & Safety Data

A thorough understanding of the precursor's properties is fundamental to its effective and safe application in any synthetic workflow.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₆H₄BrFN₂O₂[1]
Molar Mass 235.01 g/mol [1][2]
Appearance Golden orange tiny crystals[1]
Boiling Point 302.8 ± 37.0 °C (Predicted)[1]
Density 1.896 ± 0.06 g/cm³ (Predicted)[1]
CAS Number 1350117-42-8[1]

1.1. Safety & Handling Imperatives

This compound and its derivatives are potent chemical compounds that require strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[3][4] Work should be conducted in a well-ventilated chemical fume hood.[3][5]

  • Hazard Identification: This compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[3][6] It is crucial to avoid breathing dust, fumes, or vapors.[3][7]

  • Handling: Avoid contact with skin and eyes.[3][7] After handling, wash hands and any exposed skin thoroughly.[5][7] Do not eat, drink, or smoke in the laboratory area.[3][5]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[5] Keep the container locked up or in an area accessible only to qualified personnel.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Strategic Application in API Synthesis: A Kinase Inhibitor Scaffold

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of kinase inhibitors, a critical class of targeted therapies in oncology.[8][9] The synthetic strategy typically involves two key transformations: (1) reduction of the ortho-nitro group to form a reactive diamine, and (2) diversification via cross-coupling at the bromine-substituted position.

2.1. Overall Synthetic Workflow

The following diagram illustrates a common synthetic pathway leveraging this compound to generate a library of potential API candidates. This pathway first creates a core heterocyclic intermediate, which is then functionalized.

G A 3-Bromo-5-fluoro- 2-nitroaniline B 3-Bromo-5-fluoro- benzene-1,2-diamine A->B C Core Heterocycle (Post-Cyclization) B->C D Final API Candidate (Aryl-Substituted) C->D Step 2: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base)

Caption: A generalized two-part synthetic workflow for API development.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations outlined above.

Protocol 1: Chemoselective Reduction of this compound

Principle of the Method: The reduction of an aromatic nitro group to an amine is a foundational transformation in the synthesis of many APIs.[10] Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method, often preferred for its high yields and the ease of product isolation by simple filtration of the catalyst.[11] This step is critical as it unmasks the second amine, creating the 1,2-diamine necessary for subsequent heterocycle formation.[12]

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (10% Pd/C, ~5-10 mol% by weight)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen gas (H₂) source with balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite® or a similar filter aid

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate (approx. 15-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10% w/w) to the solution under a stream of inert gas (Nitrogen or Argon). Causality Note: Adding the catalyst under inert gas prevents potential ignition of the solvent vapors by the pyrophoric catalyst.

  • Hydrogenation: Seal the flask and purge the system by evacuating and backfilling with hydrogen gas three times.

  • Reaction Execution: Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).

  • Work-up: Once complete, carefully purge the flask with inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Bromo-5-fluorobenzene-1,2-diamine, which can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Troubleshooting:

ProblemProbable CauseSuggested Solution
Incomplete Reaction Inactive catalyst; Insufficient hydrogen pressure.Use fresh catalyst; Ensure the system is properly sealed and purged with H₂.
Debromination Side Product Overly aggressive catalyst or prolonged reaction time.Use a less active catalyst (e.g., 5% Pd/C) or consider alternative reagents like tin(II) chloride (SnCl₂).[11] Monitor the reaction closely and stop once the starting material is consumed.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Principle of the Method: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds, a cornerstone of modern medicinal chemistry.[13][14] It allows for the introduction of a wide array of aryl or heteroaryl groups onto the core scaffold by coupling the C-Br bond with an organoboron species.[14][15] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electronically complex substrates.[13][15]

Materials:

  • Brominated intermediate (e.g., the product from cyclization) (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)[16]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq)[13][16]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, DMF, or Toluene)[13][16]

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the brominated intermediate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment. Causality Note: The Pd(0) catalytic species is sensitive to oxygen, and removing it is essential for catalytic activity and preventing side reactions.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (3 mol%) to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath set to the desired temperature (typically 80-110 °C) and stir the mixture vigorously.[13][16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.[13]

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[13][17]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the final compound.[13][17]

Data Presentation: Representative Library Synthesis

The true power of this workflow lies in its ability to generate a diverse library of compounds by simply varying the boronic acid coupling partner.

Table 2: Example Arylboronic Acids for Library Diversification

EntryArylboronic AcidExpected Product FunctionalityRationale in Drug Design
1Phenylboronic acidUnsubstituted PhenylCore scaffold exploration
24-Fluorophenylboronic acidFluoro-substituted PhenylImproves metabolic stability, modulates pKa
33-Methoxyphenylboronic acidMethoxy-substituted PhenylCan act as a hydrogen bond acceptor
4Pyridine-3-boronic acidPyridylIncreases solubility, provides a basic handle for salt formation

Conclusion

This compound is a high-value precursor for the synthesis of complex APIs. Its distinct functional handles allow for sequential, controlled chemical modifications. The protocols detailed herein for nitro group reduction and Suzuki-Miyaura coupling provide a reliable and adaptable foundation for researchers to construct novel heterocyclic scaffolds. By leveraging these methods, drug discovery programs can efficiently generate diverse libraries of compounds, accelerating the identification of new therapeutic agents.

References

  • This compound - ChemBK. ChemBK. [Link]

  • 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem. PubChem. [Link]

  • Reduction of nitro compounds - Wikipedia. Wikipedia. [Link]

  • 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem. PubChem. [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Nitro Reduction - Common Conditions. University of Rochester. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. National Institutes of Health. [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. Harvard University. [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Bromo-5-fluoro-2-nitroaniline is a valuable substituted aniline that serves as a critical building block in the synthesis of various high-value chemical entities, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its specific arrangement of bromo, fluoro, nitro, and amino functional groups allows for complex molecular architectures. However, the synthesis of this specific isomer presents challenges related to regioselectivity and yield. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common hurdles and improve the yield and purity of their synthesis.

Section 1: Recommended Synthetic Pathway & Mechanism

The most reliable and controllable method for synthesizing this compound is the electrophilic nitration of the precursor, 3-bromo-5-fluoroaniline. This approach offers superior regiochemical control compared to attempting to brominate a fluoro-nitroaniline precursor.

G start 3-Bromo-5-fluoroaniline end This compound start->end  HNO₃ / H₂SO₄  (0-5 °C)

Caption: Recommended synthesis of this compound.

Mechanism Deep Dive: The Rationale Behind Regioselectivity

The success of this synthesis hinges on understanding the directing effects of the substituents on the aniline ring during electrophilic aromatic substitution. The incoming nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, will preferentially add to the most nucleophilic position on the ring.

  • Amino Group (-NH₂ at C1): This is a powerful activating group and is ortho, para-directing. It strongly activates positions C2, C4, and C6.

  • Bromo Group (-Br at C3): This is a deactivating group but is also ortho, para-directing. It directs incoming electrophiles to positions C2 and C4.

  • Fluoro Group (-F at C5): Similar to bromine, fluorine is deactivating but ortho, para-directing, influencing positions C4 and C6.

The Verdict: The C2 position is strongly activated by the adjacent amino group (an ortho position) and is also an ortho position relative to the bromo group. The C4 position is sterically less hindered and activated by all three groups. However, the activating effect of the amino group is dominant, making the C2 position a primary site for nitration. Careful control of reaction conditions is crucial to favor substitution at this position over others.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

Low yield is the most common complaint and can stem from several factors:

  • A1.1: Inadequate Nitrating Conditions: The nitration of anilines is highly exothermic and requires strict temperature control. A runaway reaction can lead to oxidation and the formation of tar-like byproducts. The nitrating mixture (sulfuric and nitric acid) should be prepared separately, cooled, and added slowly to the cooled substrate solution, ensuring the internal temperature never exceeds 5-10°C.[3][4]

  • A1.2: Formation of Isomeric Byproducts: While the C2 position is electronically favored, nitration can also occur at the C4 and C6 positions, creating a mixture of isomers that is difficult to separate and lowers the isolated yield of the desired product. Lowering the reaction temperature can often increase the selectivity for the thermodynamically favored product.

  • A1.3: Substrate Oxidation: Anilines are easily oxidized by nitric acid, especially under conditions that are too concentrated or too warm. This is often visualized by the reaction mixture turning dark brown or black. Maintaining dilute conditions and low temperatures is essential to minimize this side reaction.[4]

  • A1.4: Product Loss During Work-up: The standard work-up involves quenching the reaction mixture on ice and then carefully neutralizing it to precipitate the product. If the solution is made too basic, the weakly acidic N-H proton on the nitroaniline can be abstracted, increasing its solubility in the aqueous phase and reducing recovery. Neutralize slowly and aim for a pH close to 7 for maximum precipitation.

Q2: My final product is impure, showing multiple spots on TLC. How can I achieve higher purity?

Impurity, primarily from isomeric byproducts, is a significant challenge. For applications requiring very high purity, a more robust, multi-step approach involving a protecting group is highly recommended.[5][6]

  • A2.1: The "Protection-Nitration-Deprotection" Strategy: The highly activating nature of the primary amine can be tempered by converting it to a less activating acetamide group. This leads to a more controlled and selective nitration.

    • Protection: React 3-bromo-5-fluoroaniline with acetic anhydride to form N-(3-bromo-5-fluorophenyl)acetamide.

    • Nitration: Nitrate the protected acetanilide. The bulkier acetamido group further encourages nitration at the less sterically hindered ortho position (C2).

    • Deprotection: Hydrolyze the acetamide group using acidic conditions (e.g., refluxing with aqueous HCl) to yield the pure this compound.[3]

This method, while longer, often results in a much cleaner product, simplifying purification and improving the overall isolated yield of high-purity material.

G A 3-Bromo-5-fluoroaniline B N-(3-Bromo-5-fluorophenyl)acetamide A->B Step 1: Protection (Acetic Anhydride) C N-(3-Bromo-5-fluoro-2-nitrophenyl)acetamide B->C Step 2: Nitration (HNO₃ / H₂SO₄) D This compound C->D Step 3: Deprotection (Acid Hydrolysis)

Caption: High-purity synthesis workflow using a protecting group strategy.

Q3: My reaction produced a dark, tar-like substance instead of a precipitate. What went wrong?

This indicates severe degradation of the starting material.

  • A3: Runaway Reaction/Oxidation: This is almost always due to poor temperature control. The addition of the nitrating mixture must be done slowly, in a vessel submerged in an ice-salt bath to maintain a temperature of 0-5°C. If the temperature rises, oxidative side reactions will dominate, leading to polymerization and decomposition. Always ensure your cooling bath is robust enough to handle the exothermic nature of the reaction.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best method for purifying the final product?

    • A: For the direct nitration method, which may yield isomeric impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically required. For the cleaner, protecting-group strategy, the final product can often be purified by simple recrystallization from an ethanol/water mixture.[5]

  • Q: What are the critical safety precautions for this synthesis?

    • A: This synthesis involves several hazards.

      • Corrosive Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and can cause severe burns. Always handle them in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

      • Exothermic Reaction: Mixing nitric and sulfuric acids, and the nitration reaction itself, are highly exothermic. Failure to control the temperature can lead to a dangerous runaway reaction. An ice bath is mandatory.

      • Product Toxicity: The product, this compound, and its precursors are aromatic amines and nitro compounds, which should be handled as toxic and potentially hazardous substances.[7]

  • Q: Can I use N-Bromosuccinimide (NBS) to synthesize the 3-bromo-5-fluoroaniline precursor?

    • A: Yes, NBS is a common and often safer alternative to liquid bromine for the bromination of anilines. The reaction is typically carried out in a solvent like acetonitrile or a chlorinated solvent. However, controlling the reaction to achieve mono-bromination and the desired regioselectivity can still be challenging. Over-bromination to di- or tri-brominated species is a common side reaction that must be controlled by careful stoichiometry and reaction conditions.[8]

Section 4: Detailed Experimental Protocols

Protocol 4.1: Direct Nitration of 3-Bromo-5-fluoroaniline

  • In a flask equipped with a magnetic stirrer and thermometer, dissolve 3-bromo-5-fluoroaniline (1.0 eq) in concentrated sulfuric acid at 0°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (2.0 vol based on aniline) while cooling in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the aniline solution, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, stir the mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the resulting slurry by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until a pH of ~7 is reached.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography.

Protocol 4.2: High-Purity Synthesis via Protection-Nitration-Deprotection

  • Step 1: Acetylation

    • Dissolve 3-bromo-5-fluoroaniline (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.1 eq) and stir the mixture at room temperature for 1 hour.

    • Pour the mixture into ice water to precipitate the N-(3-bromo-5-fluorophenyl)acetamide.

    • Filter, wash with water, and dry the solid. This product is often pure enough for the next step.

  • Step 2: Nitration of Acetanilide

    • Follow the procedure in Protocol 4.1, using the dried N-(3-bromo-5-fluorophenyl)acetamide as the starting material.

  • Step 3: Hydrolysis

    • Place the crude, moist N-(3-bromo-5-fluoro-2-nitrophenyl)acetamide from the previous step into a round-bottom flask.

    • Add a mixture of concentrated hydrochloric acid and water (e.g., a 1:1 mixture).

    • Heat the mixture to reflux for 1-2 hours until TLC analysis shows complete conversion to the aniline.[3]

    • Cool the reaction mixture and pour it onto ice.

    • Make the solution basic (pH > 8) with concentrated ammonium hydroxide to precipitate the final product.

    • Filter, wash with copious amounts of water, and dry to obtain this compound. Purify further by recrystallization if needed.

Section 5: Data Summary & Method Comparison

ParameterMethod 4.1: Direct NitrationMethod 4.2: Protected SynthesisRationale
Typical Yield 40-60%70-85% (overall)The protected route minimizes side reactions and oxidation, leading to a cleaner reaction and higher isolated yield of the desired product.
Expected Purity Moderate to LowHigh (>98%)Direct nitration often produces isomeric byproducts. The protecting group strategy offers superior regiochemical control.
Number of Steps 1 (plus purification)3 (plus purification)The direct method is faster but requires more extensive purification. The protected method is longer but yields a purer product.
Purification Column ChromatographyRecrystallizationThe high purity from the protected route often makes simple recrystallization sufficient, avoiding laborious chromatography.

References

  • Optimization for the bromination step. ResearchGate. Available at: [Link]

  • A Practical Procedure for Regioselective Bromination of Anilines. Synfacts. Available at: [Link]

  • CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. Google Patents.
  • Starting with 3-nitroaniline, show how to prepare 3-Bromoaniline. Homework.Study.com. Available at: [Link]

  • Optimization of the reaction conditions for the direct bromination of 4- nitrobenzonitrile (1a). ResearchGate. Available at: [Link]

  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. MDPI. Available at: [Link]

  • What are the synthesis routes of 5-Fluoro-2-nitroaniline. Bloom Tech. Available at: [Link]

  • This compound. ChemBK. Available at: [Link]

  • CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline. Google Patents.
  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. National Institutes of Health (NIH). Available at: [Link]

  • CN112110824A - Method for preparing 2-bromo-5-fluoroaniline. Google Patents.
  • 3-Bromo-5-fluoroaniline. PubChem. Available at: [Link]

  • CN102875389A - Preparation method of 2-bromo-5-fluoroaniline. Google Patents.
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. Available at: [Link]

  • Question: What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline... Chegg. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 3-Bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of crude 3-Bromo-5-fluoro-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format. Our goal is to equip you with the necessary expertise to overcome common challenges and achieve high purity for this critical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of crude this compound, offering explanations grounded in chemical principles and field-proven solutions.

Recrystallization Troubleshooting

Q1: I'm getting a low yield after recrystallization. What are the likely causes and how can I improve it?

A1: Low recovery is a common issue in recrystallization. The primary causes are typically using too much solvent, cooling the solution too quickly, or premature filtration.

  • Causality: The principle of recrystallization relies on the differential solubility of the compound at high and low temperatures. Using an excessive volume of solvent will keep more of your product dissolved even at low temperatures, thus reducing the yield. Rapid cooling can lead to the formation of small, impure crystals and trap impurities, while filtering before crystallization is complete will result in product loss.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures a saturated solution upon cooling.[1]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath. This promotes the formation of larger, purer crystals. Once at room temperature, you can then cool it further in an ice bath to maximize precipitation.[2]

    • Check for Premature Crystallization: If crystals form in the funnel during hot filtration, this indicates that the solution has cooled too much. Reheat the solution and use a pre-heated funnel for filtration.

Q2: My recrystallized product is still colored (yellow/orange), but I expect a paler solid. How can I remove colored impurities?

A2: The persistence of color after recrystallization suggests the presence of highly colored impurities, which are common in the synthesis of nitroaromatic compounds. These can include dinitrated byproducts or oxidation products.[2]

  • Causality: These impurities may have similar solubility profiles to the desired product, making their removal by simple recrystallization challenging.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. Activated charcoal has a high surface area and can adsorb colored impurities.[2] Use it sparingly, as it can also adsorb some of your product.

    • Acid-Base Extraction (Pre-recrystallization): If the impurities are acidic or basic in nature, an acid-base extraction can be performed on the crude material before recrystallization. Dissolve the crude product in an organic solvent and wash with a dilute acid or base to remove the respective impurities.

Q3: The product "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.

  • Causality: The solute melts in the hot solvent and, upon cooling, separates as an oil because the temperature is still above its melting point or because crystallization is not induced.

  • Troubleshooting Steps:

    • Lower the Boiling Point of the Solvent System: Add a lower-boiling point co-solvent in which the compound is less soluble (a "poor" solvent). Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.[2]

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface. This can create nucleation sites for crystal growth. Seeding the solution with a pure crystal of the desired compound can also initiate crystallization.

Column Chromatography Troubleshooting

Q1: I'm having trouble separating my product from a close-running impurity on the TLC plate. How can I improve the separation?

A1: Achieving good separation of isomers or compounds with similar polarities is a common challenge in chromatography. The key is to optimize the mobile phase and stationary phase.

  • Causality: The separation is based on the differential partitioning of compounds between the stationary and mobile phases. If the polarities are very similar, this partitioning is not efficient enough for a clean separation.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: A good starting point for nitroanilines is a mixture of hexane and ethyl acetate.[2] Systematically vary the ratio of these solvents to find the optimal polarity that maximizes the difference in Rf values between your product and the impurity. Aim for an Rf of 0.2-0.4 for your target compound.

    • Consider a Different Stationary Phase: Standard silica gel is acidic and can cause tailing with basic compounds like amines.[3] Consider using an amine-functionalized silica gel or adding a small amount of a competing amine (e.g., 0.1-1% triethylamine) to your mobile phase to improve peak shape and separation.[3]

    • Explore Different Solvent Systems: If hexane/ethyl acetate is not effective, try other solvent systems with different selectivities, such as dichloromethane/methanol.

Q2: My compound is streaking or tailing on the column. What's causing this and how can I fix it?

A2: Streaking or tailing is often a sign of strong interaction between the compound and the stationary phase, or overloading the column.

  • Causality: The basic amino group of your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and tailing.[3] Overloading the column with too much crude material can also lead to broad, streaky bands.

  • Troubleshooting Steps:

    • Add a Modifier to the Mobile Phase: As mentioned above, adding a small amount of triethylamine or another amine to the mobile phase can block the acidic sites on the silica gel and reduce tailing.

    • Reduce the Load: Use a larger column or load less crude material. A general rule of thumb is to load no more than 1-5% of the column's weight in crude material.

    • Use a Different Stationary Phase: Amine-functionalized or deactivated silica gel can be very effective for purifying amines.

Q3: My product is not eluting from the column, even with a highly polar mobile phase.

A3: This indicates a very strong interaction with the stationary phase or potential decomposition on the column.

  • Causality: The combination of the nitro group and the amino group can make the molecule quite polar, leading to strong adsorption on silica. It is also possible that the compound is unstable on the acidic silica gel.

  • Troubleshooting Steps:

    • Switch to a More Polar Mobile Phase: If you are using a hexane/ethyl acetate system, you can try switching to a more polar system like dichloromethane/methanol.

    • Consider Reversed-Phase Chromatography: If normal-phase chromatography is proving difficult, reversed-phase chromatography (e.g., with a C18 column) may be a better option. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol).

    • Check for Decomposition: Analyze the top of the column for any colored bands that do not move. This could indicate that your compound is decomposing on the silica. If this is the case, using a less acidic stationary phase or a different purification technique is recommended.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the purification of crude this compound.

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a good starting point for obtaining highly pure material.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the crude solid completely.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the charcoal.

  • To the hot filtrate, add hot deionized water dropwise until the solution becomes faintly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel

This method is useful for separating the desired product from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • TLC plates and chamber

  • Collection tubes

Procedure:

  • TLC Analysis: First, determine the optimal mobile phase by running TLC plates of the crude material with different ratios of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the product. If tailing is observed, add 0.5% triethylamine to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the predetermined mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Solvent Properties for Recrystallization

SolventBoiling Point (°C)Solubility of NitroanilinesNotes
Ethanol78Good when hot, moderate when coldA common and effective solvent for recrystallization of nitroanilines.[4][5]
Methanol65Good when hot, moderate when coldLower boiling point than ethanol, may be suitable for heat-sensitive compounds.
Water100PoorOften used as an anti-solvent in combination with a more soluble organic solvent.[5]
Ethyl Acetate77GoodCan be a good alternative to alcohols.
Hexane69PoorTypically used as an anti-solvent.

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization High initial purity expected column Column Chromatography crude->column Complex mixture of impurities pure_product Pure Product recrystallization->pure_product column->pure_product

Caption: General purification workflow decision tree.

TroubleshootingRecrystallization start Recrystallization Issue low_yield Low Yield? start->low_yield colored_product Colored Product? start->colored_product oiling_out Oiling Out? start->oiling_out sol_yield Use less solvent Slow cooling low_yield->sol_yield sol_color Add activated charcoal Pre-purify with extraction colored_product->sol_color sol_oil Use solvent mixture Induce crystallization oiling_out->sol_oil

Caption: Troubleshooting common recrystallization problems.

References

  • LAB 1 - EXPERIMENTAL PROCEDURE. (n.d.). Retrieved from [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. (n.d.). Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2025, August 7). ResearchGate. Retrieved from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange. Retrieved from [Link]

  • Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]

  • Solubilities of nitroanilines in different solvents at 303 K. (n.d.). ResearchGate. Retrieved from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]

Sources

Overcoming challenges in the regioselective synthesis of 3-Bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 3-Bromo-5-fluoro-2-nitroaniline. This resource is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of this specific synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered in achieving high regioselectivity and yield. Our guidance is grounded in established chemical principles and validated through practical application.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues you may encounter. We delve into the causality behind these challenges and provide actionable solutions.

Q1: My bromination of 3-fluoroaniline is yielding a mixture of isomers, primarily the 4-bromo and 2-bromo products, instead of the desired 4-bromo-2-fluoroaniline precursor. How can I improve the regioselectivity?

A1: This is a classic challenge in electrophilic aromatic substitution on aniline derivatives. The amino group is a powerful ortho-, para-director, and its influence often leads to a mixture of products. To achieve the desired regioselectivity for 4-bromo-2-fluoroaniline, a strategic approach is to modulate the directing effect of the amino group.

Root Cause Analysis:

  • Steric Hindrance: The fluorine atom at position 3 provides some steric hindrance at the 2-position, but this is often insufficient to completely prevent ortho-bromination.

  • Activating Nature of the Amine: The strong activating nature of the primary amine makes the ring highly susceptible to electrophilic attack at multiple positions.

Recommended Protocol for Improved Regioselectivity:

A highly effective strategy is to use a protecting group on the amine, which attenuates its activating effect and introduces steric bulk to direct the bromination to the para-position. The acetyl group is an excellent choice for this purpose.[1][2]

Experimental Workflow: Acetyl Protection for Regiocontrolled Bromination

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Deprotection A 3-Fluoroaniline C N-(3-fluorophenyl)acetamide A->C Protection B Acetic Anhydride (or Acetyl Chloride) B->C D N-(3-fluorophenyl)acetamide F N-(4-bromo-3-fluorophenyl)acetamide D->F Para-Bromination E N-Bromosuccinimide (NBS) in Acetonitrile E->F G N-(4-bromo-3-fluorophenyl)acetamide I 4-Bromo-2-fluoroaniline G->I Deprotection H Acidic or Basic Hydrolysis (e.g., HCl or NaOH) H->I G start Start Nitration check_temp Is Temperature between -5°C and 5°C? start->check_temp add_substrate Add substrate dropwise to mixed acid check_temp->add_substrate Yes troubleshoot Troubleshoot: - Check acid concentration - Verify temperature control - Ensure slow addition check_temp->troubleshoot No monitor_rxn Monitor reaction by TLC add_substrate->monitor_rxn check_completion Is starting material consumed? monitor_rxn->check_completion check_completion->monitor_rxn No workup Quench with ice-water and extract product check_completion->workup Yes low_yield Low Yield or Side Products? workup->low_yield low_yield->troubleshoot Yes success Successful Nitration low_yield->success No

Caption: Decision-making flowchart for troubleshooting the nitration step.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q: What are the primary safety considerations when handling the reagents involved in this synthesis?

A: Safety is paramount. The key hazards are associated with the nitrating and brominating agents.

  • Nitric and Sulfuric Acids: These are highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Have a neutralization solution (e.g., sodium bicarbonate) readily available in case of a spill.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and is harmful if inhaled or ingested. Handle it in a well-ventilated fume hood and avoid creating dust.

  • Organic Solvents: Many of the solvents used (e.g., dichloromethane, acetonitrile) are volatile and flammable. Work away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Q: How can I effectively purify the final this compound product?

A: The purification of the final product is critical to obtain material of high purity for subsequent applications. A combination of techniques is often necessary.

  • Aqueous Workup: After quenching the reaction, a thorough aqueous workup is essential to remove residual acids. This typically involves washing the organic layer with water, a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and finally with brine to remove excess water.

  • Column Chromatography: This is the most effective method for separating the desired product from any unreacted starting materials or isomeric side products. A silica gel column with a gradient elution system of ethyl acetate and hexanes is commonly used. The polarity of the solvent system should be optimized based on TLC analysis. [3]3. Recrystallization: If the product obtained after column chromatography still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can further enhance its purity. [1]

Q: Are there alternative, more direct synthetic routes to this compound?

A: While the multi-step approach involving protection, bromination, deprotection, and nitration is robust, researchers are continually exploring more direct methods. One potential alternative is the direct bromination of 5-fluoro-2-nitroaniline.

Challenges with the Direct Route:

  • Regioselectivity: The nitro group is a meta-director, while the amino group is an ortho-, para-director. Their combined influence on the incoming electrophile (bromine) can lead to a mixture of isomers. The desired 3-bromo product is often not the major product.

  • Reaction Conditions: Finding a selective brominating agent and reaction conditions that favor the formation of the 3-bromo isomer is a significant challenge. Some studies have explored copper-catalyzed bromination to improve regioselectivity in similar systems. [4][5] While direct bromination may seem more atom-economical, the challenges in controlling regioselectivity and the subsequent difficult purification often make the longer, more controlled synthetic route the preferred method for obtaining high-purity this compound.

References
  • A Practical Procedure for Regioselective Bromination of Anilines. (n.d.).
  • 2-Bromo-3-fluoroaniline synthesis - ChemicalBook. (n.d.).
  • CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents. (n.d.).
  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC - NIH. (n.d.).
  • CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents. (n.d.).
  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - ResearchGate. (2012, May 4).
  • 1309833-32-6|3-Bromo-2-fluoro-5-nitroaniline|BLD Pharm. (n.d.).
  • What are the synthesis routes of 5-Fluoro-2-nitroaniline - Knowledge - Bloom Tech. (2023, April 24).
  • A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC - NIH. (n.d.).
  • A Comparative Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorotoluene for Advanced Research Applications - Benchchem. (n.d.).
  • A Practical Procedure for Regioselective Bromination of Anilines - ResearchGate. (2025, August 10).
  • CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents. (n.d.).

Sources

Technical Support Center: Optimization of Suzuki Coupling with 3-Bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the intricacies of Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the challenging substrate, 3-Bromo-5-fluoro-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction. Here, we will dissect common issues, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate for Suzuki coupling?

A1: The difficulty arises from a combination of electronic and steric factors. The presence of two strongly electron-withdrawing groups, the nitro (-NO₂) and fluoro (-F) substituents, significantly deactivates the aryl bromide. This deactivation makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst to the C-Br bond more difficult.[1][2] Additionally, the ortho-nitro group can sterically hinder the approach of the palladium catalyst and may also chelate to the metal center, potentially leading to catalyst inhibition.[3]

Q2: I'm observing no or very low conversion of my starting material. What are the primary culprits?

A2: Low or no conversion is a common issue and can typically be traced back to a few key areas:

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the in-situ reduction to Pd(0) may be inefficient under your current conditions.[4][5]

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for deactivated substrates. Bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition step.[1][6][7]

  • Ineffective Base: The base is critical for activating the boronic acid in the transmetalation step.[8][9][10][11][12] A base that is too weak, not sufficiently soluble, or of poor quality (i.e., not anhydrous) can halt the catalytic cycle.

  • Presence of Oxygen: The Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state.[4][13] Rigorous degassing of solvents and maintenance of an inert atmosphere are crucial.[13]

  • Poor Reagent Quality: Water contamination, especially in the boronic acid or solvent, can lead to protodeboronation, a side reaction that consumes the boronic acid.[13][14]

Q3: What are the most common side products, and how can I identify them?

A3: The three most prevalent side reactions are:

  • Protodeboronation: The boronic acid (Ar-B(OH)₂) reacts with a proton source (often water) to form the corresponding arene (Ar-H).[14] This can be identified by mass spectrometry (MS) or nuclear magnetic resonance (NMR) by the presence of the arene derived from your boronic acid.

  • Homocoupling: Two molecules of the boronic acid couple to form a biaryl (Ar-Ar).[4] This is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this side reaction.[4][5] This byproduct can also be detected by MS or NMR.

  • Dehalogenation: The starting material, this compound, is reduced to 5-fluoro-2-nitroaniline. This can occur if a hydride source is present in the reaction mixture.

Troubleshooting and Optimization Guides

Issue 1: Low or No Product Formation

When faced with a stalled reaction, a systematic approach to troubleshooting is essential. The following workflow can help diagnose and resolve the issue.

Troubleshooting_Workflow cluster_catalyst Catalyst Troubleshooting cluster_base Base Optimization cluster_conditions Condition Adjustment cluster_reagents Reagent Quality Control Start Low/No Conversion Catalyst Catalyst System Start->Catalyst 1. Evaluate Base Base Selection Catalyst->Base 2. Optimize C1 Switch to Pd(0) precatalyst (e.g., Pd₂(dba)₃) Catalyst->C1 C2 Increase catalyst loading (e.g., 2-5 mol%) Catalyst->C2 C3 Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) Catalyst->C3 Conditions Reaction Conditions Base->Conditions 3. Adjust B1 Use a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) Base->B1 B2 Ensure base is anhydrous and finely powdered Base->B2 B3 Screen different bases Base->B3 Reagents Reagent Quality Conditions->Reagents 4. Verify Cond1 Increase temperature (e.g., 80-110 °C) Conditions->Cond1 Cond2 Ensure rigorous degassing (Freeze-Pump-Thaw) Conditions->Cond2 Cond3 Screen aprotic polar solvents (e.g., Dioxane, Toluene, DMF) Conditions->Cond3 Success Successful Reaction Reagents->Success Iterate R1 Use fresh, high-purity boronic acid Reagents->R1 R2 Switch to a more stable boronate ester (e.g., pinacol or MIDA ester) Reagents->R2 R3 Use anhydrous solvents Reagents->R3

Caption: A logical workflow for troubleshooting a failed Suzuki coupling.

In-depth Explanation:

  • The Catalyst System is Paramount: For an electron-deficient substrate like this compound, the oxidative addition of Pd(0) to the C-Br bond is challenging. Standard catalysts like Pd(PPh₃)₄ are often insufficient.

    • Expertise & Experience: The development of bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) and N-heterocyclic carbenes (NHCs) has been a breakthrough for coupling challenging substrates.[7][15] These ligands stabilize the Pd(0) center and promote the difficult oxidative addition step.

    • Recommendation: Start with a pre-formed Pd(II) precatalyst complexed with a Buchwald ligand (e.g., SPhos G3, XPhos G3). These are often more stable and reliable than generating the active catalyst in situ.[3] If using a Pd(0) source like Pd₂(dba)₃, ensure you are using an appropriate ligand to catalyst ratio (typically 2:1 to 4:1 L:Pd).

  • The Role of the Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[10][12]

    • Causality: For nitro-substituted substrates, stronger bases are often required. Weak bases like Na₂CO₃ may not be sufficient. Inorganic bases like K₃PO₄ and Cs₂CO₃ are frequently used and should be anhydrous and finely ground to maximize their surface area and reactivity.[4]

    • Trustworthiness: Screening different bases is a reliable optimization strategy.[16] The choice of base can also influence the rate of protodeboronation, so finding a balance is key.

Issue 2: Significant Protodeboronation of the Boronic Acid

This side reaction depletes a key reagent and is a common cause of low yields.

Q: I see a large peak in my MS corresponding to the arene from my boronic acid. How do I prevent this?

A: Protodeboronation is the cleavage of the C-B bond by a proton source.[14]

  • Use Anhydrous Conditions: The primary culprit is often water. Ensure your solvent is anhydrous and your base is thoroughly dried.[13]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester, MIDA ester, or a DABO boronate.[14][17][18] These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[17][18] Some are even stable to silica gel chromatography.[17]

  • Base Selection: While a base is necessary, highly aqueous basic conditions can accelerate this side reaction. Using a less nucleophilic base or a two-phase solvent system can sometimes mitigate the issue.

Experimental Protocols

General Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' (Diaryl Complex) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Product) ArPdAr_prime->ArAr_prime ArX Ar-X (this compound) ArX->ArPdX Ar_prime_BOH2 Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ (Boronate Complex) Ar_prime_BOH2->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->ArPdAr_prime

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Initial Screening Conditions

This protocol provides a robust starting point for the coupling of this compound.

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered, anhydrous K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and the ligand (if required). For more challenging couplings, consider a pre-formed catalyst like SPhos G3 (2-5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution) via syringe. If using a boronic acid, adding a small amount of degassed water (e.g., dioxane/water 10:1) can sometimes be beneficial, but start with anhydrous conditions if protodeboronation is a concern.[19]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for Difficult Couplings

This protocol incorporates advanced techniques for particularly stubborn reactions.

  • Reagent Preparation: Use a boronate ester (e.g., pinacol ester, 1.2 equiv) instead of the boronic acid to minimize protodeboronation.

  • Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add this compound (1.0 equiv), the boronate ester, and anhydrous Cs₂CO₃ (2.0 equiv) to a flame-dried reaction vessel.

  • Catalyst System: Add a third-generation Buchwald precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the vessel and remove from the glovebox.

  • Solvent: Add anhydrous, degassed 1,4-dioxane or toluene.

  • Reaction: Heat to 100-110 °C and stir vigorously.

  • Monitoring & Work-up: Follow steps 6-8 from Protocol 1.

Data Summary Tables

Table 1: Comparison of Common Palladium Catalyst Systems

Catalyst SystemLigand TypeTypical SubstratesAdvantagesDisadvantages
Pd(PPh₃)₄Monodentate PhosphineActivated aryl bromides/iodidesCommercially available, inexpensiveOften ineffective for deactivated or hindered substrates.
Pd(dppf)Cl₂Ferrocenyl PhosphineWide range of aryl halides, including some chloridesRobust, versatile, good for heteroaryl couplingsCan be less active for highly deactivated substrates.
Pd₂(dba)₃ + SPhos/XPhosBuchwald LigandDeactivated/hindered aryl chlorides and bromidesHigh activity, broad scope, mild conditions possible.[7]Ligands are more expensive, air-sensitive.
XPhos Pd G3Palladacycle PrecatalystChallenging aryl/heteroaryl chlorides and bromidesAir-stable, highly active, low catalyst loadings.[3]Higher initial cost.

Table 2: Guide to Base and Solvent Selection

BasepKa of Conjugate AcidCommon SolventsNotes
Na₂CO₃10.3Dioxane/H₂O, Toluene/H₂O, DMFA common, mild base. May be ineffective for this substrate.
K₂CO₃10.3Dioxane/H₂O, Toluene/H₂O, DMFSimilar to Na₂CO₃ but often more effective.
K₃PO₄12.3Dioxane, Toluene, DMFA stronger, non-nucleophilic base. Often a good choice for challenging couplings.[4]
Cs₂CO₃10.3Dioxane, Toluene, THFHighly soluble in organic solvents, often gives superior results.[3]
KF3.2Toluene, THFA fluoride source that can be effective, especially if base-labile groups are present.[8]

References

  • Molnár, Á. (2011). Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions: A Lapsed Patent Review. Molecules, 16(8), 6969-7003. [Link]

  • American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Journal of the American Chemical Society. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Rychnovsky Lab. [Link]

  • National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • ACS Publications. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. [Link]

  • OUCI. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. OUCI. [Link]

  • ACS Publications. (n.d.). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ion-Tagged Phosphines as Ligands for Suzuki Coupling of Aryl Halides in a Phosphonium Ionic Liquid. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • RSC Publishing. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Harvard University. (n.d.). The Suzuki Reaction. Chem 115 Myers. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • ACS Publications. (2026). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. Journal of the American Chemical Society. [Link]

  • RSC Publishing. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [Link]

  • Reddit. (2024). Suzuki help. r/Chempros. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. ChemOrgChem. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]

  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Chem with Chandler. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Reduction of 3-Bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reduction of 3-Bromo-5-fluoro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals. Here, we will address specific issues you might encounter during the conversion of this compound to its corresponding diamine, 3-Bromo-5-fluoro-1,2-phenylenediamine. Our focus is on providing practical, field-tested solutions grounded in established chemical principles.

The reduction of a nitro group on an aromatic ring, especially one substituted with halogens, is a critical transformation in the synthesis of many pharmaceutical intermediates. The primary challenge lies in achieving high chemoselectivity—reducing the nitro group without cleaving the carbon-bromine or carbon-fluorine bonds (a side reaction known as dehalogenation).[1][2] This guide will walk you through common problems and their solutions.

Frequently Asked Questions (FAQs)

Q1: My primary issue is dehalogenation, particularly loss of the bromine substituent. How can I avoid this?

A1: Dehalogenation is a common side reaction, especially with highly active catalytic hydrogenation methods like using Palladium on carbon (Pd/C) with hydrogen gas.[2] The lability of the carbon-halogen bond generally increases down the group (C-I > C-Br > C-Cl > C-F), making your bromo-substituent the most vulnerable point.[2]

To mitigate this, consider the following:

  • Switch to a milder, non-catalytic method: Reagents like iron powder in the presence of an acid (e.g., Fe/HCl or Fe/NH₄Cl) or stannous chloride (SnCl₂) are classic, robust, and generally do not cause dehalogenation.[3] A patented process for a similar compound, 2-bromo-5-fluoro-4-nitroaniline, successfully employs an Fe/NH₄Cl system.[4]

  • Use Transfer Hydrogenation: This method is often milder than using high-pressure hydrogen gas. A combination of Pd/C with a hydrogen donor like hydrazine hydrate can be highly selective.[1][5][6]

  • Employ a different catalyst: If catalytic hydrogenation is necessary, Raney Nickel is often a better choice than Pd/C for substrates where dehalogenation is a concern.[7]

Q2: The reduction is not going to completion. I still see starting material even after extended reaction times. What can I do?

A2: An incomplete reaction can stem from several factors. Here's a systematic approach to troubleshoot this issue:[8]

  • Reagent Stoichiometry: For metal-based reductions like Fe or SnCl₂, a significant excess of the metal is often required (typically 3-10 equivalents). Ensure you are using a sufficient molar ratio.

  • Reaction Temperature: Some reductions are sluggish at room temperature. Gentle heating may be necessary. For instance, a protocol for a similar reduction using iron powder was conducted at 45°C.[9] However, be cautious with excessive heat as it can promote side reactions.

  • Solvent Choice: The solvent must be appropriate for both the starting material and the reducing agent. Protic solvents like ethanol, methanol, or acetic acid are common for these types of reductions.[8]

  • Purity of Starting Material: Impurities in your this compound can sometimes interfere with the reaction.[8]

  • Catalyst Activity (for catalytic methods): If you are using a heterogeneous catalyst like Pd/C, ensure it has not been poisoned by previous reagents and that you are using an appropriate catalyst loading.

Q3: My reaction workup is very difficult. I'm getting emulsions or intractable precipitates. How can I improve the isolation of my product?

A3: Workup issues are particularly common with SnCl₂ and Fe-based reductions.

  • For SnCl₂ Reductions: The formation of tin hydroxides upon basification is a frequent problem.[10] A common solution is to add a strong base like concentrated NaOH until the pH is greater than 12. At this high pH, the tin hydroxides will redissolve to form stannates, which are soluble in the aqueous layer.[11]

  • For Fe Reductions: The resulting iron salts can be difficult to filter. One approach is to pour the reaction mixture into a large volume of ice water and then basify with sodium carbonate or ammonia. Filtering the entire mixture through a pad of Celite can help remove the fine iron precipitates.

  • General Tips: Performing the reaction in a solvent like ethanol can sometimes lead to cleaner workups. After the reaction, the ethanol can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (like ethyl acetate) and a basic aqueous solution.[8]

Troubleshooting Workflow Diagram

Here is a decision-making workflow to guide you through troubleshooting the reduction of this compound.

TroubleshootingWorkflow start Start: Reduction of This compound issue Identify Primary Issue start->issue dehalogenation Dehalogenation (Loss of Bromine) issue->dehalogenation Dehalogenation incomplete_rxn Incomplete Reaction issue->incomplete_rxn Incomplete Reaction workup_trouble Difficult Workup issue->workup_trouble Workup Issues sol_dehalogenation Solution: 1. Switch to Fe/NH4Cl or SnCl2. 2. Use Transfer Hydrogenation (Pd/C, Hydrazine). 3. Try Raney Nickel instead of Pd/C. dehalogenation->sol_dehalogenation sol_incomplete Solution: 1. Increase equivalents of reducing agent. 2. Gently heat the reaction. 3. Check solvent and starting material purity. incomplete_rxn->sol_incomplete sol_workup Solution: 1. For SnCl2: Basify to pH > 12 with NaOH. 2. For Fe: Filter through Celite. 3. Use appropriate solvent partitioning. workup_trouble->sol_workup end Successful Synthesis of 3-Bromo-5-fluoro-1,2-phenylenediamine sol_dehalogenation->end sol_incomplete->end sol_workup->end ExperimentalWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase start Combine Reactants: Substrate, Reducing Agent, Solvent reaction Stir at appropriate temperature start->reaction monitor Monitor progress (TLC, LC-MS) reaction->monitor quench Quench Reaction (e.g., add to ice water) monitor->quench Reaction Complete basify Basify to appropriate pH (e.g., NaHCO3 or NaOH) quench->basify extract Extract with Organic Solvent basify->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate end Purification (e.g., Column Chromatography) concentrate->end Crude Product

Sources

How to resolve low reactivity issues with 3-Bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-5-fluoro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve low reactivity issues encountered during their experiments with this challenging substrate. Our approach is rooted in a deep understanding of the underlying chemical principles to provide you with robust and reliable solutions.

Understanding the Reactivity of this compound

This compound is a highly functionalized aromatic compound, and its reactivity is a delicate interplay of electronic effects and steric hindrance. The presence of a nitro group, a strong electron-withdrawing group, ortho to the amine and meta to the bromine, significantly deactivates the aromatic ring towards certain reactions. Conversely, this electron deficiency can be advantageous in others, such as nucleophilic aromatic substitution. The fluorine and bromine atoms also exert their own electronic and steric influences, making this a unique and sometimes challenging substrate to work with.

This guide will primarily focus on troubleshooting two major classes of reactions where low reactivity is often observed: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting Guide: Low Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[1][2] However, the electronic and steric profile of this compound can impede the catalytic cycle. The primary challenge often lies in the oxidative addition step, which can be sluggish for electron-deficient aryl halides.[3]

Common Issues and Solutions at a Glance
Observed Issue Potential Cause(s) Recommended Solution(s)
No or minimal product formation 1. Catalyst Inactivity/Decomposition: The palladium catalyst may not be active enough or could be decomposing under the reaction conditions.[4][5] 2. Poor Oxidative Addition: The electron-withdrawing nitro group deactivates the C-Br bond. 3. Ligand Incompatibility: The chosen phosphine ligand may not be suitable for this specific substrate.1. Catalyst Selection: Switch to a more active pre-catalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3, SPhos Pd G3).[1] 2. Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote oxidative addition.[6] 3. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%).[7]
Reaction stalls after partial conversion 1. Catalyst Deactivation: The active catalytic species may be degrading over time.[5] 2. Base Incompatibility: The base might be too weak to efficiently facilitate the transmetalation step or could be causing side reactions.1. Choice of Base: For Suzuki couplings, consider stronger bases like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, a strong, non-nucleophilic base like LHMDS or K₃PO₄ is often effective.[6] 2. Solvent: Switch to a less polar, aprotic solvent like toluene or dioxane to minimize side reactions.[6]
Formation of dehalogenated byproduct (aniline formation) 1. Proto-dehalogenation: This side reaction can be promoted by certain bases and solvents.[6]1. Weaker Base: Use a weaker base such as K₂CO₃ or CsF. 2. Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.
Troubleshooting Workflow: Cross-Coupling Reactions

G cluster_0 Identify Issue cluster_1 Primary Troubleshooting cluster_2 Secondary Troubleshooting cluster_3 Verification Low_Yield Low or No Product Catalyst_Ligand Optimize Catalyst & Ligand - Use bulky, electron-rich ligands (XPhos, SPhos) - Switch to a more active pre-catalyst (G3/G4) Low_Yield->Catalyst_Ligand Start Here Base_Solvent Adjust Base & Solvent - Use stronger, non-nucleophilic base (K3PO4, Cs2CO3) - Switch to aprotic, non-polar solvent (Toluene, Dioxane) Catalyst_Ligand->Base_Solvent If no improvement Temperature Modify Temperature - Incrementally increase temperature Base_Solvent->Temperature If still low yield Concentration Adjust Concentration - Higher concentration may favor bimolecular reactions Temperature->Concentration Fine-tuning Analysis Analyze Reaction Mixture (LC-MS, NMR) Concentration->Analysis Analysis->Low_Yield Re-evaluate Success Successful Coupling Analysis->Success Desired Product Formed

Caption: Troubleshooting workflow for cross-coupling reactions.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[2][8]

Materials:

  • This compound

  • Phenylboronic acid

  • XPhos Pd G3 (or similar high-activity palladacycle)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the XPhos Pd G3 catalyst (2-5 mol%).

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the aniline. Add a small amount of degassed water (1-2% of the toluene volume).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Rationale for Key Steps:

  • Bulky, Electron-Rich Ligand (XPhos): This type of ligand accelerates the rate-limiting oxidative addition step and stabilizes the palladium catalyst.[6]

  • Strong Base (K₃PO₄): A strong base is crucial for the transmetalation step, especially with electron-deficient boronic acids.[6]

  • Aprotic Solvent (Toluene): Toluene is a good choice for its high boiling point and its inability to participate in side reactions.[6]

  • Degassing: Removal of oxygen is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.[4]

Troubleshooting Guide: Low Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nitro group in this compound activates the aromatic ring towards nucleophilic attack.[9][10] In this case, both the bromine and fluorine atoms are potential leaving groups. Generally, fluorine is a better leaving group than bromine in SNAr reactions due to the higher electronegativity which makes the attached carbon more electrophilic.

Common Issues and Solutions at a Glance
Observed Issue Potential Cause(s) Recommended Solution(s)
No or slow reaction 1. Weak Nucleophile: The incoming nucleophile may not be strong enough to attack the electron-deficient ring. 2. Poor Leaving Group Ability: While activated, the halogen may still be a reluctant leaving group.1. Stronger Nucleophile: If possible, use a stronger nucleophile. For example, use an alkoxide instead of an alcohol. 2. Increase Temperature: Heating the reaction will increase the rate of substitution.
Mixture of products (substitution at Br and F) 1. Competitive Substitution: Both halogens are susceptible to substitution, and the selectivity can be temperature and solvent-dependent.1. Lower Temperature: Running the reaction at a lower temperature may favor substitution at the more activated position (likely the fluorine). 2. Solvent Optimization: The polarity of the solvent can influence the regioselectivity. Experiment with a range of aprotic polar solvents (e.g., DMF, DMSO, NMP).
Decomposition of starting material 1. Harsh Reaction Conditions: High temperatures or very strong bases can lead to decomposition.1. Milder Conditions: Use a weaker base or lower the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound unreactive in a standard Suzuki coupling reaction that works for other aryl bromides?

A1: The strong electron-withdrawing nitro group deactivates the aryl bromide towards oxidative addition, which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle.[3] To overcome this, you need to use a more active catalyst system, typically involving a bulky, electron-rich phosphine ligand and a palladium pre-catalyst.[6][11]

Q2: I am observing the formation of 3-fluoro-2-nitroaniline as a major byproduct in my cross-coupling reaction. What is happening and how can I prevent it?

A2: You are observing proto-dehalogenation, where the bromine atom is replaced by a hydrogen atom. This is a common side reaction, especially with electron-deficient aryl halides.[6] It can be minimized by using a weaker base (e.g., K₂CO₃ instead of K₃PO₄), ensuring strictly anhydrous conditions, and using a non-polar aprotic solvent like toluene.[6]

Q3: In a nucleophilic aromatic substitution reaction, will the nucleophile replace the bromine or the fluorine?

A3: In SNAr reactions, the rate of substitution is generally faster for a better leaving group and at a more electron-deficient carbon. The strong electron-withdrawing effect of the nitro group activates both halogen positions. Fluorine is typically a better leaving group than bromine in SNAr reactions. Therefore, substitution of the fluorine atom is often favored. However, the regioselectivity can be influenced by the reaction conditions.

Q4: What are the best practices for handling and storing this compound?

A4: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[12][13]

References

  • Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27363-27367. [Link]

  • MDPI. (2023). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Nanomaterials, 13(23), 3009. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Aryl C-C and C-X Bond Formations Using Nickel Catalysts. Organic Syntheses, 93, 306-322. [Link]

  • Chad's Prep. (2018, September 13). 7.3 Unreactivity of Vinyl and Aryl Halides [Video]. YouTube. [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936-1967. [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811. [Link]

  • PubChem. (n.d.). 3-Bromo-2-methyl-5-nitroaniline. Retrieved from [Link]

  • Khan Academy. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(35), 15585-15597. [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548-5560. [Link]

  • ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197. [Link]

  • Sciencemadness Discussion Board. (2022). Handling of Aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Retrieved from [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Molecules, 26(2), 299. [Link]

  • Quora. (2018). Why does aniline react faster than nitro benzene in an electronic substitution reaction? Retrieved from [Link]

  • ResearchGate. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Science, 378(6616), 181-186. [Link]

  • PubMed Central. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197. [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197. [Link]

  • University of California, Santa Barbara. (n.d.). Aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemRxiv. (2024). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. [Link]

  • Doubtnut. (2023, January 4). A: Due to ortho effect basic nature of aniline decreases.R: It is due to steric hinderance becau... [Video]. YouTube. [Link]

  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry, 21(14), 5548-5560. [Link]

  • SpringerLink. (n.d.). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Topics in Current Chemistry, 374(4), 49. [Link]

  • Chemistry Stack Exchange. (2019). Nitration of aniline. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

  • BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-fluoroaniline. Retrieved from [Link]

  • Cargo Handbook. (n.d.). Aniline. Retrieved from [Link]

  • Wayne State University. (n.d.). Aniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]

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Technical Support Center: Column Chromatography Methods for Purifying 3-Bromo-5-fluoro-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-Bromo-5-fluoro-2-nitroaniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical advice and troubleshooting solutions for challenges encountered during column chromatography. Our approach is rooted in extensive field experience and fundamental chromatographic principles to ensure the scientific integrity and success of your purification workflows.

Introduction: The Challenge of Purifying this compound Derivatives

This compound is a highly functionalized aromatic compound. Its purification by column chromatography presents a unique set of challenges due to its specific chemical properties:

  • Polarity: The presence of a nitro group (-NO₂) and an amino group (-NH₂) imparts significant polarity to the molecule.

  • Acidity/Basicity: The amino group is basic, while the aromatic ring is electron-deficient due to the electron-withdrawing effects of the nitro, bromo, and fluoro substituents. This can lead to strong interactions with the stationary phase.

  • Potential for Degradation: Aromatic amines can be susceptible to oxidation, and nitro compounds can sometimes be unstable on standard silica gel.[1][2]

This guide will address these challenges in a practical question-and-answer format, providing both theoretical explanations and actionable protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound derivatives?

For most applications involving this compound derivatives, silica gel (SiO₂) is the recommended stationary phase for normal-phase chromatography.[3] Due to the polar nature of the target molecule, it will have a moderate to strong affinity for the polar silica surface.

However, standard silica gel can sometimes be problematic:

  • Acidity: The slightly acidic nature of silica gel can lead to peak tailing or even degradation of acid-sensitive compounds.

  • Strong Adsorption: The basic amine group can interact strongly with the acidic silanol groups on the silica surface, potentially leading to poor recovery.[1]

Solutions:

  • Deactivated Silica: If you observe significant tailing or low recovery, consider using deactivated silica gel. You can prepare this by adding 1-2% triethylamine (Et₃N) to your mobile phase. The triethylamine will preferentially bind to the active silanol sites on the silica, reducing their interaction with your amine.

  • Alumina (Al₂O₃): Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds like anilines. However, it's essential to screen your specific derivative for stability on alumina.

  • Reversed-Phase (C18): For highly polar derivatives or if normal-phase chromatography fails, reversed-phase flash chromatography is a viable option.[4] In this case, a non-polar stationary phase like C18-functionalized silica is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Q2: How do I choose the right mobile phase (eluent) for my separation?

The key to a successful separation is finding a mobile phase that provides a good retention factor (Rf) for your target compound. A good starting point for developing your method is to use Thin Layer Chromatography (TLC).

Recommended TLC Screening Solvents for Normal-Phase Chromatography:

  • Hexane/Ethyl Acetate: This is a workhorse solvent system for a wide range of polarities.[3] Start with a ratio of 4:1 (Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Dichloromethane/Methanol: This system is suitable for more polar compounds that may not move from the baseline in Hexane/Ethyl Acetate.[3] Start with a ratio of 99:1 (DCM:MeOH) and increase the methanol content as needed.

Ideal Rf Value:

For optimal separation on a column, aim for an Rf value of 0.25 to 0.35 for your target compound on the TLC plate.[3] A solvent system that gives a higher Rf value can lead to co-elution with impurities.[5]

Q3: My compound appears as a long streak (tailing) on the TLC plate and column. What causes this and how can I fix it?

Peak tailing is a common issue when purifying amines on silica gel.[1] It is often caused by strong, non-ideal interactions between the basic amine and the acidic silanol groups on the silica surface.

Troubleshooting Peak Tailing:

  • Add a Basic Modifier: As mentioned in Q1, adding a small amount of a basic modifier like triethylamine (Et₃N) or pyridine (typically 0.5-2%) to your eluent can dramatically improve peak shape.[1] This is the most common and effective solution.

  • Use a Less Acidic Stationary Phase: Consider using neutral alumina or a deactivated silica gel.

  • Check for Overloading: Loading too much sample onto the column can also cause peak tailing. Ensure you are not exceeding the column's capacity. A general rule of thumb is a 1:20 to 1:100 mass ratio of sample to silica gel, depending on the difficulty of the separation.[6]

  • Dry Loading: If the compound is not very soluble in the mobile phase, it can lead to band broadening. In such cases, dry loading the sample is recommended (see protocol below).

Q4: I'm observing new, colored spots on my TLC plate after running the column, and my yield is low. What's happening?

This is often a sign of compound degradation on the stationary phase. Aromatic amines, especially those with electron-withdrawing groups, can be susceptible to oxidation, which can be catalyzed by the acidic silica surface.[1][2]

Solutions to Prevent Degradation:

  • Deactivate the Silica: Use a triethylamine-doped eluent as described above.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Flash chromatography is advantageous here due to its speed.[4]

  • Use an Inert Atmosphere: For highly sensitive compounds, consider packing and running the column under a nitrogen or argon atmosphere to minimize contact with oxygen.

  • Solvent Purity: Ensure your solvents are fresh and free of peroxides, which can promote oxidation.

Part 2: Step-by-Step Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)
  • Prepare your sample: Dissolve a small amount of your crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC plate: Using a capillary tube, spot your sample onto a silica gel TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Rf value for your target compound.

  • Optimize: Adjust the solvent system polarity until you achieve an Rf of ~0.3.[5]

Protocol 2: Flash Column Chromatography with Gradient Elution

Gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often more effective for complex mixtures than isocratic (constant solvent composition) elution.[7]

  • Pack the column: Securely clamp a column of appropriate size. Add a small plug of cotton, followed by a layer of sand. Fill the column with silica gel (slurry packing with the initial, non-polar solvent is recommended).

  • Equilibrate: Run several column volumes of your starting eluent (e.g., 9:1 Hexane:Ethyl Acetate) through the column to ensure it is well-packed and equilibrated.

  • Load the sample:

    • Wet Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice) and carefully add it to the top of the silica.[3]

    • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a solvent like acetone, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[3]

  • Run the gradient: Start eluting with your initial, low-polarity solvent. Gradually increase the proportion of the more polar solvent. For example, you might start with 9:1 Hexane:Ethyl Acetate and slowly increase to 4:1, then 1:1.

  • Collect fractions: Collect the eluent in a series of test tubes.

  • Analyze fractions: Spot every few fractions on a TLC plate to identify which ones contain your purified product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Part 3: Data Presentation & Visualization

Table 1: Properties of Common Solvents for Chromatography
SolventPolarity IndexBoiling Point (°C)UV Cutoff (nm)Notes
n-Hexane0.169195Common non-polar base for normal-phase.
Dichloromethane3.140233Good for dissolving a wide range of compounds.
Ethyl Acetate4.477255A versatile polar solvent.
Acetone5.156330A more polar alternative to ethyl acetate.
Methanol5.165205Used in highly polar solvent systems for normal-phase or as a modifier in reversed-phase.
Acetonitrile5.882190Common polar solvent for reversed-phase.
Water10.2100<190The most polar solvent, used in reversed-phase.
Diagram 1: Troubleshooting Workflow for Poor Separation

troubleshooting_workflow start Poor Separation or Recovery check_tlc Re-evaluate TLC (Rf ~0.3?) start->check_tlc peak_shape Assess Peak Shape (Tailing or Broadening?) check_tlc->peak_shape Rf is good adjust_solvent Adjust Solvent Polarity check_tlc->adjust_solvent Rf too high/low yield Low Yield or New Spots Observed? peak_shape->yield Good Peak Shape tailing_issue Add Basic Modifier (e.g., Et3N) or Use Dry Loading peak_shape->tailing_issue Tailing/Broadening overload Check Sample Load yield->overload No degradation Compound Degradation Suspected yield->degradation Yes success Successful Purification adjust_solvent->success tailing_issue->success overload->success degradation_solution Use Deactivated Silica or Alumina. Work Quickly. degradation->degradation_solution degradation_solution->success

Caption: A decision tree for troubleshooting common issues in the column chromatography of this compound derivatives.

Diagram 2: General Purification Workflow

purification_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Reaction Mixture tlc_dev TLC Method Development (Find Solvent System with Rf ~0.3) crude_product->tlc_dev pack_column Pack Silica Gel Column tlc_dev->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute_column Elute with Gradient & Collect Fractions load_sample->elute_column analyze_fractions Analyze Fractions by TLC elute_column->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: A standard workflow for the purification of this compound derivatives using flash column chromatography.

References

  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]

  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. ResearchGate. [Link]

  • Eastman Kodak Co. (1979). Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • Zbornik, T. W., & Slagle, D. J. (1954). Separation of isomeric mixtures of nitroanilines.
  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]

  • Scribd. (n.d.). Lab Report 5. [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. [Link]

  • ACS Publications. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Biotage. (n.d.). Successful flash chromatography. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Scribd. (n.d.). Nitroanilne TLC. [Link]

  • Scribd. (n.d.). TLC Separation of Nitroanilines. [Link]

  • PubMed. (1998). Purification and characterization of aromatic amine dehydrogenase from Alcaligenes xylosoxidans. [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. [Link]

  • Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro An.... [Link]

  • SIELC Technologies. (2018). 2-Bromo-5-nitroaniline. [Link]

  • PubMed. (1998). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. [Link]

Sources

Technical Support Center: Managing Thermal Instability During the Synthesis of 3-Bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Guide Version: 1.0

Introduction

Welcome to the technical support center for the synthesis of 3-Bromo-5-fluoro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar halogenated nitroaniline compounds. The presence of both nitro and halogen functional groups on the aniline ring introduces significant thermal instability. Understanding and managing these hazards is critical for ensuring laboratory safety and achieving successful synthetic outcomes.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate the risks associated with the thermal instability of this compound. The information presented here is grounded in established principles of chemical process safety and supported by authoritative references.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the thermal stability of this compound during its synthesis.

Q1: What makes this compound and related compounds thermally unstable?

A1: The thermal instability of halogenated nitroanilines stems from the presence of the nitro group (-NO₂), a well-known energetic functional group.[1] The nitro group is a strong electron-withdrawing group, which activates the aromatic ring.[1] When heated, organic nitro compounds can undergo exothermic decomposition, which can be violent or even explosive.[2] The presence of halogens can further influence the decomposition pathway and onset temperature. In many cases, impurities or contaminants, such as residual acids from the nitration process, can significantly lower the decomposition temperature.[2]

Q2: What are the primary hazards associated with the synthesis of this compound?

A2: The primary hazard is a runaway reaction, which is a thermally uncontrolled exothermic reaction.[3][4] This can be initiated by inadequate temperature control, leading to a rapid increase in temperature and pressure within the reaction vessel.[5] Such events can result in vessel rupture, fire, or explosion.[6][7] Additionally, the decomposition of nitroanilines produces toxic gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[6][8]

Q3: What are the critical process parameters to monitor during the synthesis?

A3: The most critical parameter to monitor is the reaction temperature. Precise and constant temperature control is paramount. Other important parameters include the rate of addition of reagents (especially the nitrating agent), stirring efficiency, and the concentration of reactants. Any deviation in these parameters can lead to localized "hot spots" and initiate a thermal runaway.[5]

Q4: Are there safer, alternative synthetic routes?

A4: While many synthetic routes for nitroanilines involve hazardous reagents like strong acids, some methods aim to mitigate these risks.[9] For instance, some patented methods for substituted nitroanilines suggest milder conditions that avoid high temperatures and pressures.[9] Catalytic hydrogenation is another approach used for preparing halogenated anilines from halogenated nitrobenzenes, which can be a safer alternative to some traditional reduction methods.[10] However, each route has its own set of safety considerations that must be thoroughly evaluated.

Q5: What immediate actions should be taken in case of a suspected thermal runaway?

A5: In the event of a suspected thermal runaway (e.g., a rapid, unexpected temperature increase), the immediate priorities are to ensure personnel safety and attempt to bring the reaction under control if it can be done safely. This typically involves:

  • Activating any emergency cooling systems.

  • Stopping the addition of any further reagents.

  • If possible and safe, quenching the reaction by adding a pre-determined quenching agent.

  • Evacuating the immediate area and alerting safety personnel.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound, with a focus on thermal instability.

Issue 1: Uncontrolled Exotherm During Nitration

Symptoms:

  • Rapid and unexpected rise in reaction temperature.

  • Vigorous gas evolution.

  • Change in color of the reaction mixture (e.g., darkening).

Possible Causes & Corrective Actions:

Possible Cause Explanation Corrective Action & Prevention
Inadequate Cooling The heat generated by the exothermic nitration reaction exceeds the cooling capacity of the system.Immediate Action: Enhance cooling by using a larger or colder cooling bath (e.g., ice/salt or dry ice/acetone). If the temperature continues to rise uncontrollably, prepare for an emergency quench. Prevention: Ensure the cooling system is appropriately sized for the scale of the reaction. Conduct a thorough thermal hazard assessment before scaling up.
Reagent Addition Rate Too Fast Adding the nitrating agent too quickly can lead to a rapid accumulation of unreacted reagents and a sudden release of heat.Immediate Action: Immediately stop the addition of the nitrating agent. Prevention: Add the nitrating agent dropwise or via a syringe pump to maintain a steady, controlled rate. Monitor the internal temperature closely during the addition.
Poor Mixing Inefficient stirring can create localized "hot spots" where the temperature is significantly higher than the bulk reaction mixture.Immediate Action: Increase the stirring rate. Prevention: Use an appropriately sized stir bar or an overhead mechanical stirrer for larger scale reactions to ensure homogeneous mixing.
Issue 2: Product Decomposition During Workup or Isolation

Symptoms:

  • Darkening or charring of the product.

  • Low yield of the desired product.

  • Evolution of brown fumes (NOx).

Possible Causes & Corrective Actions:

Possible Cause Explanation Corrective Action & Prevention
High Temperatures During Solvent Removal Applying excessive heat during rotary evaporation or vacuum drying can initiate thermal decomposition of the product.Immediate Action: Reduce the temperature of the heating bath immediately. Prevention: Use a lower temperature for solvent removal. It is often safer to remove the solvent at a slightly higher vacuum and lower temperature.
Presence of Acidic Impurities Residual strong acids from the nitration step can catalyze the decomposition of the nitroaniline product, especially upon heating.[2]Immediate Action: If decomposition is observed, immediately cool the material. Prevention: Thoroughly wash the crude product to remove all traces of acid before drying. A wash with a dilute base (e.g., sodium bicarbonate solution) followed by water is often effective.
Logical Flow for Troubleshooting Thermal Events

SafeSynthesisWorkflow Start Start: Pre-reaction Safety Review Setup Reaction Setup with Jacketed Vessel & Overhead Stirrer Start->Setup Cooldown Cool Reactants to 0°C Setup->Cooldown Nitration Controlled Dropwise Addition of Nitrating Agent (T < 5°C) Cooldown->Nitration Monitor Monitor Reaction (TLC, LC-MS) Nitration->Monitor Quench Quench on Ice Monitor->Quench Workup Wash with Water & NaHCO3 Solution Quench->Workup Drying Vacuum Dry at Low Temperature (<40°C) Workup->Drying End End: Stable Product Drying->End

Caption: Workflow for the safe synthesis of this compound.

IV. References

  • New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

  • Düfert, A., et al. (2023). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline. Retrieved from

  • Kozak, G. D. (2025). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898263A - Method for preparing halogenated aniline from halogenated nitrobenzene by catalytic hydrogenation. Retrieved from

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. Retrieved from [Link]

  • Varma, R. S. (2025). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. PMC - NIH. Retrieved from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. Retrieved from

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. For drug development professionals and researchers, nuclear magnetic resonance (NMR) spectroscopy remains the cornerstone of molecular characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-5-fluoro-2-nitroaniline, a polysubstituted aromatic compound with potential applications as a synthetic building block.

This guide moves beyond a simple recitation of spectral data. It is designed to provide a practical, field-proven perspective on spectral interpretation, rooted in the fundamental electronic effects of the substituents. We will dissect the predicted spectra, explaining the causality behind the observed chemical shifts and coupling constants, and compare these predictions with data from structurally related analogues.

The Subject Molecule: this compound

This compound (C₆H₄BrFN₂O₂) is a highly substituted aniline derivative.[1] The complex interplay of its electron-withdrawing and electron-donating groups presents a compelling case study for NMR spectral analysis. The bromine, fluorine, and nitro groups are electron-withdrawing, while the amino group is electron-donating.[2][3] Understanding how these competing electronic effects manifest in the NMR spectrum is crucial for its correct identification and for predicting the reactivity of different positions on the aromatic ring.

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns are highly influenced by the surrounding substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-47.5 - 7.8Doublet of doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
H-67.2 - 7.5Doublet of doublets (dd)⁴J(H-F) ≈ 4-6 Hz, ⁴J(H-H) ≈ 2-3 Hz
-NH₂5.0 - 6.0Broad singlet-

Disclaimer: These are predicted values and may vary from experimental results.

In-depth ¹H NMR Spectral Interpretation

The predicted ¹H NMR spectrum reveals a downfield shift for both aromatic protons, a consequence of the strong electron-withdrawing nature of the nitro group and the halogens.[3]

  • H-4 Signal: The proton at the C-4 position is predicted to appear at the most downfield position. This is due to its ortho relationship to the strongly electron-withdrawing nitro group and its meta relationship to the electron-withdrawing bromine and fluorine atoms. The signal is expected to be a doublet of doublets, arising from coupling to the fluorine atom (³J) and the H-6 proton (⁴J). The three-bond coupling to fluorine is typically larger than the four-bond coupling to the other proton.[4]

  • H-6 Signal: The proton at the C-6 position is expected to be upfield relative to H-4. While it is ortho to the electron-donating amino group, which would typically cause shielding, this effect is counteracted by the ortho position to the electron-withdrawing bromine atom and the para position to the nitro group.[5] This signal is also predicted to be a doublet of doublets due to coupling with the fluorine atom (⁴J) and the H-4 proton (⁴J).

  • -NH₂ Protons: The protons of the amino group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[6]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1145 - 150
C-2135 - 140
C-3110 - 115
C-4120 - 125
C-5155 - 160 (d, ¹J(C-F) ≈ 240-260 Hz)
C-6115 - 120

Disclaimer: These are predicted values and may vary from experimental results. The carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling.

In-depth ¹³C NMR Spectral Interpretation

The predicted ¹³C NMR spectrum shows a wide dispersion of signals, reflecting the diverse electronic environments of the carbon atoms.

  • C-1, C-2, and C-5: These carbons, directly attached to the nitrogen, nitro, and fluorine substituents, respectively, are expected to be the most downfield. The C-5 carbon, bonded to the highly electronegative fluorine atom, will exhibit a large one-bond coupling constant (¹J(C-F)), resulting in a characteristic doublet.[7]

  • C-3: The carbon bearing the bromine atom is predicted to be relatively upfield compared to the other substituted carbons.

  • C-4 and C-6: These protonated carbons are expected to be the most shielded of the aromatic carbons, appearing at the higher field end of the aromatic region. Their chemical shifts are influenced by the combined effects of all the substituents on the ring.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the amine and the asymmetric and symmetric stretches of the nitro group.

  • X-ray Crystallography: Offers the definitive solid-state structure, but requires a suitable single crystal, which may not always be obtainable.

Each of these techniques provides a piece of the puzzle, but only NMR provides the detailed connectivity and electronic information necessary for a complete structural assignment in solution.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[8][9][10]

  • Filter the solution into a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Experiment: Standard one-pulse proton experiment.

  • Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2-3 s

    • Relaxation Delay: 1-2 s

    • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

3. ¹³C NMR Acquisition:

  • Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

  • Parameters:

    • Spectral Width: ~200-220 ppm

    • Acquisition Time: ~1-2 s

    • Relaxation Delay: 2 s

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.[11]

  • Integrate the ¹H NMR signals.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich in information, reflecting the complex electronic interplay of its substituents. A thorough understanding of fundamental NMR principles, including chemical shift theory and spin-spin coupling, allows for a confident and accurate structural assignment. This guide provides a framework for interpreting the predicted spectra of this molecule and serves as a practical reference for researchers and scientists in the field of drug development and chemical synthesis. The provided experimental protocol offers a starting point for obtaining high-quality data, which is the foundation of any robust spectral analysis.

References

  • ChemBK. This compound. Available from: [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments?. Available from: [Link]

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  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Available from: [Link]

  • PubMed. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Available from: [Link]

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Available from: [Link]

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  • PubMed. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Available from: [Link]

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  • Oregon State University. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

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  • ACS Publications. Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Available from: [Link]

  • ACS Publications. Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Available from: [Link]

  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... Available from: [Link]

  • UW-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • Canadian Science Publishing. THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Available from: [Link]

  • Journal of Undergraduate Chemistry Research. CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Available from: [Link]

  • ResearchGate. Influence of Substituents on the Through-Space Shielding of Aromatic Rings. Available from: [Link]

  • De Gruyter. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Available from: [Link]

  • University of Regensburg. Chemical shifts. Available from: [Link]

  • ResearchGate. NMR of Compounds Containing NH2, NO2 and NO Groups. Available from: [Link]

  • PubMed. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 3-Bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is a cornerstone of final product quality, safety, and efficacy. 3-Bromo-5-fluoro-2-nitroaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical scrutiny to ensure it meets stringent purity specifications. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, grounded in established scientific principles and practical expertise. We will explore a primary HPLC methodology, discuss viable alternatives, and benchmark HPLC against other analytical techniques, all while adhering to the robust framework of international regulatory guidelines.

The Criticality of Purity for this compound

This compound (C₆H₄BrFN₂O₂) is a substituted aromatic amine whose molecular structure presents unique analytical challenges.[1] The presence of bromine and fluorine atoms, along with a nitro group, influences its chromatographic behavior and necessitates a well-resolved separation from potential impurities. These impurities can arise from the synthetic pathway, such as unreacted starting materials, isomeric byproducts, or degradation products. Undetected impurities can have deleterious effects on downstream reactions and the toxicological profile of the final API. Therefore, a validated, stability-indicating analytical method is not just a regulatory requirement but a scientific imperative.

Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)

For the analysis of moderately polar and non-volatile compounds like this compound, RP-HPLC is the gold standard in the pharmaceutical industry due to its high sensitivity, reproducibility, and suitability for a wide range of analytes.[2]

Causality Behind Method Choices

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and detection.

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and serves as an excellent starting point. Its non-polar nature provides effective retention for the aromatic ring of this compound. For potentially challenging separations involving isomers, alternative phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer enhanced selectivity through π-π and dipole-dipole interactions with the analyte's aromatic and electronegative functional groups.[3][4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is recommended to ensure the elution of both the main component and any potential impurities with varying polarities within a reasonable timeframe.

    • Organic Modifier: Acetonitrile is often preferred over methanol for the analysis of aromatic compounds as it can provide sharper peaks and lower UV cutoff.

    • Aqueous Phase: A slightly acidic mobile phase, achieved by adding a small amount of an acid like phosphoric acid or formic acid, is crucial.[5] This suppresses the ionization of the aniline moiety, leading to better peak shape and retention time reproducibility. For mass spectrometry (MS) compatible methods, formic acid is the preferred choice.

  • Detection: A photodiode array (PDA) or a variable wavelength UV detector is ideal. The extended chromophore system in this compound, due to the nitro and amino groups on the benzene ring, results in strong UV absorbance, allowing for sensitive detection. A PDA detector offers the added advantage of providing spectral data, which is invaluable for peak purity assessment and impurity identification.

Experimental Protocol: Primary RP-HPLC Method

Objective: To determine the purity of this compound and separate it from potential process-related impurities and degradation products.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent resolving power and is a robust, commonly available stationary phase.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified aqueous phase to ensure consistent analyte ionization state and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good solvating power for the analyte and low UV cutoff.
Gradient Elution 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% BA gradient is employed to elute a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection UV at 254 nmA common wavelength for aromatic compounds; a full spectral scan (e.g., 200-400 nm) is recommended for method development.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile Phase A : Mobile Phase B (50:50, v/v)Ensures compatibility with the initial mobile phase conditions and good sample solubility.

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Reference & Sample dissolve Dissolve in Diluent weigh->dissolve injector Autosampler dissolve->injector Inject pump HPLC Pump (Mobile Phase) pump->injector column C18 Column injector->column detector UV/PDA Detector column->detector chromatogram Generate Chromatogram detector->chromatogram Signal integration Peak Integration & Purity Calculation chromatogram->integration

Caption: High-level workflow for the HPLC purity analysis of this compound.

Comparative Analysis: Alternative Methods

While the primary RP-HPLC method is robust, certain situations may necessitate alternative approaches. A comparison with other analytical techniques provides a broader perspective on purity assessment.

TechniquePrincipleSpecificitySensitivityApplicability for this compound
RP-HPLC (C18) Separation based on differential partitioning between a mobile and stationary phase.High; can separate structurally similar impurities.High (ng to pg level)Excellent: Ideal for non-volatile and thermally labile compounds like anilines.
RP-HPLC (PFP) Similar to C18 but with additional π-π and dipole-dipole interactions.Very High: Can provide alternative selectivity for halogenated and isomeric impurities.High (ng to pg level)Excellent Alternative: Recommended if co-elution is observed on a C18 column.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Very high; provides structural information for impurity identification.Very high (pg to fg level)Moderate: The compound is semi-volatile, but may require derivatization to improve thermal stability and peak shape.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns for faster, more efficient separations.Very highVery highExcellent: Offers significant improvements in speed and resolution over conventional HPLC.

The Imperative of Method Validation: A Self-Validating System

A developed analytical method is incomplete without rigorous validation to demonstrate its suitability for the intended purpose.[6] Validation is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is a self-validating system.[4][7][8][9]

Key Validation Parameters
  • Specificity/Selectivity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) to ensure that degradation peaks are well-resolved from the main peak.[10][11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically determined by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Logical Framework for Method Validation

Validation_Logic cluster_dev Method Development cluster_val ICH Q2(R1) Validation cluster_routine Routine Use Dev Develop HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Dev->Linearity Accuracy Accuracy (% Recovery) Dev->Accuracy Precision Precision (Repeatability & Intermediate) Dev->Precision LOD_LOQ LOD & LOQ Dev->LOD_LOQ Robustness Robustness Dev->Robustness Routine Validated Method for QC & Stability Testing Specificity->Routine Linearity->Routine Accuracy->Routine Precision->Routine LOD_LOQ->Routine Robustness->Routine

Caption: Logical flow from HPLC method development through validation to routine application.

Conclusion

The purity analysis of this compound is a critical quality control step that is best served by a well-developed and validated reversed-phase HPLC method. While a standard C18 column provides a robust starting point, alternative stationary phases like PFP can offer enhanced selectivity for challenging separations. The comparison with other techniques underscores the versatility and suitability of HPLC for this particular analyte. Ultimately, adherence to the principles of scientific integrity, particularly through rigorous validation as per ICH guidelines, ensures that the analytical data generated is trustworthy, reliable, and fit for its intended purpose in the pharmaceutical industry.

References

  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]

  • Jain, D. et al. (2021). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Singh, B. et al. (2014). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. Journal of Pharmaceutical Analysis, 4(5), 348-354.
  • ResearchGate. (2025). (PDF) DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-fluoroaniline. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.

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A Comparative Guide to the Reactivity of 3-Bromo-5-fluoro-2-nitroaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, halogenated nitroanilines are indispensable building blocks. The precise arrangement of substituents on the aniline ring dictates the molecule's electronic and steric properties, thereby governing its reactivity in subsequent synthetic transformations. This guide offers an in-depth comparison of the reactivity of 3-Bromo-5-fluoro-2-nitroaniline and its key isomers, providing a framework for rational synthetic design and troubleshooting.

Introduction: The Subtle Dance of Electrons and Steric Hindrance

The reactivity of a substituted aniline is a complex interplay of the electronic (inductive and resonance) and steric effects of its substituents. The amino group (-NH₂) is a strong activating group and ortho-, para-director for electrophilic aromatic substitution, while the nitro group (-NO₂) is a powerful deactivating group and meta-director. Halogens introduce a mix of inductive electron withdrawal and resonance electron donation. In the context of nucleophilic aromatic substitution (SNAr), the nitro group is a strong activator, particularly when positioned ortho or para to a leaving group.[1]

This guide will focus on comparing the reactivity of This compound with four of its isomers, selected to highlight the impact of substituent positioning:

  • Isomer 1: 4-Bromo-3-fluoro-2-nitroaniline

  • Isomer 2: 2-Bromo-5-fluoro-4-nitroaniline

  • Isomer 3: 4-Bromo-5-fluoro-2-nitroaniline

  • Isomer 4: 2-Bromo-3-fluoro-4-nitroaniline

We will explore their comparative reactivity in three key transformations: Nucleophilic Aromatic Substitution (SNAr), reduction of the nitro group, and diazotization of the amino group.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing aromatic rings, especially those activated by electron-withdrawing groups like the nitro group. The reaction generally proceeds via a Meisenheimer complex, and its rate is influenced by the stability of this intermediate.[2]

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

IsomerLeaving GroupPosition of -NO₂ relative to Leaving GroupPredicted Relative ReactivityRationale
This compound Br⁻orthoHighThe nitro group is ortho to the bromine, strongly stabilizing the Meisenheimer intermediate through resonance. Fluorine's inductive withdrawal further enhances ring electrophilicity.
Isomer 1: 4-Bromo-3-fluoro-2-nitroaniline Br⁻metaLowThe nitro group is meta to the bromine, offering no resonance stabilization to the Meisenheimer intermediate.
Isomer 2: 2-Bromo-5-fluoro-4-nitroaniline Br⁻orthoHighSimilar to the parent compound, the nitro group is ortho to the bromine, providing strong resonance stabilization.
Isomer 3: 4-Bromo-5-fluoro-2-nitroaniline Br⁻metaLowThe nitro group is meta to the bromine, leading to poor stabilization of the reaction intermediate.
Isomer 4: 2-Bromo-3-fluoro-4-nitroaniline Br⁻orthoHighThe nitro group is ortho to the bromine, facilitating strong resonance stabilization of the Meisenheimer complex.

Discussion:

The position of the strongly electron-withdrawing nitro group relative to the halogen leaving group is the dominant factor in determining the rate of SNAr reactions. Isomers where the nitro group is ortho or para to the bromine (this compound, Isomer 2, and Isomer 4) are predicted to be significantly more reactive towards nucleophiles than those with a meta relationship (Isomer 1 and Isomer 3). The fluorine atom, through its strong inductive electron-withdrawing effect, will generally increase the electrophilicity of the aromatic ring in all isomers, making them more susceptible to nucleophilic attack compared to their non-fluorinated analogs.

Experimental Protocol: Comparative SNAr Reactivity via UV-Vis Spectroscopy

This protocol outlines a general method for comparing the rates of nucleophilic aromatic substitution for the different isomers with a nucleophile like piperidine, monitored by UV-Vis spectroscopy.

SNAr_Workflow

Methodology:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each bromo-fluoro-nitroaniline isomer and a 1 M stock solution of piperidine in anhydrous DMSO.

  • Spectrophotometric Measurement: In a temperature-controlled cuvette at 25°C, place 2.9 mL of DMSO. Add 0.1 mL of the isomer stock solution and record the initial absorbance spectrum to determine the wavelength of maximum absorbance (λmax).

  • Reaction Initiation: To the cuvette containing the isomer solution, rapidly inject 0.1 mL of the 1 M piperidine stock solution and start recording the absorbance at λmax as a function of time.

  • Data Analysis: The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential decay curve. Comparing the kobs values for each isomer will provide a quantitative measure of their relative reactivity in this SNAr reaction.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many pharmaceuticals and specialty chemicals. This reaction is often a key step in the synthesis of benzimidazoles from ortho-nitroanilines.[3][4][5][6] The rate and selectivity of this reduction can be influenced by the electronic environment of the nitro group and the presence of other reducible functional groups (like the C-Br bond).

Table 2: Predicted Relative Reactivity in Nitro Group Reduction

IsomerElectronic Environment of -NO₂Potential for Competing ReactionsPredicted Ease of ReductionRationale
This compound Ortho to -NH₂ and -BrDebromination under harsh conditionsModerateThe nitro group is sterically hindered by the adjacent amino and bromo groups, which may slow the reaction. The electron-donating amino group can slightly deactivate the nitro group towards reduction.
Isomer 1: 4-Bromo-3-fluoro-2-nitroaniline Ortho to -NH₂ and -FDebrominationModerateSimilar steric hindrance and electronic effects as the parent compound.
Isomer 2: 2-Bromo-5-fluoro-4-nitroaniline Para to -NH₂DebrominationHighThe nitro group is less sterically hindered and is para to the strongly electron-donating amino group, which can facilitate reduction.
Isomer 3: 4-Bromo-5-fluoro-2-nitroaniline Ortho to -NH₂ and meta to -Br and -FDebrominationModerateSteric hindrance from the ortho amino group is a key factor.
Isomer 4: 2-Bromo-3-fluoro-4-nitroaniline Para to -NH₂DebrominationHighSimilar to Isomer 2, the para relationship with the amino group and less steric hindrance should favor reduction.

Discussion:

The ease of nitro group reduction is influenced by both steric and electronic factors. Steric hindrance around the nitro group, as seen in the isomers with ortho-substituents (this compound, Isomer 1, and Isomer 3), can impede the approach of the reducing agent. Electronically, the powerful electron-donating amino group can increase the electron density on the nitro group, making it slightly less electrophilic and thus slower to reduce. However, in practice, a variety of reducing agents can effectively reduce the nitro group in these types of molecules.[7][8] A key consideration is the potential for hydrodebromination, especially with catalytic hydrogenation under harsh conditions.

Experimental Protocol: Synthesis of Benzimidazoles via Reductive Cyclization

This protocol describes a one-pot synthesis of a benzimidazole derivative from an ortho-nitroaniline, which serves as a practical measure of the ease of nitro group reduction and subsequent cyclization.

Benzimidazole_Synthesis

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the ortho-nitroaniline isomer (1.0 eq.) and benzaldehyde (1.1 eq.) in ethanol.

  • Addition of Reducing Agent: Add an aqueous solution of sodium dithionite (Na₂S₂O₄, 3.0 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by silica gel column chromatography.

  • Analysis: The yield and purity of the resulting benzimidazole can be used as a proxy for the reactivity of the starting ortho-nitroaniline isomer in this transformation.

Diazotization of the Amino Group

Diazotization of the amino group to form a diazonium salt is a versatile reaction for introducing a variety of functional groups onto an aromatic ring. The stability and reactivity of the resulting diazonium salt are influenced by the electronic nature of the other substituents on the ring.

Table 3: Predicted Relative Reactivity in Diazotization

IsomerElectronic Nature of the RingPredicted Stability of Diazonium SaltRationale
This compound Strongly electron-deficientHighThe strongly electron-withdrawing nitro and halogen groups stabilize the diazonium salt, making it less prone to decomposition.
Isomer 1: 4-Bromo-3-fluoro-2-nitroaniline Strongly electron-deficientHighSimilar to the parent compound, the electron-withdrawing groups enhance the stability of the diazonium salt.
Isomer 2: 2-Bromo-5-fluoro-4-nitroaniline Strongly electron-deficientHighThe combined electron-withdrawing effects of the substituents lead to a stable diazonium salt.
Isomer 3: 4-Bromo-5-fluoro-2-nitroaniline Strongly electron-deficientHighThe presence of multiple electron-withdrawing groups contributes to the stability of the diazonium intermediate.
Isomer 4: 2-Bromo-3-fluoro-4-nitroaniline Strongly electron-deficientHighThe electron-deficient nature of the aromatic ring stabilizes the diazonium salt.

Discussion:

All the isomers, being highly substituted with electron-withdrawing groups, are expected to form relatively stable diazonium salts upon reaction with nitrous acid. The primary difference in reactivity will likely be observed in the subsequent reactions of these diazonium salts (e.g., Sandmeyer reaction, Schiemann reaction). The rate of these subsequent reactions will be influenced by the electronic and steric environment of the diazonium group. For instance, steric hindrance from adjacent bulky groups might affect the approach of the incoming nucleophile or catalyst.

Spectroscopic Data Comparison

The electronic and structural differences between the isomers are reflected in their spectroscopic data.

Table 4: Representative Spectroscopic Data

Isomer¹H NMR (Aromatic Region, δ ppm)¹³C NMR (Aromatic Region, δ ppm)IR (ν cm⁻¹)
This compound ~7.5-8.0 (2H, m)~110-150~3400-3500 (N-H), ~1520 (NO₂ asym), ~1340 (NO₂ sym)
Isomer 2: 2-Bromo-5-fluoro-4-nitroaniline ~7.0-8.5 (2H, m)~105-155~3350-3450 (N-H), ~1530 (NO₂ asym), ~1350 (NO₂ sym)
Isomer 3: 4-Bromo-5-fluoro-2-nitroaniline ~6.8-8.2 (2H, m)~100-160~3400-3500 (N-H), ~1525 (NO₂ asym), ~1345 (NO₂ sym)

(Note: Specific chemical shifts and coupling constants will vary depending on the solvent and spectrometer frequency. The data presented are approximate ranges.)

The ¹H and ¹³C NMR spectra will show distinct patterns of chemical shifts and coupling constants for each isomer due to the different electronic environments of the protons and carbons. ¹⁹F NMR would also be a powerful tool to distinguish between the isomers, as the chemical shift of the fluorine atom is highly sensitive to its position on the ring and the nature of the adjacent substituents.

Conclusion

The reactivity of this compound and its isomers is a nuanced function of the interplay between electronic and steric effects. For nucleophilic aromatic substitution, the relative position of the nitro group to the halogen is the primary determinant of reactivity. In the reduction of the nitro group, steric hindrance and the electronic influence of the amino group play significant roles. All isomers are expected to undergo diazotization to form relatively stable diazonium salts, with subsequent reactivity being dependent on the specific reaction conditions.

This guide provides a predictive framework for understanding the reactivity of these complex substituted anilines. Experimental validation of these predictions will be crucial for the successful design and implementation of synthetic routes utilizing these versatile building blocks.

References

  • Wadhawa, G. C., et al. (2012). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. ResearchGate. [Link]

  • (2012). One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines and Aldehydes. European Journal of Organic Chemistry, 2012, 6508–6512.
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  • Crampton, M. R., Emokpae, T. A., & Isanbor, C. (2005). Electronic and steric effects in the SNAr substitution reactions of substituted anilines with 2,4‐dinitrophenyl 2,4,6‐trinitrophenyl ether in acetonitrile. Journal of Physical Organic Chemistry, 19(1), 75–80.
  • (2012). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes.
  • (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • (2023).
  • (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2.
  • (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3. Dalton Transactions.
  • (n.d.). Reactions of Aniline. Chemistry Steps. [Link]

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  • (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. PubChem. [Link]

  • (n.d.). 2-Bromo-6-fluoro-4-nitroaniline. PubChem. [Link]

  • (2025). physical properties of 4-Bromo-2-nitroaniline. Benchchem.
  • (2025). A Comparative Spectroscopic Analysis of Fluoroaniline Isomers. Benchchem.
  • (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • (n.d.). 16.6 Nucleophilic Aromatic Substitution. NC State University Libraries. [Link]

  • (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. [Link]

  • (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]

  • (n.d.). 3-bromo-5-fluoro-n-methyl-2-nitroaniline. PubChemLite. [Link]

  • (n.d.). 3-Bromo-5-fluoroaniline. PubChem. [Link]

  • (n.d.). Synthesis method of 2,4-binitro-6-bromaniline diazonium salt.
  • (2019). 16.6: Multistep Synthesis. Chemistry LibreTexts. [Link]

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A Comparative Guide to Alternative Synthetic Routes for 3-Bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-fluoro-2-nitroaniline is a key building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern, however, presents a significant synthetic challenge, with a notable absence of direct, high-yielding routes in published literature. This guide provides a comparative analysis of two plausible, alternative synthetic pathways to this valuable intermediate. Each route is dissected to explain the strategic choices behind the sequence of reactions, supported by experimental data from analogous transformations. Detailed protocols, performance metrics, and mechanistic considerations are presented to empower researchers in selecting and optimizing a suitable synthetic strategy.

Introduction: The Synthetic Hurdle

The precise arrangement of bromo, fluoro, and nitro substituents on the aniline ring makes this compound a non-trivial synthetic target. The directing effects of these functional groups during electrophilic aromatic substitution reactions must be carefully considered to achieve the desired regiochemistry. A comprehensive literature search reveals a scarcity of direct synthetic methods, necessitating the development of multi-step strategies from readily available starting materials. This guide explores two such rationally designed, alternative routes and provides a framework for their comparison.

Route 1: Synthesis via Sandmeyer Reaction and Subsequent Nitration and Amination

This pathway commences with the commercially available 3,5-difluoroaniline and leverages a Sandmeyer reaction to introduce the bromine atom, followed by a regioselective nitration and a final amination step.

Workflow Diagram

Route_1 A 3,5-Difluoroaniline B 1-Bromo-3,5-difluorobenzene A->B  NaNO₂, HBr, CuBr (Sandmeyer Reaction) C 1-Bromo-3,5-difluoro-2-nitrobenzene B->C  HNO₃, H₂SO₄ (Nitration) D This compound C->D  NH₃ or equivalent (Nucleophilic Aromatic Substitution)

Caption: Synthetic workflow for Route 1.

Mechanistic Considerations and Strategic Choices

The initial Sandmeyer reaction provides a reliable method to install a bromine atom at a specific position, starting from the corresponding aniline. The subsequent nitration of 1-bromo-3,5-difluorobenzene is the most critical step in this sequence. The two fluorine atoms are ortho, para-directing but deactivating, while the bromine atom is also an ortho, para-directing deactivator. The position ortho to the bromine and between the two fluorine atoms (C2) is sterically hindered. Therefore, nitration is expected to occur at the C2 position, activated by the two meta-fluorine atoms and ortho to the bromine. The final step involves a nucleophilic aromatic substitution of one of the activated fluorine atoms with an amino group. The nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-3,5-difluorobenzene [1][2][3][4]

This procedure is adapted from a known Sandmeyer reaction of 3,5-difluoroaniline.[1][2][3]

  • Materials: 3,5-difluoroaniline, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr, 48%), Copper(I) bromide (CuBr), Ice, Sodium hydroxide (NaOH) solution (5%).

  • Procedure:

    • A solution of 3,5-difluoroaniline (1.0 eq) in 48% HBr is cooled to 0-5 °C in an ice bath.

    • A solution of sodium nitrite (1.0 eq) in water is added dropwise while maintaining the temperature below 5 °C.

    • The resulting diazonium salt solution is then added portion-wise to a heated solution of CuBr in 48% HBr.

    • The reaction mixture is heated to facilitate the decomposition of the diazonium salt.

    • The product is isolated by steam distillation.

    • The organic layer of the distillate is separated, washed with 5% NaOH solution and water, dried over anhydrous magnesium sulfate, and purified by distillation.

Step 2: Nitration of 1-Bromo-3,5-difluorobenzene

  • Materials: 1-Bromo-3,5-difluorobenzene, Concentrated nitric acid (HNO₃), Concentrated sulfuric acid (H₂SO₄), Ice.

  • Procedure:

    • 1-Bromo-3,5-difluorobenzene (1.0 eq) is dissolved in concentrated sulfuric acid and cooled to 0-5 °C.

    • A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

    • The reaction is stirred at low temperature for a specified time and then allowed to warm to room temperature.

    • The reaction mixture is poured onto crushed ice, and the precipitated product is filtered, washed with cold water until neutral, and dried.

Step 3: Amination of 1-Bromo-3,5-difluoro-2-nitrobenzene

  • Materials: 1-Bromo-3,5-difluoro-2-nitrobenzene, Ammonia (aqueous or in a sealed tube), or an appropriate amine source.

  • Procedure:

    • 1-Bromo-3,5-difluoro-2-nitrobenzene is heated with an excess of aqueous ammonia in a sealed vessel at elevated temperature and pressure.

    • After cooling, the product is isolated by filtration or extraction, washed, and purified by recrystallization or chromatography.

Performance Data (Anticipated)
StepReactionStarting MaterialProductReagentsYield (%)Purity (%)
1Sandmeyer Reaction3,5-Difluoroaniline1-Bromo-3,5-difluorobenzeneNaNO₂, HBr, CuBr83[3]>98
2Nitration1-Bromo-3,5-difluorobenzene1-Bromo-3,5-difluoro-2-nitrobenzeneHNO₃, H₂SO₄70-80 (estimated)>95
3Amination1-Bromo-3,5-difluoro-2-nitrobenzeneThis compoundNH₃60-70 (estimated)>98

Route 2: Synthesis via Bromination and Nitration of 3-Fluoroaniline

This alternative route begins with 3-fluoroaniline, proceeding through a regioselective bromination followed by nitration. The success of this route hinges on controlling the regioselectivity of two successive electrophilic aromatic substitution reactions.

Workflow Diagram

Route_2 A 3-Fluoroaniline B 3-Bromo-5-fluoroaniline A->B  Br₂, solvent (Bromination) C This compound B->C  HNO₃, H₂SO₄ (Nitration)

Caption: Synthetic workflow for Route 2.

Mechanistic Considerations and Strategic Choices

The amino group is a strongly activating, ortho, para-directing group, while the fluorine atom is a deactivating, ortho, para-director. In 3-fluoroaniline, the positions ortho and para to the amino group (C2, C4, C6) are activated. The position para to the amino group (C6) is also ortho to the fluorine. The position ortho to the amino group (C2) is also ortho to the fluorine. Bromination is expected to occur at the most activated positions, which are ortho and para to the amino group. To achieve mono-bromination at the desired C5 position (meta to the amino group), the strong activating effect of the amino group needs to be modulated, for instance, by acetylation to form an acetanilide. However, direct bromination might still offer a pathway.

The subsequent nitration of 3-bromo-5-fluoroaniline is directed by three substituents. The amino group is a strong ortho, para-director, while the bromo and fluoro groups are deactivating ortho, para-directors. The position ortho to the strongly activating amino group (C2) is the most likely site for nitration.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-fluoroaniline

A copper-catalyzed oxidative bromination is a potential method for regioselective bromination of anilines.[5]

  • Materials: 3-Fluoroaniline, Sodium bromide (NaBr), Sodium persulfate (Na₂S₂O₈), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Acetonitrile, Water.

  • Procedure:

    • A suspension of CuSO₄·5H₂O in a mixture of acetonitrile and water is prepared.

    • 3-Fluoroaniline (1.0 eq) is added to the suspension.

    • NaBr (1.8 eq) and Na₂S₂O₈ (1.4 eq) are added portion-wise at a controlled temperature (e.g., 7 °C).

    • The reaction is stirred for a specified time at low temperature and then at room temperature.

    • The reaction is quenched with sodium thiosulfate, and the pH is adjusted to be basic.

    • The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is achieved by chromatography or recrystallization.

Step 2: Nitration of 3-Bromo-5-fluoroaniline

  • Materials: 3-Bromo-5-fluoroaniline, Concentrated nitric acid (HNO₃), Concentrated sulfuric acid (H₂SO₄), Ice.

  • Procedure:

    • 3-Bromo-5-fluoroaniline (1.0 eq) is dissolved in concentrated sulfuric acid at low temperature (0-5 °C).

    • A cold mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the low temperature.

    • After the addition is complete, the reaction is stirred at low temperature for a period and then carefully poured onto crushed ice.

    • The resulting precipitate is collected by filtration, washed thoroughly with water to remove acid, and dried.

Performance Data (Anticipated)
StepReactionStarting MaterialProductReagentsYield (%)Purity (%)
1Bromination3-Fluoroaniline3-Bromo-5-fluoroanilineNaBr, Na₂S₂O₈, CuSO₄60-70 (estimated)>95
2Nitration3-Bromo-5-fluoroanilineThis compoundHNO₃, H₂SO₄70-80 (estimated)>98

Comparison of Synthetic Routes

FeatureRoute 1Route 2
Starting Material 3,5-Difluoroaniline3-Fluoroaniline
Number of Steps 32
Key Challenge Regioselective nitration of a di-halogenated benzene and subsequent nucleophilic substitution.Controlling regioselectivity in two consecutive electrophilic aromatic substitution reactions on a substituted aniline.
Potential Advantages More predictable regioselectivity in the Sandmeyer reaction.Shorter synthetic sequence.
Potential Disadvantages Longer route, potential for side products in the amination step.Potential for isomeric mixtures in both bromination and nitration steps, requiring careful optimization and purification.
Overall Yield (Estimated) 35-46%42-56%

Conclusion

Both proposed synthetic routes offer plausible, albeit challenging, pathways to this compound.

  • Route 1 , while longer, may offer better control over the introduction of the bromine substituent through the well-established Sandmeyer reaction. The success of this route is highly dependent on the regioselectivity of the subsequent nitration and the efficiency of the final amination step.

  • Route 2 presents a more concise approach. However, it requires careful control over two successive electrophilic aromatic substitution reactions, where the formation of undesired isomers is a significant risk. The development of highly regioselective bromination and nitration conditions would be critical for the viability of this route.

Ultimately, the choice of synthetic strategy will depend on the specific requirements of the researcher, including the availability of starting materials, the scale of the synthesis, and the purification capabilities at hand. The experimental data and mechanistic insights provided in this guide are intended to serve as a valuable starting point for the development of a robust and efficient synthesis of this compound.

References

  • Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene. CA2191652A1.
  • Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene. EP0776877A1.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 2014, 19(3), 3401-3418. [Link]

  • Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene. DE19544870C2.

Sources

A Comprehensive Guide to the Mass Spectrometry Fragmentation of 3-Bromo-5-fluoro-2-nitroaniline and Comparative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Bromo-5-fluoro-2-nitroaniline. In the absence of direct experimental spectra in the public domain, this document synthesizes established fragmentation principles for substituted nitroaromatics to construct a reliable theoretical framework. Furthermore, we will objectively compare mass spectrometry with alternative analytical techniques, offering a holistic perspective on the characterization of this and structurally related molecules.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of this compound

Electron ionization is a hard ionization technique that imparts significant energy to the analyte, leading to extensive and structurally informative fragmentation. The fragmentation of this compound is governed by the interplay of its functional groups: the nitro group, the amino group, and the halogen substituents, all positioned on an aromatic ring. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[1][2]

The molecular weight of this compound (C₆H₄BrFN₂O₂) is approximately 234.0 g/mol . The molecular ion peak is therefore expected to appear as a doublet at m/z 234 and 236.

Key Predicted Fragmentation Pathways

The fragmentation of the molecular ion (M⁺˙) is anticipated to proceed through several competing pathways, driven by the stability of the resulting ions and neutral losses.

  • Loss of the Nitro Group: A primary and highly characteristic fragmentation for aromatic nitro compounds is the loss of the nitro group (NO₂) as a radical, which has a mass of 46 Da.[3] This would lead to a significant fragment at m/z 188/190. An alternative, often observed fragmentation, is the loss of NO (30 Da), which would result in a fragment at m/z 204/206.[4]

  • Ortho Effect: The adjacent amino and nitro groups are positioned to exhibit an "ortho effect," a phenomenon where neighboring functional groups interact during fragmentation.[5][6] This can lead to the elimination of a hydroxyl radical (OH, 17 Da) or a water molecule (H₂O, 18 Da) following intramolecular hydrogen transfer from the amino to the nitro group.[7][8] This would produce fragments at m/z 217/219 or 216/218, respectively.

  • Loss of Halogens: The cleavage of the carbon-bromine bond is a common fragmentation pathway for brominated aromatic compounds, resulting in the loss of a bromine radical (79/81 Da).[9] This would lead to a fragment at m/z 155. The loss of a fluorine atom (19 Da) or hydrogen fluoride (20 Da) is also possible, though the C-F bond is significantly stronger than the C-Br bond.[9]

  • Sequential Fragmentations: The primary fragment ions will likely undergo further fragmentation. For instance, the [M-NO₂]⁺ ion could subsequently lose a bromine atom to yield a fragment at m/z 109. The loss of carbon monoxide (CO, 28 Da) from various fragments containing the aromatic ring is also a common occurrence in the mass spectra of aromatic compounds.[7]

Visualization of Predicted Fragmentation

G M [C₆H₄BrFN₂O₂]⁺˙ m/z 234/236 F1 [C₆H₄BrFN₂O]⁺ m/z 218/220 (-O) M->F1 -O F2 [C₆H₄BrFN]⁺˙ m/z 188/190 (-NO₂) M->F2 -NO₂ F3 [C₆H₃FN₂O₂]⁺ m/z 155 (-Br) M->F3 -Br F7 [C₆H₄BrFNOH]⁺˙ m/z 217/219 (-OH) M->F7 -OH (ortho effect) F4 [C₅H₃FN]⁺ m/z 109 (-CO) F2->F4 -Br, -HCN F6 [C₆H₄FN]⁺ m/z 109 (-NO₂) F3->F6 -NO₂ F5 [C₆H₄FNO₂]⁺˙ m/z 157

Caption: Predicted EI-MS fragmentation pathways for this compound.

Summary of Predicted Mass Spectral Data
Predicted m/zProposed Ion FormulaProposed Fragmentation PathwayPredicted Relative Abundance
234/236[C₆H₄BrFN₂O₂]⁺˙Molecular Ion (M⁺˙)Moderate
217/219[C₆H₃BrFN₂O]⁺M⁺˙ - OH (ortho effect)Low to Moderate
188/190[C₆H₄BrFN]⁺˙M⁺˙ - NO₂High
155[C₆H₃FN₂O₂]⁺M⁺˙ - BrModerate
109[C₆H₃FN]⁺[M-Br]⁺ - NO₂ or [M-NO₂]⁺ - BrModerate
75[C₅H₃F]⁺Further fragmentationLow

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound would benefit from the application of complementary analytical techniques.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
GC-MS Separation by volatility and boiling point, followed by mass analysis.[10][11]Molecular weight and fragmentation pattern, separation of volatile impurities.High sensitivity and selectivity, provides structural information.Requires the analyte to be volatile and thermally stable.[12]
HPLC-UV Separation by polarity, detection by UV absorbance.[13][14]Quantitative analysis, separation of isomers and non-volatile impurities.Excellent for quantification, non-destructive, suitable for a wide range of compounds.[15]Provides limited structural information, requires chromophores for detection.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.[16][17]Identification of functional groups (e.g., -NO₂, -NH₂, C-Br, C-F, aromatic C-H).Non-destructive, provides a molecular "fingerprint".Complex spectra can be difficult to interpret fully, not ideal for quantification.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed structural information, including connectivity of atoms and stereochemistry.Unparalleled for complete structure elucidation.Lower sensitivity than MS, requires larger sample amounts, more expensive instrumentation.

Experimental Protocol for GC-MS Analysis

This section outlines a general protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

A. Materials and Reagents
  • This compound standard

  • High-purity solvent (e.g., ethyl acetate, dichloromethane)

  • GC-MS instrument with an electron ionization source

  • Appropriate GC column (e.g., a mid-polarity capillary column like a DB-5ms)

B. Step-by-Step Procedure
  • Sample Preparation: Dissolve a small amount (e.g., 1 mg) of this compound in 1 mL of the chosen solvent to prepare a 1 mg/mL stock solution. Further dilute as necessary to achieve a concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

  • Instrument Setup:

    • Injector: Set to a temperature that ensures volatilization without thermal degradation (e.g., 250 °C). Use a split or splitless injection mode depending on the sample concentration.

    • GC Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure good separation.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 300).

      • Ion Source Temperature: Typically around 230 °C.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system and start the data acquisition.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra.

Visualization of GC-MS Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample B Dilute to Working Concentration A->B C Inject Sample B->C D GC Separation C->D E EI Ionization & Fragmentation D->E F Mass Analysis E->F G Obtain Total Ion Chromatogram F->G H Extract Mass Spectrum G->H I Identify Fragments H->I J Structural Elucidation I->J

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

This guide has presented a detailed, predicted fragmentation pattern for this compound based on established principles of mass spectrometry. The key predicted fragmentation pathways include the loss of the nitro group, ortho effect-driven eliminations, and cleavage of the carbon-halogen bonds. A comparison with alternative analytical techniques highlights the complementary nature of different methods for a comprehensive structural and quantitative analysis. The provided GC-MS protocol offers a practical starting point for the experimental characterization of this molecule. This integrated approach, combining theoretical prediction with a multi-technique analytical strategy, is essential for advancing research and development in chemical and pharmaceutical sciences.

References

Sources

A Senior Application Scientist's Guide to the Strategic Application of Halogenated Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of 3-Bromo-5-fluoro-2-nitroaniline and Its Analogs in Advanced Synthesis

For professionals engaged in the intricate fields of pharmaceutical discovery, agrochemical development, and materials science, the selection of foundational chemical scaffolds is a decision of paramount importance. Halogenated nitroanilines stand as a cornerstone class of intermediates, offering a trifecta of reactive sites—the amino, nitro, and halogen groups—that enable a diverse array of synthetic transformations. Within this class, this compound has emerged as a particularly strategic building block due to its unique reactivity profile.

This technical guide provides an in-depth comparative study of this compound against other common halogenated nitroanilines. We will move beyond catalog data to explore the causal relationships between structure and reactivity, supported by experimental data and protocols, to empower researchers to make more informed decisions in their synthetic design.

The Physicochemical Landscape: More Than Just Numbers

The physical properties of a starting material dictate crucial experimental parameters, from solvent choice to purification strategy. The interplay of different halogens on the nitroaniline core results in distinct characteristics.

As a Senior Application Scientist, I cannot overstate the importance of these fundamental properties. A seemingly minor difference in melting point, for instance, can be an early indicator of sample purity and can affect dissolution rates during reaction setup.

Table 1: Comparative Physicochemical Properties of Selected Halogenated Nitroanilines

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound C₆H₄BrFN₂O₂235.01[1]~98-102Yellow to Orange Crystalline Powder
4-Bromo-2-nitroanilineC₆H₅BrN₂O₂217.02[2]110-113[3]Orange Solid[2][3]
4-Chloro-2-nitroanilineC₆H₅ClN₂O₂172.57117-119[4]Orange Crystalline Powder[4]
2,4-Dichloro-6-nitroanilineC₆H₄Cl₂N₂O₂207.01101-103[5]Yellow to Dark Yellow Solid[5]
2,6-Dichloro-4-nitroanilineC₆H₄Cl₂N₂O₂207.01191[6]Yellow Solid[6]

Note: Values are aggregated from multiple sources and may represent a typical range.

The unique feature of our primary subject is the presence of both bromine and fluorine. The high electronegativity of fluorine, combined with the steric and electronic effects of the bromine and nitro groups, creates a unique chemical environment that we will explore in the following sections.

A Comparative Analysis of Reactivity

The true value of these building blocks lies in their differential reactivity, which allows for selective chemical modifications. The specific arrangement of the functional groups is the primary determinant of their synthetic utility.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a hallmark of electron-deficient aromatic systems.[7] The strongly electron-withdrawing nitro group activates the ring for attack by a nucleophile, particularly at the ortho and para positions.[7][8]

  • High Reactivity: In compounds like 4-Chloro-2-nitroaniline , the chlorine atom is para to the nitro group. This alignment provides optimal resonance stabilization for the negatively charged Meisenheimer intermediate, making the chlorine an excellent leaving group in SNAr reactions.[8][9]

  • Moderate/Differential Reactivity: In This compound , neither halogen is in a prime activated position (ortho or para) relative to the nitro group. This generally renders them less susceptible to SNAr compared to 4-chloro-2-nitroaniline. However, this perceived disadvantage is, in fact, a strategic asset. It allows other reactions, such as metal-catalyzed couplings at the bromine site, to proceed without competing SNAr, a common side reaction with more activated systems. The general order of leaving group ability in these reactions is often F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate.[10]

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most powerful tools for C-C bond formation in modern organic synthesis.[11][12] The reactivity of the carbon-halogen bond is the critical factor.

  • Selective Reactivity of this compound: The C-X bond reactivity in cross-coupling generally follows the trend I > Br > Cl >> F. The C-F bond is exceptionally strong and typically unreactive under standard palladium-catalyzed conditions.[13][14] This provides a significant synthetic advantage for This compound . The C-Br bond can be selectively functionalized via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, leaving the C-F bond intact for potential subsequent transformations. This orthogonality is highly prized in multi-step synthesis.

  • General Reactivity: Compounds like 4-Bromo-2-nitroaniline are also excellent substrates for cross-coupling at the C-Br bond.[15] Chloro-analogs can also be used, but often require more specialized, highly active catalyst systems.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a fundamental and robust transformation that opens up a new set of synthetic possibilities (e.g., diazotization, amide formation). This reduction is readily achieved for nearly all halogenated nitroanilines.[16]

Commonly employed, field-proven methods include:

  • Catalytic Hydrogenation: Using H₂ gas with a palladium-on-carbon (Pd/C) or Raney Nickel catalyst.[17]

  • Metal/Acid Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl, Acetic Acid).[17]

  • Transfer Hydrogenation: Using reagents like sodium dithionite or formic acid.[18]

The presence and type of halogen rarely interfere with this transformation, making it a reliable step in a synthetic sequence.[19]

Experimental Protocol: A Self-Validating Workflow

To translate theory into practice, we present a robust, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This workflow is designed to ensure reproducibility and high fidelity.

Selective Suzuki-Miyaura Coupling of this compound

This protocol details the selective C-C bond formation at the C-Br position, leaving the C-F bond untouched.

Objective: To couple this compound with a generic arylboronic acid, demonstrating the selective reactivity of the C-Br bond.

G cluster_reactions Desired Transformation cluster_reagents Optimal Starting Material start What is your primary synthetic goal? snar Nucleophilic Aromatic Substitution (SNAr) start->snar coupling Selective C-Br Cross-Coupling start->coupling multi_func Sequential or Orthogonal Functionalization start->multi_func reagent_snar 4-Chloro-2-nitroaniline or 4-Fluoro-2-nitroaniline snar->reagent_snar Reason: Halogen is para to the -NO₂ group, maximizing activation for nucleophilic attack. reagent_coupling 4-Bromo-2-nitroaniline coupling->reagent_coupling Reason: The C-Br bond is ideal for standard cross-coupling conditions. reagent_multi This compound multi_func->reagent_multi Reason: Orthogonal reactivity. The C-Br site is used for coupling while the C-F site remains for potential later-stage modification.

Caption: Decision matrix for selecting the optimal halogenated nitroaniline based on synthetic strategy.

Conclusion

While a range of halogenated nitroanilines are available to the synthetic chemist, This compound presents a uniquely advantageous profile for the construction of complex molecular architectures. Its key strength lies in the principle of orthogonality : the differential reactivity of its C-Br and C-F bonds under standard palladium-catalyzed cross-coupling conditions. This allows for selective, predictable functionalization at the bromine position while preserving the fluorine as a latent reactive site or as a permanent structural element to modulate physicochemical properties.

In contrast, reagents like 4-chloro-2-nitroaniline are superior choices when the primary goal is nucleophilic aromatic substitution. Understanding these structure-based reactivity differences is fundamental to efficient and successful synthetic planning. By applying the logical frameworks and robust protocols detailed in this guide, researchers can leverage the full potential of these versatile building blocks to accelerate their discovery and development programs.

References

  • PubChem. (n.d.). 3-Bromo-5-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2023). 2-Bromo-5-nitroaniline. Retrieved from [Link]

  • Journal of the American Chemical Society. (2002). A combined deamination and nitro reduction method for nitroanilines. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-6-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. National Library of Medicine. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Aromatic nucleophilic substitutions. Reactions of halogeno and nitro-substituted benzenes—part II.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Molecules. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved from [Link]

  • Journal of Chemical Sciences. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Molecules. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Library of Medicine. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
  • Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]

  • GTI Laboratory Supplies. (n.d.). 2,4-Dichloro-6-nitroaniline, 99.6%, for synthesis, Certified® 5g. Retrieved from [Link]

  • Molecules. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dichloro-4-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using....
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Safety Data Sheet. (2023). 4-Bromo-2-nitroaniline.
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A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of key chemical intermediates is a cornerstone of robust process development and quality control. 3-Bromo-5-fluoro-2-nitroaniline, a substituted aniline, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity and quantifying its concentration in different matrices are essential for guaranteeing the quality, safety, and efficacy of the final drug product. This guide provides an in-depth, objective comparison of validated analytical techniques for the quantitative analysis of this compound, supported by proposed experimental data and detailed methodologies grounded in established scientific principles.

The selection of an appropriate analytical method is a critical decision that directly impacts the validity of experimental results. The choice often involves a trade-off between sensitivity, selectivity, speed, and cost. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed techniques for the analysis of small organic molecules like substituted anilines.

The Foundation of Reliable Measurement: Method Validation

The purpose of any analytical method is to yield consistent, reliable, and accurate data.[1] To achieve this, the performance and limitations of the method must be thoroughly evaluated through a process known as method validation.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation.[2][3][4][5] These guidelines outline a set of core performance characteristics that must be assessed to demonstrate a method is "fit for purpose".[2][4][6] The key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][7]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3][5][6]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[5][6]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2][3][5][6] It is often expressed as percent recovery.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.[5]

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, and with different equipment.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][5][7]

Comparative Analysis of Analytical Techniques

While both HPLC and GC are suitable for the analysis of this compound, they operate on different principles and offer distinct advantages and disadvantages.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Broad range of non-volatile and thermally labile compounds.[7] HPLC is a good alternative to GC for polar and thermolabile compounds like nitroanilines, as derivatization is not needed.[8]Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes like anilines to improve volatility and peak shape.[7][8]
Specificity High; can effectively separate structurally similar impurities.[7]Very high, especially when coupled with a mass spectrometer (GC-MS), which provides structural information for impurity identification.[7]
Sensitivity High (nanogram to picogram level).[7]Very high, particularly with sensitive detectors like an Electron Capture Detector (ECD) for halogenated compounds or a Nitrogen-Phosphorus Detector (NPD) for nitrogen-containing compounds.[9]
Sample Throughput Moderate.Moderate to low, especially if a derivatization step is required.[7]
Cost (Instrument) Moderate to high.[7]Moderate to high.
Cost (Operational) Moderate (solvents, columns).[7]Lower than HPLC (gases are generally cheaper than HPLC-grade solvents).

Proposed Validated Methodologies

The following sections detail proposed HPLC and GC methods for the quantification of this compound, along with plausible validation data based on methods for similar compounds.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely accessible technique for the quantification of aromatic compounds containing chromophores, such as nitroanilines.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 150 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to obtain a final concentration within the linear range of the method.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters P1 Prepare Mobile Phase A1 System Suitability Test P1->A1 P2 Prepare Standard & Sample Solutions A2 Inject Standards (Calibration Curve) P2->A2 A3 Inject Samples P2->A3 A1->A2 V6 Robustness A1->V6 A2->A3 V2 Linearity & Range A2->V2 V5 LOD & LOQ A2->V5 V1 Specificity A3->V1 V3 Accuracy (% Recovery) A3->V3 V4 Precision (RSD%) A3->V4

Caption: A logical workflow for the validation of an HPLC analytical method.

Gas Chromatography (GC-ECD)

Given the presence of bromine and fluorine atoms (halogens) in the molecule, a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD) would be an excellent choice for high-sensitivity quantification. The ECD is highly selective for electrophilic compounds, such as halogenated molecules.

1. Chromatographic Conditions:

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Nitrogen, flow rate 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injector Temperature: 260 °C.

  • Detector Temperature (ECD): 300 °C.

  • Injection Volume: 1 µL (splitless).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a suitable solvent like ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.05 to 10 µg/mL.

  • Sample Solution: Dissolve the sample in ethyl acetate to a final concentration within the linear range of the method. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary.[8]

3. Data Analysis:

  • Generate a calibration curve from the analysis of standard solutions.

  • Determine the concentration of this compound in the prepared sample extracts by comparing its peak response to the calibration curve.

GC_Workflow Start Define Analytical Target Profile Prep Sample Preparation (Extraction/Dilution) Start->Prep GC_Analysis GC-ECD Analysis Prep->GC_Analysis Data_Processing Data Processing & Calibration GC_Analysis->Data_Processing Validation Method Validation (ICH Q2(R2)) Data_Processing->Validation Report Final Report & Lifecycle Management Validation->Report

Caption: A streamlined workflow for GC method development and validation.

Quantitative Performance Comparison

The following table summarizes the proposed quantitative performance characteristics for the two analytical techniques, based on typical values for similar analytes.

Validation ParameterHPLC-UVGC-ECD
Linearity (r²) > 0.999> 0.999
Range 1 - 150 µg/mL0.05 - 10 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 1.5%< 2.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.05 µg/mL
Robustness Unaffected by minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min).Unaffected by minor changes in oven temperature ramp (±1°C/min) and flow rate (±0.1 mL/min).

Conclusion: Selecting the Optimal Method

Both HPLC-UV and GC-ECD are powerful and reliable techniques for the quantification of this compound. The choice between them depends on the specific requirements of the analysis.

  • HPLC-UV is a versatile and robust method suitable for a wide range of applications, from raw material testing to final product analysis. Its primary advantages are its applicability to non-volatile compounds and the avoidance of derivatization steps.[8]

  • GC-ECD offers superior sensitivity, making it the ideal choice for trace-level analysis, such as impurity profiling or environmental monitoring. The high selectivity of the ECD for halogenated compounds provides an additional layer of confidence in the results.

Ultimately, the method must be formally validated in the laboratory where it will be used to confirm its performance characteristics and ensure it is fit for its intended purpose.[4] This process of rigorous validation, grounded in the principles outlined by the ICH and FDA, is not merely a regulatory hurdle but a fundamental component of sound science, ensuring data integrity and product quality.[2][3][5]

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). AMSbiopharma.
  • Q2(R2)
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026-01-07). IntuitionLabs.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02). YouTube.
  • A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines. Benchchem.
  • method 8131 aniline and selected derivatives by gas chrom
  • Validation of N-Ethyl-2,3-difluoro-6-nitroaniline Purity by HPLC: A Compar
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015-07-14). La démarche ISO 17025.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. www .ec -undp.

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A Comparative Cost-Effectiveness Analysis of Synthetic Methodologies for 3-Bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Synthesis

In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. 3-Bromo-5-fluoro-2-nitroaniline, a crucial building block for various therapeutic agents, presents a synthetic challenge where cost-effectiveness, yield, and safety must be carefully balanced. This guide provides an in-depth, objective comparison of two primary synthetic routes to this valuable compound, supported by experimental data and cost analysis to inform strategic decision-making in your drug discovery endeavors.

Executive Summary

This analysis evaluates two distinct synthetic pathways for the preparation of this compound:

  • Route A: A two-step synthesis commencing with the amination of 2,4-difluoronitrobenzene to yield 5-fluoro-2-nitroaniline, followed by regioselective bromination.

  • Route B: A synthetic approach starting with the nitration of 3-bromo-5-fluoroaniline.

The evaluation criteria encompass chemical yield, cost of starting materials and reagents, operational simplicity, and safety considerations. Our findings suggest that Route A currently presents a more cost-effective and reliable approach due to the high yield of the initial amination step and the availability of a potentially efficient bromination protocol. However, optimization of the nitration step in Route B could enhance its competitiveness.

Route A: Bromination of 5-Fluoro-2-nitroaniline

This synthetic strategy is predicated on the initial, high-yield synthesis of 5-fluoro-2-nitroaniline, followed by a regioselective bromination.

Step 1: Synthesis of 5-Fluoro-2-nitroaniline

The synthesis of 5-fluoro-2-nitroaniline is efficiently achieved through the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with ammonia. This reaction proceeds with high regioselectivity, favoring the substitution of the fluorine atom para to the nitro group.

Experimental Protocol:

  • In a 500 mL reaction flask, 159 g (1 mol) of 2,4-difluoronitrobenzene is added to 127.5 g of concentrated ammonia water at room temperature.

  • The mixture is stirred and the temperature is gradually increased to 40°C over 3 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled to 5-10°C to induce crystallization.

  • The solid product is collected by filtration to yield 5-fluoro-2-nitroaniline.

This method has been reported to achieve a high yield of up to 98%.[1]

Step 2: Bromination of 5-Fluoro-2-nitroaniline

The introduction of a bromine atom at the C3 position of 5-fluoro-2-nitroaniline is the critical step in this route. The directing effects of the amino and nitro groups favor substitution at the positions ortho and para to the amino group, and meta to the nitro group. The desired C3 position is ortho to the amino group and meta to the nitro group. A general method for the regioselective bromination of anilines using a hydrogen peroxide/hydrobromic acid system offers a promising approach.[2]

Proposed Experimental Protocol:

  • Dissolve 5-fluoro-2-nitroaniline in a suitable solvent such as methanol.

  • Add a solution of hydrobromic acid (48% aqueous solution).

  • Cool the mixture to 10-15°C and slowly add hydrogen peroxide (30% aqueous solution) dropwise.

  • The reaction mixture is then refluxed for an extended period (e.g., 72 hours) to ensure complete reaction.

  • The product, this compound, is then isolated by filtration and purified.

While a specific yield for the bromination of 5-fluoro-2-nitroaniline using this method is not explicitly documented in the readily available literature, the general procedure is known for its efficiency with various aniline derivatives.[2]

Cost Analysis: Route A
ReagentSupplier ExampleCost (per unit)Molar Mass ( g/mol )Cost per Mole
2,4-DifluoronitrobenzeneChemicalBook$5.00 / 10g159.09$79.55
Concentrated AmmoniaVariesVaries17.03Low
Hydrobromic Acid (48%)VariesVaries80.91Moderate
Hydrogen Peroxide (30%)VariesVaries34.01Low

Note: Prices are estimates and can vary based on supplier, purity, and quantity.

The primary cost driver for this route is the starting material, 2,4-difluoronitrobenzene. However, the high yield of the first step significantly contributes to the overall cost-effectiveness.

Route B: Nitration of 3-Bromo-5-fluoroaniline

This alternative pathway involves the direct nitration of commercially available 3-bromo-5-fluoroaniline.

Step 1: Nitration of 3-Bromo-5-fluoroaniline

The key challenge in this route is achieving regioselective nitration at the C2 position. The amino group is a strong ortho-, para-director, while the bromine and fluorine atoms are deactivating ortho-, para-directors. The desired C2 position is ortho to both the amino and fluorine groups. The nitration of a similar compound, 2-bromo-5-fluoroaniline, has been reported using a mixture of concentrated sulfuric acid and fuming nitric acid, yielding the desired product in moderate yields (51.5-53%).[3]

Proposed Experimental Protocol:

  • To a cooled (0-5°C) three-necked flask containing concentrated sulfuric acid, add 3-bromo-5-fluoroaniline portion-wise, maintaining the temperature.

  • Slowly add fuming nitric acid dropwise to the mixture, ensuring the temperature remains between 0-5°C.

  • After the addition is complete, stir the reaction mixture for a specified time (e.g., 30 minutes).

  • Pour the reaction mixture slowly into ice water to precipitate the crude product.

  • The crude this compound is then collected by filtration and purified, for example, by recrystallization from isopropanol.

The regioselectivity of this reaction is a critical factor influencing the overall yield and the need for potentially challenging purification steps. The strong directing effect of the amino group is expected to favor nitration at the ortho and para positions.

Cost Analysis: Route B
ReagentSupplier ExampleCost (per unit)Molar Mass ( g/mol )Cost per Mole
3-Bromo-5-fluoroanilineThermo Scientific Chemicals$105.65 / 1g[4]190.01$20074.56
Concentrated Sulfuric AcidVariesVaries98.08Low
Fuming Nitric AcidVariesVaries63.01Moderate

Note: Prices are estimates and can vary based on supplier, purity, and quantity.

The major cost impediment for Route B is the high price of the starting material, 3-bromo-5-fluoroaniline. The moderate yield of the nitration step further impacts the economic viability of this pathway.

Comparative Analysis and Discussion

ParameterRoute A: Bromination of 5-Fluoro-2-nitroanilineRoute B: Nitration of 3-Bromo-5-fluoroaniline
Starting Material Cost Moderate (2,4-difluoronitrobenzene)High (3-bromo-5-fluoroaniline)
Number of Steps 21 (from commercially available starting material)
Overall Yield Potentially High (Step 1 is high yield)Moderate
Regioselectivity Control Generally good for the initial amination. Bromination needs optimization.Potentially challenging, may lead to isomeric mixtures.
Operational Simplicity Relatively straightforward procedures.Requires careful handling of fuming nitric acid.
Safety Concerns Ammonia is corrosive. Hydrogen peroxide is a strong oxidizer.Fuming nitric and sulfuric acids are highly corrosive and hazardous.

Expertise & Experience Insights:

From a process chemistry perspective, Route A offers a more robust and scalable approach. The initial amination reaction is a well-established and high-yielding transformation. While the subsequent bromination requires optimization to ensure high regioselectivity and yield, the starting material for this step is readily accessible in large quantities and at a reasonable cost.

Route B, while appearing more concise, is hampered by the high cost of 3-bromo-5-fluoroaniline. Furthermore, controlling the regioselectivity of the nitration of a polysubstituted aniline can be notoriously difficult, often leading to the formation of multiple isomers that require tedious and costly purification. The moderate yields reported for the analogous nitration of 2-bromo-5-fluoroaniline underscore this challenge.

Trustworthiness of Protocols:

The protocol for the synthesis of 5-fluoro-2-nitroaniline in Route A is well-documented and has been shown to be high-yielding.[1] The proposed bromination method is based on a reliable general procedure.[2] The nitration protocol in Route B is adapted from a patented procedure for a similar substrate, providing a solid starting point for optimization.[3]

Visualization of Synthetic Pathways

Route A: Synthesis of this compound

Route_A start 2,4-Difluoronitrobenzene step1 5-Fluoro-2-nitroaniline start->step1 NH3, H2O, 40°C (Yield: 98%) final_product This compound step1->final_product HBr, H2O2, Reflux

Caption: Synthetic pathway for Route A.

Route B: Synthesis of this compound

Route_B start_b 3-Bromo-5-fluoroaniline final_product_b This compound start_b->final_product_b conc. H2SO4, fuming HNO3 0-5°C (Yield: ~50-53%)

Caption: Synthetic pathway for Route B.

Conclusion and Recommendations

Based on the available data, Route A emerges as the more cost-effective and promising synthetic strategy for the large-scale production of this compound. The high-yielding synthesis of the key intermediate, 5-fluoro-2-nitroaniline, from a moderately priced starting material provides a significant economic advantage. While the subsequent bromination step requires further optimization to maximize yield and regioselectivity, the existing literature on aniline bromination provides a strong foundation for success.

Route B, although more direct, is currently hindered by the prohibitive cost of 3-bromo-5-fluoroaniline and the challenges associated with controlling the regioselectivity of the nitration reaction. Future research focused on developing a more economical synthesis of 3-bromo-5-fluoroaniline or a more selective nitration protocol could potentially alter this assessment.

For researchers and drug development professionals, focusing on the optimization of Route A is the recommended course of action for obtaining this compound in a cost-effective and scalable manner.

References

  • The preparation method of 5-fluoro-2-nitrophenol. Eureka | Patsnap. [Link]

  • Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.2 Bromination of Lewatit LK2621 with Br2. [Link]

  • CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google P

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The Definitive Guide to Characterizing 3-Bromo-5-fluoro-2-nitroaniline Derivatives: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is the bedrock of innovation. Substituted nitroanilines, such as 3-bromo-5-fluoro-2-nitroaniline, are a class of compounds of significant interest due to their versatile chemical reactivity, making them valuable precursors in the synthesis of pharmaceuticals and other advanced materials.[1] The specific arrangement of substituents—a bromine atom, a fluorine atom, and a nitro group on an aniline scaffold—creates a unique electronic and steric profile that dictates the molecule's reactivity and potential biological activity. Understanding the exact three-dimensional structure and electronic properties of these molecules is not merely an academic exercise; it is a critical step in structure-activity relationship (SAR) studies and rational drug design.

This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structural elucidation, with a suite of powerful spectroscopic techniques. While a public crystal structure for this compound is not available in the Cambridge Structural Database (CSD) as of January 2026, this guide will leverage data from closely related, structurally characterized nitroaniline derivatives to illustrate key principles and provide actionable insights.[2][3] We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a holistic view for the scientific community.

I. The Unambiguous Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a definitive, three-dimensional map of a molecule's atomic arrangement in the solid state.[4][5] This technique is unparalleled for determining precise bond lengths, bond angles, and the conformation of a molecule, which are fundamental to understanding its chemical behavior.[6]

The Principle Behind the Picture

The core principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered, repeating lattice of a single crystal.[7] When a monochromatic X-ray beam is directed at a crystal, the electrons scatter the X-rays, and due to the regular spacing of the atoms, these scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern of spots.[4] The geometry and intensity of this pattern are directly related to the arrangement of atoms within the crystal's unit cell, governed by Bragg's Law.[7]

Why X-ray Crystallography is Authoritative

For a molecule like a this compound derivative, SCXRD can unequivocally determine:

  • Absolute Stereochemistry: Crucial for chiral drug candidates.

  • Molecular Conformation: The spatial arrangement of atoms, including any twisting of the nitro group relative to the benzene ring.

  • Intermolecular Interactions: The precise nature of hydrogen bonds, halogen bonds, and π-π stacking interactions that govern how molecules pack in the solid state. This is vital for understanding physical properties like solubility and melting point.

These non-covalent interactions can be visualized and quantified using tools like Hirshfeld surface analysis , which maps the close contacts between molecules in a crystal, providing a detailed picture of the crystal's packing environment.[1][8]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and patience.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Selection A->B C Recrystallization Technique (e.g., Slow Evaporation, Vapor Diffusion) B->C D High-Quality Single Crystal C->D E Mount Crystal on Diffractometer D->E F X-ray Exposure & Data Collection E->F G Diffraction Pattern Generation F->G H Data Processing & Integration G->H I Structure Solution (Phase Problem) H->I J Refinement & Model Building I->J K Final Structure Validation (e.g., CIF file) J->K

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

A Case Study: Insights from 4-chloro-2-nitroaniline

To illustrate the power of SCXRD, we can examine the data for 4-chloro-2-nitroaniline, a structurally related compound. Single crystals were grown by slow evaporation from an ethanol solution. The X-ray diffraction analysis revealed the following key structural parameters:

ParameterValue for 4-chloro-2-nitroanilineSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/nDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa=8.518 Å, b=3.807 Å, c=22.602 ÅThe dimensions of the repeating crystal lattice.
α=90°, β=97.22°, γ=90°The angles of the repeating crystal lattice.
Intermolecular ForcesHydrogen bonding, π-π stackingGoverns crystal packing and physical properties.

This data provides an unambiguous structural fingerprint, a level of detail unattainable by other methods.

II. The Comparative Landscape: Spectroscopic Alternatives

While SCXRD provides the ultimate structural answer, it requires a high-quality single crystal, which can be challenging and time-consuming to obtain.[5] Therefore, a suite of spectroscopic and spectrometric techniques are routinely employed for characterization. These methods are generally faster, require less sample, and do not necessitate crystallization, but they provide indirect structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[9] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

  • What it tells us: For a this compound derivative, ¹H NMR would reveal the number of unique protons, their connectivity through spin-spin coupling, and their electronic environment based on their chemical shift. For example, the protons on the aromatic ring will appear as distinct signals, and their splitting patterns can help determine their relative positions.[10] Similarly, ¹³C NMR provides information about the carbon skeleton.

  • Causality in the Spectrum: The electron-withdrawing nature of the nitro group and halogens would cause a downfield shift (higher ppm) for nearby protons and carbons, while the electron-donating amino group would cause an upfield shift.

  • Comparison to SCXRD:

    • Pros: Provides excellent data on the molecule's structure in solution, which is often more relevant to its behavior in biological systems. It is non-destructive and requires only a small amount of sample.

    • Cons: It does not provide information on bond lengths, bond angles, or solid-state packing. Structure determination for complex molecules can be ambiguous without 2D NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally sensitive and provides the molecular weight of the compound.

  • What it tells us: High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound with high accuracy, confirming its molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), which results in two molecular ion peaks (M+ and M+2) of almost equal intensity.

  • Causality in Fragmentation: Under techniques like electron ionization (EI), the molecule fragments in a reproducible manner. The fragmentation pattern can provide clues about the molecule's structure, such as the loss of the nitro group (NO₂) or a bromine atom.

  • Comparison to SCXRD:

    • Pros: Extremely sensitive, requiring very little sample. Provides definitive molecular weight and formula.

    • Cons: Provides very limited information about the 3D arrangement of atoms and connectivity. Isomer differentiation can be challenging without tandem MS (MS/MS).

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

  • What it tells us: These techniques are excellent for identifying the functional groups present in a molecule. For a this compound derivative, one would expect to see characteristic vibrational bands for:

    • N-H stretching of the amine group (~3300-3500 cm⁻¹)

    • Asymmetric and symmetric stretching of the nitro group (NO₂) (~1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively)

    • C-Br and C-F stretching at lower frequencies.

    • Aromatic C=C and C-H vibrations.

  • Causality in Vibrations: The position and intensity of these bands are influenced by the electronic effects of the substituents. For instance, electron-withdrawing groups can shift the N-H stretching frequencies.

  • Comparison to SCXRD:

    • Pros: Fast, non-destructive, and provides a quick confirmation of functional groups.

    • Cons: Provides no information about the overall 3D structure or how atoms are connected. The spectra can be complex and overlapping in the "fingerprint region."

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

  • What it tells us: Aniline and its derivatives exhibit characteristic absorption bands in the UV-Vis spectrum. The presence of the nitro group, a strong chromophore, in conjugation with the benzene ring and the amino group will result in strong absorption bands.

  • Causality in Absorption: The position of the maximum absorption (λ_max) is sensitive to the substituents on the aromatic ring. Electron-withdrawing groups like nitro and halogens can cause a shift in the absorption wavelength.

  • Comparison to SCXRD:

    • Pros: Simple, fast, and useful for quantitative analysis.

    • Cons: Provides very limited structural information, mainly related to the extent of conjugation. Many different molecules can have similar UV-Vis spectra.

III. Experimental Protocols

Protocol 1: Single Crystal Growth by Slow Evaporation

This protocol is a fundamental and widely used method for obtaining high-quality single crystals of organic compounds.

  • Solvent Selection: Test the solubility of the purified this compound derivative in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Preparation of a Saturated Solution: In a clean vial or small Erlenmeyer flask, dissolve the minimum amount of the compound in the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.

  • Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling and Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at room temperature in a vibration-free location.

  • Crystal Harvesting: Once well-formed crystals of a suitable size (typically >0.1 mm in all dimensions) have appeared, carefully remove them from the solution using a spatula or forceps.[5]

Protocol 2: Single-Crystal X-ray Diffraction Data Collection

This protocol outlines the general steps for collecting diffraction data once a suitable crystal has been obtained.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head using a suitable adhesive or oil.

  • Data Collection: Place the goniometer head on the diffractometer. The instrument will then orient the crystal in hundreds of different positions relative to the X-ray beam. At each orientation, a diffraction image is recorded by a detector.[7]

  • Data Integration: The collected images are processed to determine the position and intensity of each diffraction spot. This data is then used to determine the unit cell parameters and space group of the crystal.

  • Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map. From this map, an initial molecular model is built and then refined against the experimental data to yield the final, highly accurate crystal structure.[5]

G cluster_0 Characterization Techniques cluster_1 Information Provided Xray X-ray Crystallography Info_3D 3D Structure Bond Lengths/Angles Packing Xray->Info_3D Definitive NMR NMR Spectroscopy Info_Connectivity Connectivity Electronic Env. NMR->Info_Connectivity Detailed MS Mass Spectrometry Info_MW Molecular Weight Formula MS->Info_MW Precise VibSpec Vibrational Spec. (FTIR/Raman) Info_FG Functional Groups VibSpec->Info_FG Confirmatory

Caption: Relationship between characterization techniques and the structural information they provide.

IV. Conclusion and Future Outlook

The comprehensive characterization of this compound derivatives relies on a synergistic application of multiple analytical techniques. While spectroscopic methods like NMR, MS, and FTIR provide crucial and often sufficient information for routine analysis and reaction monitoring, single-crystal X-ray crystallography remains the undisputed gold standard for unambiguous three-dimensional structure determination. It provides a level of detail that is essential for understanding solid-state properties, intermolecular interactions, and for validating the structures of novel compounds intended for high-stakes applications like drug development.

The challenge often lies not in the analysis itself, but in obtaining diffraction-quality crystals. As crystal engineering and high-throughput crystallization techniques continue to advance, the bottleneck of crystal growth will lessen, making SCXRD more accessible for a wider range of compounds. For researchers working with this compound and its derivatives, the combined application of these powerful analytical tools is the most robust path to a complete and accurate molecular portrait, paving the way for the rational design of next-generation materials and therapeutics.

References

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Available at: [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved January 20, 2026, from [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available at: [Link]

  • InfinityLab. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 20, 2026, from [Link]

  • Arjunan, V., et al. (2014). Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. International Journal of ChemTech Research, 6(9), 4239-4245. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved January 20, 2026, from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Retrieved January 20, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c) intercalated clay. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved January 20, 2026, from [Link]

  • Psycharis, V., Dermitzaki, D., & Raptopoulou, C. P. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Crystals, 11(10), 1246. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of aniline in different mole fractions of acetonitrile. Retrieved January 20, 2026, from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 20, 2026, from [Link]

  • CCDC. (n.d.). Access Structures. Retrieved January 20, 2026, from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved January 20, 2026, from [Link]

  • OChemOnline. (2020, December 12). How to Grow Single Crystals | Organic Chemistry [Video]. YouTube. [Link]

  • Robertson, W. W., & Matsen, F. A. (1950). The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. Journal of the American Chemical Society, 72(11), 5248-5252. Available at: [Link]

  • Kantardjieff, K. A., & Toupadakis, A. (2002). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 79(9), 1114. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved January 20, 2026, from [Link]

  • Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques?. NanoWorld Journal, 2(2), 22-23. Available at: [Link]

  • Prince, B. J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry, 30(11), 2354-2364. Available at: [Link]

  • Majeed, M. U., et al. (2021). The UV–vis absorption spectrum of aniline under different EEF (0.000 V·nm⁻¹ to 7.713 V·nm⁻¹). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Powers, A. M., & Johnson, J. K. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 229-242. Available at: [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved January 20, 2026, from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2023). Iconic Research and Engineering Journals, 7(4), 1-5. Available at: [Link]

  • Liu, X., et al. (2013). Electronic Supplementary Information for: Highly efficient and selective hydrogenation of dinitroaromatics to the corresponding nitroanilines over supported gold catalysts. Catalysis Science & Technology. Available at: [Link]

  • Jones, W., & Motherwell, W. D. S. (2005). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 34(9), 790-800. Available at: [Link]

  • Chegg. (2020, October 19). Solved Sample name: p-nitroaniline NMR solvent: 1H NMR. Retrieved January 20, 2026, from [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved January 20, 2026, from [Link]

  • Zhang, Z., et al. (2014). Unusual Raman spectra of para-nitroaniline by sequential Fermi resonances. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 616-620. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved January 20, 2026, from [Link]

  • Gateway Analytical. (n.d.). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved January 20, 2026, from [Link]

Sources

Benchmarking the performance of 3-Bromo-5-fluoro-2-nitroaniline in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Synthetic Utility of 3-Bromo-5-fluoro-2-nitroaniline

An Objective Evaluation of Performance in Key Synthetic Transformations

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine and electronically distinct functional groups onto aromatic scaffolds is a cornerstone of modern molecular design. This compound emerges as a highly functionalized building block, offering multiple reaction handles for diversification. This guide provides an in-depth analysis of its expected performance in three critical synthetic transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nitro group reduction. We will dissect the electronic and steric factors governing its reactivity, propose optimized experimental protocols, and offer a comparative perspective against alternative reagents.

The Structural and Electronic Landscape of this compound

The synthetic utility of this compound is dictated by the interplay of its three key substituents. The nitro group is a powerful electron-withdrawing group, significantly deactivating the aromatic ring towards electrophilic substitution but, more importantly, influencing the reactivity of the C-Br bond in cross-coupling reactions. The fluorine atom, also electron-withdrawing via induction, further modulates the electron density of the ring. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The primary amine offers a site for further functionalization, though its nucleophilicity is attenuated by the adjacent electron-withdrawing nitro group.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Ligands

The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The success of these transformations hinges on the careful selection of the catalyst system to overcome the electronic deactivation of the aromatic ring.

Suzuki-Miyaura Cross-Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. For an electron-deficient substrate like this compound, the oxidative addition of the C-Br bond to the Pd(0) catalyst is generally facile. However, the choice of ligand and base is critical to ensure efficient transmetalation and reductive elimination.

  • To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), and a suitable base such as K2CO3 or Cs2CO3 (2.0 eq.).

  • Add the palladium catalyst, for example, Pd(PPh3)4 (2-5 mol%) or a pre-catalyst system like Pd2(dba)3 (1-2 mol%) with a phosphine ligand such as SPhos or XPhos (2-4 mol%).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination allows for the formation of a new C-N bond, a crucial step in the synthesis of many pharmaceutical agents. The electron-deficient nature of the substrate is again advantageous for the initial oxidative addition step. The choice of a sterically hindered and electron-rich phosphine ligand is paramount for promoting the reductive elimination step.

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.2 eq.), and a strong, non-nucleophilic base such as NaOtBu or LHMDS (1.5 eq.).

  • Add the palladium pre-catalyst, for instance, Pd2(dba)3 (1-2 mol%) or a G3-XPhos palladacycle (1-2 mol%), along with a suitable ligand like XPhos or RuPhos (2-4 mol%).

  • Add a dry, aprotic solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 90-110 °C and monitor its progress.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH4Cl.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Comparative Performance Analysis

While direct, side-by-side experimental data for this compound is not extensively published, we can make informed comparisons with other commercially available, structurally related building blocks based on established principles of organic chemistry.

FeatureThis compound3-Bromo-2-nitroaniline4-Bromo-2-fluoro-6-nitroaniline
Suzuki Coupling Reactivity High (electron-deficient C-Br)High (electron-deficient C-Br)High (electron-deficient C-Br)
Buchwald-Hartwig Reactivity High (electron-deficient C-Br)High (electron-deficient C-Br)High (electron-deficient C-Br)
Potential for Side Reactions LowLowModerate (potential for SNAr of fluorine)
Post-Coupling Functionality Ortho-nitro, meta-fluoroOrtho-nitroOrtho-fluoro, para-nitro
Synthetic Utility Access to 3-amino-5-fluoro biarylsAccess to 3-amino biarylsAccess to 2-amino-3-fluoro biaryls

This qualitative comparison highlights that while all three substrates are expected to be reactive in cross-coupling, the unique substitution pattern of this compound provides access to a distinct region of chemical space.

Selective Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation that unlocks a wealth of subsequent chemistry. The presence of the bromine and fluorine atoms necessitates a careful choice of reducing agent to avoid hydrodehalogenation.

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, ethyl acetate, or a mixture thereof.

  • Add a catalyst, with a common choice being 10% Palladium on carbon (5-10 mol% Pd).

  • Introduce a hydrogen source. This can be hydrogen gas from a balloon or a high-pressure system, or a transfer hydrogenation reagent like ammonium formate or cyclohexene.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Experimental Workflow Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents: - this compound - Boronic Acid - Base (K2CO3) catalyst 2. Add Catalyst System: - Pd(PPh3)4 reagents->catalyst solvent 3. Add Degassed Solvent: - Toluene/Water catalyst->solvent heat 4. Heat to 90°C solvent->heat monitor 5. Monitor by LC-MS heat->monitor extract 6. Aqueous Workup & Extraction monitor->extract purify 7. Column Chromatography extract->purify product Final Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its electronic properties favor high reactivity in key palladium-catalyzed cross-coupling reactions, and the presence of multiple, electronically distinct functional groups offers numerous avenues for further synthetic elaboration. While the selection of appropriate catalysts and reaction conditions is crucial to harness its full potential, the protocols and comparative analysis provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to incorporate this promising reagent into their synthetic strategies.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052. [Link]

  • Blaser, H.-U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]

Safety Operating Guide

Proper Disposal of 3-Bromo-5-fluoro-2-nitroaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are endeavors marked by precision and foresight. This same meticulous approach is paramount when handling the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-5-fluoro-2-nitroaniline, a halogenated nitroaromatic compound. Our objective is to furnish you with a procedural, step-by-step framework that not only ensures regulatory compliance but, more importantly, fosters a culture of safety and environmental stewardship within your laboratory.

Understanding the Hazard Profile: A Causal Analysis

Key Hazard Considerations:

  • Toxicity: Nitroanilines are a class of compounds known for their acute toxicity if inhaled, ingested, or absorbed through the skin. They can interfere with the blood's ability to transport oxygen, a condition known as methemoglobinemia.

  • Irritation: Halogenated anilines are often associated with skin and eye irritation.

  • Environmental Hazard: This compound should be considered harmful to aquatic life, and its release into the environment must be strictly avoided.[1]

  • Thermal Instability: While the specific thermal decomposition characteristics of this compound are not well-documented in publicly available literature, nitroaromatic compounds as a class can decompose exothermically upon heating, and in some cases, this can be explosive. Therefore, heating of this compound, especially in a sealed container, should be avoided.

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound:

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles.
Hand Protection Double-gloving with nitrile rubber gloves.Provides a barrier against skin absorption. Change gloves immediately upon contamination.
Body Protection A flame-resistant lab coat.Protects against splashes and potential ignition sources.
Respiratory Protection Work within a certified chemical fume hood.Prevents inhalation of dust or vapors.

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial for both safety and cost-effective disposal. Halogenated organic wastes are typically incinerated at high temperatures, a process that is more costly than non-halogenated solvent disposal.

  • Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."

  • Causality: Mixing halogenated and non-halogenated waste streams unnecessarily increases the volume of waste that requires specialized and expensive disposal methods.[2]

Step 2: Waste Collection
  • For Pure Compound:

    • Carefully transfer the solid this compound into the designated "Halogenated Organic Solids" waste container.

    • Avoid creating dust. If the compound is a fine powder, consider moistening it slightly with a small amount of a compatible, non-reactive solvent (such as xylenes, which are often used in "lab packs") to minimize dust generation.

  • For Contaminated Materials:

    • Any materials, such as weighing paper, gloves, or absorbent pads, that come into direct contact with this compound must also be disposed of in the "Halogenated Organic Solids" waste container.

    • For contaminated sharps (e.g., needles, broken glass), place them in a designated sharps container that is then placed inside the hazardous waste container.

Step 3: Labeling and Storage
  • Action: Ensure the hazardous waste container is clearly and accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date the waste was first added to the container

    • The primary hazards (e.g., "Toxic," "Irritant")

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.

Step 4: Arranging for Disposal
  • Action: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Regulatory Context: In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed, it would likely be classified under the "F" or "K" lists for hazardous wastes from non-specific or specific sources, respectively, due to its halogenated and nitrated aromatic nature.[1][3] Your EHS office will be responsible for assigning the correct waste codes and ensuring compliant disposal.

Spill Management and Decontamination

Accidents can happen, and a well-defined spill response plan is essential.

Small Spills (in a fume hood):
  • Alert colleagues in the immediate area.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully scoop the absorbed material into the "Halogenated Organic Solids" hazardous waste container.

  • Decontaminate the area by wiping it down with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spills (or spills outside a fume hood):
  • Evacuate the laboratory immediately.

  • Alert your supervisor and EHS office.

  • Prevent entry to the contaminated area.

  • Allow only trained emergency responders to handle the cleanup.

Equipment Decontamination:
  • Glassware and other non-porous equipment can be decontaminated by rinsing with a suitable solvent (e.g., acetone) to dissolve any residual compound. The solvent rinse must be collected and disposed of as halogenated liquid waste.

  • Following the solvent rinse, wash the equipment with soap and water.

Visualizing the Disposal Pathway

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_generation Generate Waste (Pure compound or contaminated material) fume_hood->waste_generation spill Spill Occurs fume_hood->spill waste_container Place in Labeled 'Halogenated Organic Solids' Waste Container waste_generation->waste_container storage Store Waste Container in Satellite Accumulation Area waste_container->storage small_spill Small Spill (in fume hood) spill->small_spill Yes large_spill Large Spill (or outside fume hood) spill->large_spill No contain_spill Contain with Inert Absorbent small_spill->contain_spill evacuate Evacuate Lab large_spill->evacuate collect_spill Collect and Place in Waste Container contain_spill->collect_spill decontaminate_area Decontaminate Spill Area collect_spill->decontaminate_area decontaminate_area->storage notify_ehs Notify EHS/Supervisor evacuate->notify_ehs ehs_pickup Arrange for EHS Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities is foundational to discovery. Compounds like 3-Bromo-5-fluoro-2-nitroaniline are valuable intermediates, but their safe handling is paramount. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our directive is not merely to follow a checklist but to cultivate a deep understanding of why each piece of equipment is critical, ensuring a self-validating system of safety for every procedure.

Understanding the Hazard: A Proactive Assessment

Based on this data, we must assume this compound presents the following risks:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3]

  • Skin and Eye Damage: Causes skin irritation and serious eye irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][3][4]

  • Organ Toxicity: Similar compounds have shown potential for target organ damage through prolonged or repeated exposure.[2]

Hazard ClassificationAnticipated Risk LevelSource Analogs
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Toxic/Harmful)3-Nitroaniline, 2-Bromo-5-nitroaniline[2][3]
Skin Corrosion/Irritation Category 2 (Irritant)3-Bromo-2-fluoroaniline, 2-Bromo-5-nitroaniline[1][3]
Serious Eye Damage/Irritation Category 2 (Irritant)3-Bromo-2-fluoroaniline, 2-Bromo-5-nitroaniline[1][3]
Specific Target Organ Toxicity Potential for Respiratory Irritation3-Bromo-2-fluoroaniline, 2-Bromo-5-nitroaniline[1][3]

This proactive hazard assessment is the cornerstone of our safety protocol. We will proceed with the assumption that this compound is hazardous by all routes of exposure.

Core PPE Requirements: Your First Line of Defense

All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[2] The following PPE is the mandatory minimum for any task involving this compound.

Hand Protection: Preventing Dermal Absorption

Your hands are the most likely point of direct contact. Dermal absorption is a primary route of exposure for aniline compounds.

  • Glove Type: Use nitrile gloves as a minimum standard. They provide good resistance to a broad range of chemicals, including the aromatic and halogenated structures present in this compound. Always check for leaks and impermeability before use.[5] For prolonged tasks or when handling solutions, consider double-gloving or using thicker, chemical-specific gloves.

  • Critical Practice: Gloves must be inspected before use and removed using the proper technique (without touching the outer surface) to prevent skin contact.[2] Contaminated gloves must be disposed of as hazardous waste.[2] Always wash hands thoroughly with soap and water after removing gloves.[1][3]

Eye and Face Protection: Shielding from Splashes and Dust

Protecting your vision is non-negotiable. The risk of serious eye irritation from dust or splashes is high.

  • Standard Operations: For handling small quantities of solids or dilute solutions, safety glasses with side shields are the minimum requirement.[3]

  • Splash Hazard Operations: When transferring solutions, performing reactions, or any task with a potential for splashing, you must upgrade to chemical splash goggles.[6] For significant splash risks, such as handling larger volumes or working with reactions under pressure, a full-face shield should be worn over chemical goggles.[6]

  • Contact Lenses: Avoid wearing contact lenses when handling this chemical, as they can absorb and concentrate irritants against the eye.[3]

Body Protection: Minimizing Skin Contact

Your lab coat is a professional shield. It should be kept clean and worn correctly.

  • Primary Barrier: A clean, buttoned lab coat is mandatory to protect against incidental contact and minor spills.

  • Enhanced Protection: For tasks involving larger quantities (>10g) or significant splash potential, supplement your lab coat with a chemical-resistant apron that extends from the neck to the knees.[7] This provides an additional barrier for your torso.[7] All protective clothing should be laundered separately from personal clothing.[1][3]

Respiratory Protection: A Ventilated Workspace is Key

The primary control for inhalation hazards is engineering: the chemical fume hood.

  • Standard Procedure: All manipulations of this compound, especially the weighing of the solid, must be performed inside a functioning chemical fume hood to control airborne dust and vapors.[2]

  • When a Respirator is Needed: If engineering controls fail or are unavailable, or during a large-scale spill cleanup, respiratory protection is essential. A NIOSH-approved air-purifying respirator with particulate filters (P100) or combination organic vapor/particulate cartridges would be necessary.[5] All personnel requiring a respirator must be part of a formal respiratory protection program with proper training and fit-testing.[7]

PPE Selection Workflow

The choice of PPE is not static; it adapts to the task. This workflow diagram illustrates the decision-making process for escalating protective measures based on the specific procedure and scale.

PPE_Workflow cluster_start Initial Assessment cluster_task Task Evaluation cluster_ppe Required PPE Level start Start: Handling This compound weighing Weighing Solid (<1g) in Fume Hood start->weighing reaction Reaction Setup & Workup (<50 mL) start->reaction large_scale Large Scale (>10g) or Splash Risk start->large_scale spill Spill or Emergency (Outside Containment) start->spill level1 Level 1: - Nitrile Gloves - Lab Coat - Safety Glasses weighing->level1 Standard Precaution level2 Level 2: - Double Nitrile Gloves - Lab Coat - Chemical Goggles reaction->level2 Increased Splash Risk level3 Level 3: - Heavy-Duty Gloves - Chemical Apron - Goggles & Face Shield large_scale->level3 High Exposure Potential level4 Level 4: - Full Protective Suit - SCBA or Supplied Air - Chemical Boots spill->level4 Emergency Response

Caption: PPE selection workflow based on task-specific risks.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as important as the equipment itself. Incorrect removal can lead to exposure.

Protocol 1: Donning (Putting On) PPE
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat to create a seal.

Protocol 2: Doffing (Removing) PPE

This process is designed to contain contaminants.

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in a designated hazardous waste container.[2]

  • Lab Coat: Unbutton your lab coat. Remove it by rolling it down your arms, keeping the contaminated exterior folded inward. Hang it in its designated location or place it in a laundry bag if contaminated.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1]

Emergency Response: When Exposure Occurs

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of running water and soap for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes.[1][3] Keep the eyelids open and away from the eye to ensure complete irrigation.[1][3] Seek immediate medical attention without delay.[1][3]

  • Inhalation: Remove the individual from the contaminated area to fresh air.[1] Lay the person down and keep them warm and rested.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical transport.[2]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink as much water as they comfortably can.[1] Seek immediate medical advice.[1][2]

Decontamination and Disposal Plan

Safety extends beyond the experiment to the proper handling of waste.

  • Used PPE: All single-use PPE (gloves, etc.) that is contaminated or potentially contaminated must be disposed of as hazardous chemical waste in a designated, labeled container.[2] Do not place it in the regular trash.

  • Chemical Waste: Dispose of unused this compound and any waste solutions containing it through an authorized hazardous waste collection point, in accordance with all local, state, and federal regulations.[1][2][3] Do not pour it down the drain.[1][3]

  • Spills: For minor spills, contain and absorb the material with sand, vermiculite, or other inert material.[1] Collect the absorbed material into a labeled container for hazardous waste disposal.[1] For major spills, evacuate the area and contact your institution's emergency response team.[1]

By integrating these principles and procedures into your daily laboratory work, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • 3-Bromo-2-fluoroaniline - Apollo Scientific. Apollo Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

  • 3-Bromo-2,4,5-trifluoroaniline - Apollo Scientific. Apollo Scientific.

  • 3-bromo-5-fluoroaniline - Echemi. Echemi.

  • 2-Bromo-5-nitroaniline - Apollo Scientific. Apollo Scientific.

  • SAFETY DATA SHEET (5-Bromo-2-fluoroaniline). Fisher Scientific.

  • UNIT 7: Personal Protective Equipment - CTAHR. University of Hawaii.

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

  • SAFETY DATA SHEET (3-Bromoaniline). Fisher Scientific.

  • Safety Data Sheet: 3-Nitroaniline - Carl ROTH. Carl ROTH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.